molecular formula C10H10ClNO B1420444 6-Methoxyisoquinoline hydrochloride CAS No. 915865-96-2

6-Methoxyisoquinoline hydrochloride

Cat. No.: B1420444
CAS No.: 915865-96-2
M. Wt: 195.64 g/mol
InChI Key: MHJDVDRMCCCPHE-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline hydrochloride is a small molecule compound provided for Research Use Only (RUO). This product is strictly intended for laboratory research applications and is not intended for diagnostic or therapeutic procedures, nor for human use . Compounds based on the isoquinoline scaffold are of significant interest in scientific research. For instance, certain substituted isoquinolines and isoquinolinones have been identified and patented as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton . As a research chemical, 6-Methoxyisoquinoline hydrochloride may serve as a useful building block or intermediate in medicinal chemistry and drug discovery projects, particularly in the exploration of novel kinase-targeting therapeutics. It could also be utilized as a standard or reference material in analytical method development. Researchers are responsible for characterizing this product and determining its suitability for their specific experimental applications. All handling and use must be conducted by qualified and trained laboratory personnel in accordance with established safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDVDRMCCCPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675212
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915865-96-2
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Physical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the physical properties of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox but a cornerstone of successful formulation and therapeutic efficacy. For a molecule like 6-Methoxyisoquinoline hydrochloride, a versatile intermediate with significant potential in medicinal chemistry, a detailed characterization of its physical attributes is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core physical properties of 6-Methoxyisoquinoline hydrochloride. We will delve into not just the "what" but the "why" and "how," offering both established data and the experimental rationale for its determination.

Molecular Identity and Core Characteristics

A foundational understanding of a compound begins with its fundamental identifiers and structural properties.

Chemical Structure and Identification

6-Methoxyisoquinoline hydrochloride is the hydrochloride salt of the parent compound, 6-methoxyisoquinoline. The addition of hydrochloric acid serves to enhance the compound's stability and solubility, a common and effective strategy in pharmaceutical development.[1][2]

dot graph "6_Methoxyisoquinoline_hydrochloride_structure" { layout=neato; node [shape=plaintext]; A [label="N", pos="0,0.866!", fontcolor="#202124"]; B [label="CH", pos="1,0.866!", fontcolor="#202124"]; C [label="C", pos="1.5,-0.866!", fontcolor="#202124"]; D [label="C", pos="0.5,-1.732!", fontcolor="#202124"]; E [label="C", pos="-0.5,-1.732!", fontcolor="#202124"]; F [label="C", pos="-1.5,-0.866!", fontcolor="#202124"]; G [label="C", pos="-1,0.866!", fontcolor="#202124"]; H [label="CH", pos="-2,-0!", fontcolor="#202124"]; I [label="CH", pos="-1.5,0.866!", fontcolor="#202124"]; J [label="C", pos="-0.5,1.732!", fontcolor="#202124"]; K [label="O", pos="-2.5,1.732!", fontcolor="#202124"]; L [label="CH3", pos="-3.5,1.732!", fontcolor="#202124"]; M [label="H+", pos="0.5,1.2!", fontcolor="#EA4335"]; N [label="Cl-", pos="2,1.5!", fontcolor="#34A853"];

A -- B [style=solid]; B -- C [style=solid]; C -- D [style=solid]; D -- E [style=solid]; E -- F [style=solid]; F -- G [style=solid]; G -- A [style=solid]; F -- H [style=solid]; H -- I [style=solid]; I -- J [style=solid]; J -- G [style=solid]; J -- K [style=solid]; K -- L [style=solid]; } }

Figure 1: Chemical structure of 6-Methoxyisoquinoline hydrochloride.

IdentifierValueSource
CAS Number 57196-62-0[3]
Molecular Formula C10H14ClNO[3]
Molecular Weight 199.68 g/mol [1]
Appearance White Powder[1]

Thermal Properties: Melting Point and its Implications

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and polymorphic form.

Experimentally Determined Melting Point

The reported melting point for 6-Methoxyisoquinoline hydrochloride is in the range of 230-232.5°C . A sharp melting range is indicative of high purity. Impurities will typically depress the melting point and broaden the melting range.[4]

Rationale for Method Selection: Capillary Melting Point Determination

The capillary method is a widely accepted and straightforward technique for determining the melting point of a powdered solid.[5] Its selection is based on the small sample size required, the precision it offers, and the relative ease of use with modern digital apparatus.

Step-by-Step Experimental Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the dry, powdered 6-Methoxyisoquinoline hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/min) is performed to quickly determine an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its absorption and, consequently, its bioavailability. The hydrochloride salt form of 6-Methoxyisoquinoline is intended to enhance its aqueous solubility.[1]

Qualitative Solubility

6-Methoxyisoquinoline hydrochloride is expected to be soluble in water and lower-order alcohols like methanol and ethanol, and sparingly soluble in less polar organic solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6] This method is preferred for its simplicity and its ability to achieve a true equilibrium state, providing a reliable measure of thermodynamic solubility.

Step-by-Step Experimental Protocol for Aqueous Solubility Determination (WHO Guideline Adaptation)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[6][7][8]

  • Preparation of Media: A series of aqueous buffers with pH values ranging from 1.2 to 6.8 are prepared. This pH range is physiologically relevant to the gastrointestinal tract.[6]

  • Sample Preparation: An excess amount of 6-Methoxyisoquinoline hydrochloride is added to a known volume of each buffer in a sealed container. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The containers are agitated in a constant temperature water bath or shaker at 37 ± 1°C. The agitation should be sufficient to keep the solid suspended. The time required to reach equilibrium should be determined by preliminary experiments, but 24 to 48 hours is often sufficient.[6]

  • Sample Collection and Preparation: At predetermined time points, an aliquot of the suspension is withdrawn and immediately filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids. The filtrate is then diluted as necessary for analysis.

  • Analysis: The concentration of the dissolved 6-Methoxyisoquinoline hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The solubility is reported in mg/mL or mol/L. An API is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[6]

dot graph "Solubility_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare pH Buffers\n(1.2 to 6.8)"]; B [label="Add Excess API to Buffers"]; C [label="Equilibrate at 37°C\n(e.g., 24-48h)"]; D [label="Filter to Remove\nUndissolved Solid"]; E [label="Analyze Filtrate\n(e.g., HPLC)"]; F [label="Determine Concentration\n(mg/mL)"];

A -> B [label="Dispense"]; B -> C [label="Agitate"]; C -> D [label="Withdraw Aliquot"]; D -> E [label="Inject"]; E -> F [label="Quantify"]; }

Figure 2: Workflow for experimental solubility determination.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 6-Methoxyisoquinoline hydrochloride will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include aromatic protons on the isoquinoline ring, methylene protons of the reduced ring, and a singlet for the methoxy group protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Methoxyisoquinoline hydrochloride will display characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

  • N-H stretching vibrations from the protonated amine.

  • C-H stretching from the aromatic and aliphatic portions.

  • C=C and C=N stretching from the aromatic ring.

  • C-O stretching from the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 6-Methoxyisoquinoline hydrochloride will show a molecular ion peak corresponding to the free base (C10H13NO) after the loss of HCl. Fragmentation patterns can provide further structural information.

Stability and Storage Considerations

Proper storage and handling are crucial to maintain the integrity of 6-Methoxyisoquinoline hydrochloride.

Chemical Stability

As a hydrochloride salt, 6-Methoxyisoquinoline hydrochloride is generally more stable than its free base form.[2] However, like many amine hydrochlorides, it may be susceptible to degradation under high humidity and elevated temperatures. Stability studies under accelerated conditions (e.g., 40°C / 75% relative humidity) are recommended to establish its shelf life and identify potential degradation products.[9]

Recommended Storage

It is recommended to store 6-Methoxyisoquinoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) is often advised.[1]

Conclusion: A Comprehensive Physical Profile for Informed Research

This guide has provided a detailed overview of the essential physical properties of 6-Methoxyisoquinoline hydrochloride, grounded in established scientific principles and experimental methodologies. A thorough understanding of its molecular identity, thermal behavior, solubility, spectroscopic fingerprint, and stability is indispensable for any researcher or developer working with this promising compound. By not only presenting the data but also elucidating the rationale behind its determination, this document aims to empower scientists to make informed decisions in their research and development endeavors.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

  • MDPI. (2022, November 29). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Pharmaceutical Technology. (2002, November 1). Salt Selection in Drug Development. Retrieved from [Link]

  • University of Salahaddin. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

Sources

"6-Methoxyisoquinoline hydrochloride chemical structure and properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a derivative of tetrahydroisoquinoline (THIQ), it serves as a crucial structural motif and a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The THIQ core is a privileged scaffold found in numerous alkaloids and pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[1]

The hydrochloride salt form of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline enhances its solubility and stability, making it an ideal candidate for various applications in drug formulation and research.[2][3] Its unique structure has been leveraged as a precursor for novel therapeutic agents, particularly those targeting neurological disorders, due to its favorable pharmacokinetic profile and potential to cross the blood-brain barrier.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in modern drug discovery.

Chemical Structure and Physicochemical Properties

The structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a methoxy group (-OCH₃) substituted at the 6th position of the benzene ring. The nitrogen atom in the heterocyclic ring is protonated, forming a hydrochloride salt.

IUPAC Name: 6-methoxy-1,2,3,4-tetrahydroisoquinolinium chloride[4] CAS Number: 57196-62-0[2][4]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO[4][5]
Molecular Weight 199.68 g/mol [2][4][5]
Appearance White Powder[2]
Melting Point 230-232.5°C[4]
Boiling Point 283.6°C at 760 mmHg[4]
Solubility Enhanced solubility due to hydrochloride form[2][3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[4][6]

Synthesis Protocol: The Pictet-Spengler Reaction

A practical and improved synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved on a large scale using the well-established Pictet-Spengler reaction.[7][8] This method is favored for its efficiency and use of inexpensive starting materials. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.

Experimental Methodology

This protocol is adapted from the procedure described by Zhong et al. and provides a reliable pathway to the target compound.[7]

Starting Material: 2-(3-methoxyphenyl)ethylamine

Step 1: Formation of the Aminal Intermediate

  • Rationale: The reaction is initiated by condensing the primary amine (2-(3-methoxyphenyl)ethylamine) with an aldehyde source, typically formaldehyde. This step forms a Schiff base (iminium ion) in situ, which is crucial for the subsequent cyclization. In this improved synthesis, a novel aminal intermediate is formed, which serves as a stable precursor.[8]

  • Procedure:

    • To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent (e.g., toluene), add paraformaldehyde.

    • Heat the mixture to reflux, typically using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure to yield the aminal intermediate.

Step 2: Acid-Catalyzed Cyclization and Salt Formation

  • Rationale: The aminal intermediate is then treated with a strong acid. The acidic conditions facilitate the electrophilic aromatic substitution reaction, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system. Using acidified isopropanol directly yields the desired hydrochloride salt.[7]

  • Procedure:

    • Suspend the crude aminal intermediate from Step 1 in isopropanol.

    • Cool the suspension in an ice bath and slowly add a solution of hydrochloric acid in isopropanol.

    • Stir the reaction mixture at room temperature until the cyclization is complete. The product, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, will precipitate out of the solution as a solid.

    • Collect the solid product by filtration, wash with cold isopropanol, and then with a non-polar solvent like diethyl ether to remove impurities.

    • Dry the product under vacuum to obtain the final white powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aminal Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization & Salt Formation cluster_end Final Product A 2-(3-methoxyphenyl)ethylamine C Condensation in Toluene (Reflux with Dean-Stark) A->C Reactants B Paraformaldehyde B->C Reactants D Aminal Intermediate C->D Yields E Suspension in Isopropanol D->E Processed in F Addition of HCl in Isopropanol (Acid-Catalyzed Cyclization) E->F Reacts with G 6-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl F->G Precipitates

Caption: Pictet-Spengler synthesis workflow for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Applications in Research and Drug Discovery

The primary value of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its role as a key drug intermediate.[5] Its scaffold is present in molecules designed to treat a variety of conditions.

  • Neuropharmacology: Researchers utilize this compound in neuropharmacology studies to investigate its effects on neurotransmitter systems.[2] The THIQ core is structurally related to certain endogenous neurochemicals and can be modified to create ligands for various receptors, aiding in the understanding of mood and cognitive disorders.[2]

  • Precursor for Bioactive Molecules: The compound is a starting point for synthesizing more complex molecules with therapeutic potential. For example, derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase.[9] This highlights the adaptability of the THIQ scaffold for targeting diverse biological pathways.

  • Development of Novel Therapeutics: The unique structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline allows for chemical modifications that can lead to new therapeutic agents. Research has explored its use in synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] The broader class of quinoline derivatives has been investigated for a range of pharmacological activities, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]

Logical Relationship in Drug Intermediate Utilization

Drug_Discovery_Logic cluster_modification Chemical Modification cluster_targets Potential Therapeutic Areas A 6-Methoxy-THIQ HCl (Core Scaffold) B N-Alkylation A->B Serves as precursor for C Aromatic Substitution A->C Serves as precursor for D Side-Chain Elaboration A->D Serves as precursor for E Neurological Disorders (Receptor Ligands) B->E Leads to derivatives for targeting F Inflammatory Conditions (Enzyme Inhibitors) B->F Leads to derivatives for targeting G Infectious Diseases (e.g., Anti-HIV) B->G Leads to derivatives for targeting C->E Leads to derivatives for targeting C->F Leads to derivatives for targeting C->G Leads to derivatives for targeting D->E Leads to derivatives for targeting D->F Leads to derivatives for targeting D->G Leads to derivatives for targeting H Bioactive Drug Candidates E->H Resulting in F->H Resulting in G->H Resulting in

Caption: Role of 6-Methoxy-THIQ HCl as a core scaffold in drug discovery.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its stability and prevent degradation.[4] Keep the container tightly sealed and away from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Conclusion

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of high utility and strategic importance in the landscape of drug discovery and organic synthesis. Its value is derived from its role as a versatile and adaptable chemical scaffold, enabling the construction of more complex and potent therapeutic agents. The efficient Pictet-Spengler synthesis allows for its practical, large-scale production, further cementing its place in the researcher's toolbox.[8] As the quest for novel treatments for neurological, inflammatory, and infectious diseases continues, the strategic application of core intermediates like 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride will undoubtedly continue to fuel innovation and discovery in medicinal chemistry.

References

  • ResearchGate. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Available at: [Link]

  • ChemBK. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

  • figshare. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE. Available at: [Link]

  • Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • PubChem. (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

  • Google Patents. (2021). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • SLN Pharmachem. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

  • PubChem. 6-Methoxyisoquinoline. Available at: [Link]

  • ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Available at: [Link]

  • The Good Scents Company. 6-methoxyquinoline. Available at: [Link]

  • Chemistry & Biology Interface. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Available at: [Link]

  • Research in Pharmaceutical Sciences. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]

  • RSC Medicinal Chemistry. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]

  • ResearchGate. (2022). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry Partnerships: Insights from Roche's Endocannabinoid System Projects. Available at: [Link]

  • ResearchGate. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 6-Methoxyisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a detailed and practical resource.

Introduction

6-Methoxyisoquinoline and its derivatives are integral structural motifs in a wide array of natural products and synthetic pharmaceuticals. The isoquinoline core is particularly prevalent in alkaloids, exhibiting a broad spectrum of biological activities. Consequently, the efficient and scalable synthesis of substituted isoquinolines, such as 6-methoxyisoquinoline, is of significant interest to the medicinal and process chemistry communities. This document will primarily focus on the Bischler-Napieralski reaction, a robust and widely employed method for the construction of the isoquinoline framework.

Retrosynthetic Analysis and Strategic Considerations

A common retrosynthetic approach for 6-methoxyisoquinoline hydrochloride involves the disconnection of the C1-N bond and the C3-C4 bond of the isoquinoline ring system. This leads back to a β-phenylethylamine precursor, which is a readily accessible starting material. The Bischler-Napieralski reaction provides a direct pathway to a 3,4-dihydroisoquinoline intermediate, which can then be aromatized to the desired isoquinoline. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

The selection of the appropriate starting materials and reaction conditions is paramount to achieving a high yield and purity of the final product. The presence of an electron-donating methoxy group on the phenyl ring of the starting β-phenylethylamine facilitates the key cyclization step in the Bischler-Napieralski reaction.[1][2][3]

Synthetic Pathway via Bischler-Napieralski Reaction

The synthesis of 6-methoxyisoquinoline hydrochloride can be efficiently achieved in a three-step sequence starting from 2-(3-methoxyphenyl)ethylamine.

Overall Reaction Scheme:

Bischler-Napieralski Synthesis A 2-(3-Methoxyphenyl)ethylamine B N-(2-(3-Methoxyphenyl)ethyl)formamide A->B Formylating Agent (e.g., Ethyl Formate) C 6-Methoxy-3,4-dihydroisoquinoline B->C Cyclodehydration (e.g., POCl3, P2O5) D 6-Methoxyisoquinoline C->D Dehydrogenation (e.g., Pd/C) E 6-Methoxyisoquinoline Hydrochloride D->E HCl

Figure 1: Overall workflow for the synthesis of 6-Methoxyisoquinoline Hydrochloride.

Step 1: N-Formylation of 2-(3-Methoxyphenyl)ethylamine

The initial step involves the formylation of the primary amine of 2-(3-methoxyphenyl)ethylamine to yield N-(2-(3-methoxyphenyl)ethyl)formamide. This transformation is crucial as the resulting amide provides the necessary functionality for the subsequent cyclization.

  • Reaction: 2-(3-Methoxyphenyl)ethylamine + Formylating Agent → N-(2-(3-Methoxyphenyl)ethyl)formamide

  • Causality behind Experimental Choices:

    • Formylating Agent: Ethyl formate is a commonly used and effective formylating agent for this reaction. It is relatively inexpensive and the reaction can often be driven to completion by removing the ethanol byproduct. Other formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride, can also be employed.

    • Solvent: The reaction is typically carried out in a suitable solvent such as toluene or can be performed neat with excess ethyl formate.

    • Temperature: Refluxing the reaction mixture is generally required to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of N-(2-(3-Methoxyphenyl)ethyl)formamide

  • To a round-bottom flask equipped with a reflux condenser, add 2-(3-methoxyphenyl)ethylamine and a molar excess of ethyl formate.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the excess ethyl formate and ethanol by distillation.

  • The crude N-(2-(3-methoxyphenyl)ethyl)formamide can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.

Step 2: Bischler-Napieralski Cyclization

This is the key ring-forming step where the N-formyl derivative undergoes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring. This reaction is promoted by a dehydrating agent, which also acts as a Lewis acid.[2][4][5]

  • Reaction: N-(2-(3-Methoxyphenyl)ethyl)formamide → 6-Methoxy-3,4-dihydroisoquinoline

  • Causality behind Experimental Choices:

    • Dehydrating Agent/Lewis Acid: Phosphoryl chloride (POCl₃) is a widely used and effective reagent for this cyclization.[2] Phosphorus pentoxide (P₂O₅) can also be used, sometimes in combination with POCl₃, particularly for less reactive substrates.[2][3] These reagents activate the amide carbonyl group, facilitating the electrophilic attack on the electron-rich aromatic ring.

    • Solvent: The reaction is often carried out in an inert solvent such as toluene, xylene, or acetonitrile.

    • Temperature: The reaction typically requires heating to reflux to proceed at a practical rate.

Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

  • Dissolve N-(2-(3-methoxyphenyl)ethyl)formamide in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Slowly add phosphoryl chloride (POCl₃) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of >10.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.

Mechanism of the Bischler-Napieralski Reaction:

Bischler-Napieralski Mechanism cluster_0 Activation of Amide cluster_1 Electrophilic Aromatic Substitution cluster_2 Final Product A Amide B Vilsmeier-like Intermediate A->B POCl3 C Nitrilium Ion B->C - PO2Cl2- D Nitrilium Ion E Spiro Intermediate D->E Intramolecular Attack F Rearomatization E->F - H+ G Dihydroisoquinoline F->G

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile.[2] This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield the 3,4-dihydroisoquinoline product.

Step 3: Dehydrogenation to 6-Methoxyisoquinoline

The 3,4-dihydroisoquinoline intermediate is then aromatized to the fully conjugated isoquinoline system. Catalytic dehydrogenation is a common and efficient method for this transformation.[1]

  • Reaction: 6-Methoxy-3,4-dihydroisoquinoline → 6-Methoxyisoquinoline

  • Causality behind Experimental Choices:

    • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this dehydrogenation.

    • Solvent: High-boiling point solvents such as decalin or xylene are typically used to facilitate the reaction at elevated temperatures.

    • Hydrogen Acceptor: Often, the reaction is carried out in the presence of a hydrogen acceptor, although in some cases, heating alone is sufficient to drive the reaction. Alternatively, elemental sulfur can be used as a dehydrogenating agent.[6]

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline

  • In a round-bottom flask, dissolve 6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a suitable solvent (e.g., dichloromethane).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude 6-methoxyisoquinoline can be purified by column chromatography or vacuum distillation.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 6-methoxyisoquinoline, to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and handling properties.

  • Reaction: 6-Methoxyisoquinoline + HCl → 6-Methoxyisoquinoline Hydrochloride

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline Hydrochloride

  • Dissolve the purified 6-methoxyisoquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 6-methoxyisoquinoline hydrochloride.

Alternative Synthetic Routes

While the Bischler-Napieralski reaction is a primary method, other named reactions can also be employed for the synthesis of the isoquinoline core, including:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8][9] This intermediate would then require dehydrogenation to yield the isoquinoline. The Pictet-Spengler reaction is particularly useful for synthesizing tetrahydroisoquinolines and is often employed in the synthesis of natural products.[7][10]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[11][12][13] It provides a direct route to isoquinolines, but yields can be variable depending on the substrates and reaction conditions.

Data Summary
StepReactantReagent(s)ProductTypical Yield (%)
12-(3-Methoxyphenyl)ethylamineEthyl FormateN-(2-(3-Methoxyphenyl)ethyl)formamide>90
2N-(2-(3-Methoxyphenyl)ethyl)formamidePOCl₃6-Methoxy-3,4-dihydroisoquinoline70-85
36-Methoxy-3,4-dihydroisoquinolinePd/C6-Methoxyisoquinoline85-95
46-MethoxyisoquinolineHCl6-Methoxyisoquinoline Hydrochloride>95

Note: Yields are representative and can vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 6-methoxyisoquinoline hydrochloride is a well-established process, with the Bischler-Napieralski reaction providing a reliable and high-yielding route. Careful control of reaction parameters at each step is crucial for maximizing yield and purity. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of isoquinoline-based compounds for drug discovery and development.

References

  • Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolin-Synthese". Berichte der deutschen chemischen Gesellschaft. 26 (2): 1903–1908. [Link]

  • Whaley, W. M.; Govindachari, T. R. (1951). "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction". Organic Reactions. 6: 74–150. [Link]

  • Gensler, W. J. (1951). "The Synthesis of Isoquinolines". Organic Reactions. 6: 191–206. [Link]

  • Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews. 95 (6): 1797–1842. [Link]

  • Wang, Z. (2010). "Bischler–Napieralski Reaction". Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Awuah, E.; Capretta, A. (2010). "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines". Journal of Organic Chemistry. 75 (16): 5627–5634. [Link]

  • Movassaghi, M.; Hill, M. D. (2008). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives". Organic Letters. 10 (16): 3485–3488. [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 57196-62-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 57196-62-0), a pivotal intermediate in contemporary drug discovery and development. This document consolidates critical data on its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's primary applications as a core structural scaffold, exploring its role in the generation of potent bioactive molecules, particularly tubulin polymerization inhibitors for oncology and dopamine D3 receptor antagonists for neuropharmacology. Detailed, field-proven experimental protocols are provided to illustrate its practical synthesis and subsequent elaboration into advanced drug candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction and Core Compound Identity

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, identified by CAS number 57196-62-0, is a heterocyclic aromatic amine. It belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif prevalent in a wide array of natural products and pharmacologically active molecules.[1] The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a diverse range of biological targets.[2]

The subject compound is primarily valued not for its intrinsic biological activity, but as a high-value starting material and key intermediate.[3] Its strategic importance lies in the precise positioning of the methoxy group on the aromatic ring and the secondary amine within the hydrogenated pyridine ring, which together offer multiple, well-defined points for synthetic modification. This guide will elucidate the properties of this compound and demonstrate its application in the synthesis of next-generation therapeutic agents.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for a variety of laboratory and process chemistry applications.[4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective handling, characterization, and deployment in synthetic workflows.

Structural and Chemical Data
PropertyValueSource(s)
CAS Number 57196-62-0[4]
Chemical Name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1)[5]
Synonyms 6-Methoxy-THIQ HCl, 1,2,3,4-Tetrahydro-6-methoxyisoquinoline HCl[6]
Molecular Formula C₁₀H₁₄ClNO[5]
Molecular Weight 199.68 g/mol [4]
Chemical Structure Chemical Structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
SMILES String Cl.COc1ccc2CNCCc2c1
InChI Key QIUIKPQXMJJOQT-UHFFFAOYSA-N
Physical Properties
PropertyValueSource(s)
Appearance White to off-white solid/powder[4]
Melting Point 230-232.5 °C
Boiling Point 283.6 °C at 760 mmHg (for free base)
Flash Point 109.2 °C (for free base)
Solubility Slightly soluble in chloroform and methanol (as free base). The hydrochloride salt form enhances water solubility.[4][7]
pKa (Predicted) 10.02 ± 0.20 (for free base)[7]
Spectroscopic Data (for Free Base, C₁₀H₁₃NO)

Characterization of the free base form is critical for reaction monitoring and product confirmation.

Data TypeDetailsSource(s)
¹H NMR Solvent: CDCl₃, Frequency: 400 MHz δ (ppm): 6.94 (d, J=8.0 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.63 (s, 1H), 4.00 (s, 2H), 3.78 (s, 3H), 3.16 (t, J=5.6 Hz, 2H), 2.83 (t, J=5.2 Hz, 2H)[7]
¹³C NMR Data for the closely related 6,7-dimethoxy analog shows characteristic shifts for methoxy carbons (~56 ppm), aromatic carbons (109-148 ppm), and aliphatic carbons of the tetrahydroisoquinoline core. Specific data for the 6-methoxy compound is not readily available in cited literature.[6]
Purity (HPLC) Purity levels of ≥96% to 98.77% are commonly reported by commercial suppliers.[4][5]

Synthesis and Manufacturing

The economic and scalable synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its widespread use. The most efficient and practical method is a Pictet-Spengler type condensation.

Rationale for Synthetic Route

The Pictet-Spengler reaction is a well-established and robust method for constructing the tetrahydroisoquinoline core. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. This approach is favored for its high efficiency and use of readily available, inexpensive starting materials. An improved, practical synthesis reported by Zhong et al. avoids harsh conditions and cumbersome purification steps, making it suitable for large-scale production.

Detailed Synthesis Protocol (Zhong et al.)

This protocol describes a cost-effective, scalable synthesis starting from 2-(3-methoxyphenyl)ethylamine.

SynthesisWorkflow cluster_0 Step 1: Pictet-Spengler Condensation cluster_1 Step 2: Dimer Intermediate Formation cluster_2 Step 3: Hydrolysis to Final Product Start 2-(3-methoxyphenyl)ethylamine Reaction1 Stir at 20-25°C (Formation of Reaction Mixture) Start->Reaction1 Reagent1 Aqueous Formaldehyde (37%) Aqueous HCl (37%) Reagent1->Reaction1 Reaction2 Basification to pH > 12 Stir at 20-25°C Reaction1->Reaction2 Reaction Mixture Reagent2 Aqueous NaOH (50%) Reagent2->Reaction2 Intermediate Precipitation & Filtration of Dimer Intermediate: bis(6-methoxy-3,4-dihydro- isoquinolin-2(1H)-yl)methane Reaction2->Intermediate Reaction3 Stir at 20-25°C Intermediate->Reaction3 Solid Dimer Reagent3 Aqueous HCl (37%) Isopropanol Reagent3->Reaction3 FinalProduct Filtration & Drying of 6-Methoxy-1,2,3,4-tetrahydro- isoquinoline HCl (Product) Reaction3->FinalProduct Mechanism cluster_0 Drug Development Pathway cluster_1 Cellular Mechanism of Action Start CAS 57196-62-0 (Scaffold) Synth N-Arylation & Other Modifications Start->Synth Inhibitor Potent Tubulin Polymerization Inhibitor (e.g., N-Aryl Derivative) Synth->Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Disruption of Mitotic Spindle Microtubule->Tubulin Depolymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Sources

A Comprehensive Technical Guide to the Solubility of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxyisoquinoline Hydrochloride in Modern Drug Discovery

6-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its core structure is found in numerous natural alkaloids and synthetic compounds with potential therapeutic applications, ranging from neuroscience to antimicrobial research. The hydrochloride salt form of 6-methoxyisoquinoline is specifically designed to enhance its physicochemical properties, most notably its aqueous solubility, which is a critical parameter for drug formulation, bioavailability, and overall clinical efficacy.

This guide provides an in-depth analysis of the solubility characteristics of 6-methoxyisoquinoline hydrochloride. As direct quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this paper will synthesize information from its parent compound, related analogues, and fundamental chemical principles to provide a robust predictive overview. We will delve into the theoretical and practical aspects of its solubility, explore the key factors that govern it, and provide a validated, field-proven protocol for its experimental determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems.

Physicochemical Properties: A Snapshot

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. Below is a summary of the key properties for the parent free base, 6-methoxyisoquinoline, which informs the behavior of its hydrochloride salt.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.18 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (free base)Sigma-Aldrich[2]
Melting Point 17-20 °C (free base)Sigma-Aldrich[2]
Boiling Point 279-284 °C (free base)Sigma-Aldrich[2]
pKa of Isoquinoline 5.14 - 5.4Wikipedia, Guidechem[3][4]

Note: The pKa value is for the parent isoquinoline. The methoxy group at the 6-position is an electron-donating group, which may slightly increase the basicity (and thus the pKa) of the nitrogen atom.

Solubility Profile: An Evidence-Based Assessment

While specific quantitative solubility values for 6-methoxyisoquinoline hydrochloride are scarce, a comprehensive profile can be constructed by examining the free base, the impact of salt formation, and data from structurally related compounds.

The Role of Hydrochloride Salt Formation

The primary reason for synthesizing the hydrochloride salt of a weakly basic compound like 6-methoxyisoquinoline is to dramatically improve its aqueous solubility. The free base, 6-methoxyquinoline, is described as being "very slightly soluble in water".[5] By reacting the basic nitrogen of the isoquinoline ring with hydrochloric acid, a salt is formed that readily dissociates in water into the protonated 6-methoxyisoquinolinium cation and the chloride anion. This ionization prevents the molecule from precipitating, leading to significantly higher concentrations in aqueous solutions compared to the neutral free base. This principle is a cornerstone of pharmaceutical formulation.

Comparative Solubility Data

To establish a reasonable expectation for the solubility of 6-methoxyisoquinoline hydrochloride, it is instructive to review data from related molecules. This comparative approach, while not a substitute for direct measurement, provides a valuable contextual framework for formulators.

CompoundSolventSolubilitySource
6-Methoxyquinoline (Free Base)WaterVery slightly solublePubChem[5]
6-Methoxyquinoline (Free Base)EthanolSolublePubChem[5]
Isoquinoline (Free Base)WaterLow solubilityWikipedia[4]
Isoquinoline (Free Base)Dilute AcidsSolubleWikipedia[4]
6,7-Dimethoxy-3,4-dihydroisoquinoline HCl WaterSolubleTCI Chemicals
Methoxyamine HCl WaterSolubleChemicalBook
Methoxyamine HCl AlcoholSolubleChemicalBook
Corynoxine HCl Ethanol~ 3 mg/mLCayman Chemical
Corynoxine HCl DMSO~ 30 mg/mLCayman Chemical

The data clearly shows that while the free bases have limited aqueous solubility, they are soluble in organic solvents like ethanol and readily dissolve in acidic solutions. The hydrochloride salts of similar structures are generally reported as "soluble" in water, indicating that 6-methoxyisoquinoline hydrochloride is expected to follow this trend and exhibit good solubility in aqueous media.

Key Factors Influencing Solubility

The solubility of 6-methoxyisoquinoline hydrochloride is not a static value but is influenced by several environmental factors. Understanding these factors is critical for controlling its behavior in experimental and formulation settings.

pH of the Solvent

The most critical factor governing the solubility of this compound is the pH of the aqueous medium. As the hydrochloride salt of a weak base (pKa of parent isoquinoline ≈ 5.4), its solubility is highly pH-dependent.

  • In Acidic to Neutral pH (pH < pKa): The equilibrium favors the protonated (ionized) form of the molecule, the 6-methoxyisoquinolinium ion. This charged species is polar and readily interacts with water molecules, resulting in high solubility.

  • In Basic pH (pH > pKa): As the pH increases above the pKa, the compound is deprotonated, converting back to the neutral free base form of 6-methoxyisoquinoline. This form is significantly less polar and, consequently, has much lower aqueous solubility. At a sufficiently high pH, the free base will precipitate out of the solution once its solubility limit is exceeded.

This relationship is a classic acid-base equilibrium, which dictates the ionization state and thus the solubility of the compound.

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Ionized 6-Methoxyisoquinolinium Ion (Protonated) High Aqueous Solubility Neutral 6-Methoxyisoquinoline (Neutral Free Base) Low Aqueous Solubility Ionized->Neutral + OH⁻ Neutral->Ionized + H⁺

Caption: pH-dependent equilibrium of 6-methoxyisoquinoline hydrochloride.

Temperature

For most solid solutes, including hydrochloride salts, solubility in a liquid solvent increases with temperature. The dissolution process is typically endothermic, meaning that applying heat provides the energy needed to break the crystal lattice forces of the solid and promote solvation. When preparing concentrated stock solutions, gentle warming can be an effective technique to increase the amount of dissolved compound. However, it is crucial to ensure the compound is stable at elevated temperatures and to re-verify the concentration at the target experimental temperature, as precipitation may occur upon cooling.

Solvent System

The choice of solvent is paramount. As an ionic salt, 6-methoxyisoquinoline hydrochloride will exhibit the highest solubility in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the cation and the chloride anion. Its solubility is expected to be lower in polar aprotic solvents (e.g., DMSO, DMF) and significantly lower in non-polar solvents like toluene or hexane, where the energetic cost of breaking the ionic bonds is not compensated by strong solvent-solute interactions.

Protocol: Standard Method for Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the FDA and ICH.[6][7]

Principle

An excess amount of the solid compound is agitated in a chosen solvent system for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium has been established between the dissolved and undissolved solid.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 6-methoxyisoquinoline hydrochloride solid to a series of clear glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[6]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or pure water) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.

ShakeFlask_Workflow start Start prep 1. Add Excess Solid Compound to Vial start->prep solvent 2. Add Precise Volume of Solvent prep->solvent equilibrate 3. Agitate at Constant Temperature (24-48h) solvent->equilibrate separate 4. Centrifuge to Separate Phases equilibrate->separate sample 5. Collect Supernatant (Clear Solution) separate->sample quantify 6. Quantify Concentration (e.g., HPLC-UV) sample->quantify end End: Equilibrium Solubility Value quantify->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

6-Methoxyisoquinoline hydrochloride is a key synthetic intermediate whose utility in drug development is critically dependent on its solubility. While specific quantitative data remains sparse, a clear, scientifically grounded understanding can be derived from fundamental principles. It is expected to be a water-soluble compound, particularly in acidic to neutral aqueous media, due to its nature as a hydrochloride salt of a weak base. Its solubility is dynamically influenced by pH, temperature, and the polarity of the solvent system. For researchers and developers, precise and reliable solubility data can be obtained by employing the standardized shake-flask method, which remains the definitive approach for regulatory and formulation purposes. This guide provides both the predictive framework and the practical methodology necessary to effectively work with this important compound.

References

  • Dissociation constants pK a of isoquinoline bases | Download Table . ResearchGate. Available from: [Link]

  • Isoquinoline . Wikipedia. Available from: [Link]

  • Isoquinoline . PubChem. Available from: [Link]

  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978 . PubChem. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . European Medicines Agency (EMA). Available from: [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. Available from: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . PubMed Central. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers . FDA. Available from: [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 . PubChem. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. Available from: [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium . ACS Publications. Available from: [Link]

Sources

The Biological Activity and Therapeutic Potential of the 6-Methoxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

While specific biological data on 6-Methoxyisoquinoline hydrochloride is nascent, the core 6-methoxyisoquinoline structure represents a significant pharmacophore in modern medicinal chemistry. It serves as a crucial synthetic intermediate for a variety of bioactive molecules and is increasingly recognized as a "privileged scaffold" for drug development.[1][2] Analysis of its closely related analogs—including tetrahydroisoquinolines and the isomeric quinolines—reveals a wealth of potential therapeutic applications. Derivatives have demonstrated potent activity in oncology by overcoming multidrug resistance and inhibiting key cellular processes like tubulin polymerization.[3][4][5] Furthermore, the scaffold is a promising foundation for developing novel agents for neurological disorders, as well as compounds with anti-inflammatory and antimicrobial properties.[1][6][7] This guide synthesizes the current understanding of this scaffold, focusing on its potential mechanisms of action, and provides detailed experimental protocols for its biological evaluation.

Introduction to the 6-Methoxyisoquinoline Scaffold

The isoquinoline ring system is a structural motif present in numerous natural alkaloids and synthetic compounds with significant biological activity. The addition of a methoxy group at the 6-position can critically influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its electronic distribution and hydrogen bonding capacity.[8]

Chemical and Physical Properties

The fundamental properties of the 6-methoxyisoquinoline molecule provide a basis for its use in chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₀H₉NO[9]
Molecular Weight 159.18 g/mol [9]
IUPAC Name 6-methoxyisoquinoline[9]
CAS Number 52986-70-6[9]

Its structure serves as a versatile starting point for chemical modifications, enabling the synthesis of extensive compound libraries for screening.[1][2]

Potential Biological Activities and Therapeutic Applications

Based on studies of closely related derivatives, the 6-methoxyisoquinoline scaffold holds promise in several key therapeutic areas.

Anticancer Activity

The most compelling evidence for the utility of this scaffold lies in oncology.

  • 3.1.1 Reversal of Multidrug Resistance (MDR): A primary challenge in chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Studies on 6-methoxy-2-arylquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown they can act as potent P-gp inhibitors.[3][5] By blocking this pump, these compounds can restore the efficacy of conventional anticancer drugs in resistant tumor cells. Some derivatives have demonstrated MDR reversal activity up to 467-fold greater than baseline.[5]

  • 3.1.2 Tubulin Polymerization Inhibition: The microtubule network is a validated target for anticancer drugs. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel class of highly potent tubulin polymerization inhibitors that target the colchicine binding site.[4][10] The most active compounds in these series exhibit profound cytotoxicity against a range of human tumor cell lines, with GI₅₀ values in the low nanomolar range—significantly more potent than taxol in drug-resistant cell lines.[4]

  • 3.1.3 Topoisomerase and Kinase Inhibition: The broader quinoline scaffold, of which isoquinoline is an isomer, is known to produce derivatives that function as topoisomerase I inhibitors and inhibitors of key signaling kinases like EGFR.[11][12] This suggests that libraries based on the 6-methoxyisoquinoline core should be screened for similar activities.

Neuropharmacological Potential

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely utilized as a precursor in the synthesis of molecules targeting neurological disorders.[1] Its favorable pharmacokinetic profile and potential to cross the blood-brain barrier make it an attractive starting point for central nervous system (CNS) therapies.[1] Furthermore, related dimethoxy-dihydroisoquinoline compounds have been shown to modulate muscarinic acetylcholine and serotonin (5-HT) receptors, affecting smooth muscle contractility and suggesting a role in regulating neuronal activity.[13]

Anti-inflammatory and Antimicrobial Activity

Though less explored for the isoquinoline variant, 6-methoxyquinoline is a naturally occurring compound found in plants like tobacco and tea, and has demonstrated antioxidant, anti-inflammatory, and antitumor properties.[6][14] Additionally, synthetic derivatives of 6-methoxyquinoline have been evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species, with some compounds showing moderate to high efficacy.[7] This provides a strong rationale for evaluating 6-methoxyisoquinoline derivatives against similar targets.

Key Mechanistic Pathways in Oncology

The diverse anticancer activities of compounds derived from the 6-methoxy-heterocyclic core can be attributed to their ability to interfere with multiple, critical cellular pathways essential for cancer cell survival and proliferation.

Anticancer_Mechanisms cluster_cell Inside Cancer Cell Scaffold 6-Methoxyisoquinoline Derivatives MDR P-glycoprotein (P-gp) Efflux Pump Scaffold->MDR Inhibits Tubulin Tubulin Monomers Scaffold->Tubulin Inhibits Assembly Topoisomerase Topoisomerase I Scaffold->Topoisomerase Inhibits Chemo Chemotherapeutic Drugs Microtubules Microtubule Polymerization Tubulin->Microtubules Assembly Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Disruption leads to DNA DNA Replication & Transcription Topoisomerase->DNA Relaxation DNA->Apoptosis Damage leads to Chemo->MDR Efflux Cell Cancer Cell

Conceptual pathways for anticancer activity.

Methodologies for Biological Evaluation

A structured, multi-step approach is essential for characterizing the biological activity of novel compounds derived from the 6-methoxyisoquinoline scaffold.

General Experimental Workflow

The evaluation of new chemical entities typically follows a hierarchical screening cascade, from broad cytotoxicity assessment to specific mechanism-of-action studies.

Experimental_Workflow Start Synthesis of 6-Methoxyisoquinoline Derivative Library Screen Primary Screen: In Vitro Anticancer Cytotoxicity Assay (MTT/CCK-8) Start->Screen Active Active Compounds (Low GI₅₀) Screen->Active Inactive Inactive Screen->Inactive MOA Mechanism of Action (MoA) Studies Active->MOA PGP P-gp Inhibition Assay (Rhodamine 123 Efflux) MOA->PGP Enzyme Enzyme Inhibition Assay (e.g., Tubulin, Topo I) MOA->Enzyme Lead Lead Optimization (SAR Studies) PGP->Lead Enzyme->Lead

Hierarchical workflow for biological evaluation.
Protocol: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay quantifies the ability of a test compound to inhibit P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[3]

  • Rationale: In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low fluorescence. An effective P-gp inhibitor will block this efflux, leading to Rhodamine 123 accumulation and a corresponding increase in intracellular fluorescence.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed P-gp-overexpressing cancer cells (e.g., EPG85-257RDB or KBvin) into a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[3][10]

    • Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test 6-methoxyisoquinoline derivative. Include a positive control (e.g., Verapamil) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

    • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

    • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

    • Wash: Gently aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

    • Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

    • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Higher fluorescence indicates greater P-gp inhibition.

Protocol: In Vitro Anticancer Cytotoxicity Assay (CCK-8/MTT)

This is a primary colorimetric assay to determine a compound's effect on cell viability and proliferation.[8][15]

  • Rationale: The assay measures the metabolic activity of viable cells. Enzymes in living cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.[8]

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.

    • Reagent Addition: Add 10 µL of CCK-8 solution (or 20 µL of 5 mg/mL MTT solution) to each well.

    • Incubation: Incubate for 1-4 hours at 37°C. For MTT, a subsequent step is required to dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration causing 50% inhibition of growth) or IC₅₀ (concentration causing 50% inhibition of viability).

Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for assessing whether a compound directly inhibits a purified enzyme target, such as a kinase or topoisomerase.[16][17]

  • Rationale: By combining the purified enzyme, its substrate, and the inhibitor, one can measure the rate of product formation. A decrease in product formation relative to a control indicates inhibition.

  • Step-by-Step Protocol:

    • Reaction Setup: In a suitable microplate, combine a reaction buffer, the purified target enzyme (e.g., Topoisomerase I), and varying concentrations of the test compound.

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at the optimal reaction temperature to allow for binding.

    • Initiate Reaction: Initiate the reaction by adding the substrate (e.g., supercoiled plasmid DNA for Topoisomerase I; a specific peptide and ATP for a kinase).

    • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

    • Terminate Reaction: Stop the reaction using a stop solution (e.g., EDTA or a strong denaturant).

    • Detection: Detect the product. This is highly method-specific:

      • For Topoisomerase: Analyze DNA relaxation using agarose gel electrophoresis.

      • For Kinases: Measure the amount of phosphorylated product, often using a fluorescence- or luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: Quantify the amount of product formed at each inhibitor concentration. Plot the percentage of enzyme activity versus inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The 6-methoxyisoquinoline scaffold is a highly promising platform for the development of next-generation therapeutics. The compelling preclinical data from its derivatives, particularly in oncology, underscore its potential to address critical challenges like multidrug resistance. Future research should focus on the systematic synthesis and screening of novel 6-methoxyisoquinoline libraries against a diverse panel of biological targets, including P-gp, tubulin, topoisomerases, kinases, and microbial enzymes. Elucidating detailed structure-activity relationships (SAR) will be paramount in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties, paving the way for their advancement into clinical development.

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An In-depth Technical Guide to the Putative Mechanism of Action of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic organic compound belonging to the isoquinoline family. While direct, comprehensive studies elucidating the specific mechanism of action for this particular molecule are not extensively available in public literature, its structural similarity to a vast class of biologically active isoquinoline and quinoline alkaloids allows for the formulation of several well-grounded hypotheses regarding its potential biological targets and cellular effects. This guide synthesizes the known biological activities of the isoquinoline scaffold and related methoxylated analogs to propose putative mechanisms of action for 6-methoxyisoquinoline hydrochloride. Furthermore, it provides detailed experimental protocols for researchers to investigate these hypotheses, fostering a scientifically rigorous approach to understanding its molecular pharmacology.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a prominent structural motif found in a multitude of natural and synthetic compounds with significant pharmacological properties.[1] Isoquinoline alkaloids, derived from the amino acid tyrosine, are known to exhibit a wide array of biological activities, including antitumor, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral effects.[1][2] The planar aromatic nature of the isoquinoline ring system allows for intercalation into DNA and interaction with various protein targets, making it a "privileged scaffold" in drug discovery.

The addition of a methoxy group at the 6-position, as in 6-methoxyisoquinoline, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]

Postulated Mechanisms of Action for 6-Methoxyisoquinoline Hydrochloride

Based on the known bioactivities of structurally related compounds, the following mechanisms are proposed for 6-Methoxyisoquinoline hydrochloride.

Interaction with Nucleic Acids and Topoisomerases

Many planar aromatic compounds, including certain isoquinoline alkaloids, can function as DNA intercalating agents. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cancer cells. Furthermore, some isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.[2]

Putative Signaling Pathway: DNA Damage and Apoptosis Induction

DNA_Damage_Pathway 6-Methoxyisoquinoline 6-Methoxyisoquinoline DNA DNA 6-Methoxyisoquinoline->DNA Intercalation Topoisomerase Topoisomerase 6-Methoxyisoquinoline->Topoisomerase Inhibition DNA_damage DNA_damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Postulated DNA damage pathway initiated by 6-Methoxyisoquinoline.

Enzyme Inhibition

The isoquinoline and quinoline cores are present in numerous enzyme inhibitors. For instance, certain quinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer.[4] Additionally, various isoquinoline alkaloids have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.[5][6]

Hypothesized Enzyme Inhibition Models

The nature of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme kinetics differently.

Inhibition TypeEffect on VmaxEffect on Km
Competitive UnchangedIncreased
Non-competitive DecreasedUnchanged
Uncompetitive DecreasedDecreased
Receptor Modulation

The structural features of 6-methoxyisoquinoline may allow it to interact with various receptors. For example, some antihistamines, which can have complex ring systems, have been shown to interact with receptors other than their primary target, such as retinoic acid receptors.[7] The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, facilitating interactions with receptor binding pockets.

Experimental Protocols for Mechanism of Action Studies

To validate the aforementioned hypotheses, a series of in vitro and in silico experiments are recommended.

DNA Intercalation and Topoisomerase Inhibition Assays

3.1.1. DNA Intercalation Assay (UV-Visible Spectroscopy)

  • Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of 6-Methoxyisoquinoline hydrochloride in the same buffer.

  • Titration: Keep the concentration of ctDNA constant and titrate with increasing concentrations of 6-Methoxyisoquinoline hydrochloride.

  • Measurement: Record the UV-Vis absorption spectrum after each addition of the compound.

  • Analysis: A hypochromic (decrease in absorbance) and bathochromic (redshift in wavelength) shift in the DNA absorption band is indicative of intercalation.

3.1.2. Topoisomerase I Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and varying concentrations of 6-Methoxyisoquinoline hydrochloride in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

Experimental Workflow: Topoisomerase Inhibition Assay

Topo_Assay_Workflow A Prepare reaction mix: Supercoiled DNA + Topo I + 6-Methoxyisoquinoline HCl B Incubate at 37°C A->B C Stop reaction B->C D Agarose Gel Electrophoresis C->D E Analyze DNA bands (Supercoiled vs. Relaxed) D->E

Caption: Workflow for a topoisomerase I inhibition assay.

Enzyme Inhibition Assays

3.2.1. P-glycoprotein (P-gp) Efflux Assay

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., EPG85-257RDB) and a parental sensitive cell line (e.g., EPG85-257P).[4]

  • Substrate Loading: Incubate the cells with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of 6-Methoxyisoquinoline hydrochloride and a known P-gp inhibitor (e.g., verapamil) as a positive control.[4]

  • Measurement: After incubation, measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Analysis: An increase in intracellular fluorescence in the presence of 6-Methoxyisoquinoline hydrochloride indicates inhibition of P-gp-mediated efflux.

Receptor Binding Assays

3.3.1. Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of 6-Methoxyisoquinoline hydrochloride.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). From this, the Ki (inhibition constant) can be calculated.[8]

Conclusion and Future Directions

While the precise mechanism of action of 6-Methoxyisoquinoline hydrochloride remains to be definitively elucidated, its chemical structure strongly suggests potential interactions with fundamental cellular components such as DNA, enzymes, and receptors. The proposed mechanisms and experimental protocols outlined in this guide provide a solid framework for initiating a thorough investigation into the molecular pharmacology of this compound. Future studies should focus on a systematic evaluation of these potential targets to build a comprehensive understanding of its biological effects, which will be crucial for any further development as a therapeutic agent or research tool.

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Introduction: The Strategic Importance of the 6-Methoxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxyisoquinoline Hydrochloride for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the isoquinoline core stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Among its many derivatives, 6-methoxyisoquinoline and its reduced form, 6-methoxy-1,2,3,4-tetrahydroisoquinoline, are of paramount importance. These structures serve as critical building blocks for a diverse array of therapeutic agents, ranging from antiviral to anticancer drugs.[2][3][4] The methoxy group at the 6-position is not merely a simple substitution; it significantly influences the molecule's electronic properties and provides a key vector for metabolic pathways and receptor interactions, making it a strategic feature in rational drug design.

This guide provides an in-depth review of 6-methoxyisoquinoline hydrochloride, focusing on its synthesis, characterization, and pivotal applications. We will delve into the mechanistic underpinnings of its synthesis and explore how this versatile intermediate is leveraged to create potent and selective therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this valuable heterocyclic compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C10H14ClNO[5]
Molar Mass 199.68 g/mol [5]
Melting Point 230-232.5°C[5]
Boiling Point 283.6°C at 760 mmHg[5]
Flash Point 109.2°C[5]
Storage Condition Under inert gas (Nitrogen or Argon) at 2-8°C[5]

Synthesis and Mechanistic Insights: The Pictet-Spengler Approach

The synthesis of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline core is most effectively achieved through the Pictet-Spengler reaction. This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. The choice of 2-(3-methoxyphenyl)ethylamine as the starting material is strategic; the meta-positioned methoxy group directs the electrophilic aromatic substitution to the desired para-position, ensuring the formation of the 6-methoxyisoquinoline ring system.

A practical and improved synthesis route has been developed to produce 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride on a large scale from inexpensive starting materials, significantly lowering its cost.[6][7] This method proceeds via a novel aminal intermediate, which improves yields and simplifies the overall process.[7]

Experimental Protocol: Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

This protocol is adapted from established literature procedures.[6]

Step 1: Formation of the Aminal Intermediate

  • To a solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene, add paraformaldehyde (0.5 equivalents).

  • Heat the mixture to reflux for 4-6 hours with azeotropic removal of water using a Dean-Stark apparatus. The causality here is to drive the condensation reaction to completion by removing the water byproduct.

  • Cool the reaction mixture to room temperature. The aminal intermediate will precipitate.

  • Filter the solid and wash with cold toluene to yield the crude aminal dimer. This intermediate is often used directly in the next step without further purification.

Step 2: Cyclization and Salt Formation

  • Suspend the crude aminal intermediate in isopropanol.

  • Add a solution of hydrochloric acid in isopropanol (e.g., 3M) dropwise at 0°C. The acid serves as the catalyst for the intramolecular electrophilic cyclization (the core Pictet-Spengler step).

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • The product, 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Step 3: Characterization (Self-Validation)

  • Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H NMR: To verify the proton environments of the tetrahydroisoquinoline core.

    • ¹³C NMR: To confirm the carbon framework.

    • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

    • Melting Point: To compare with the literature value as a measure of purity.[5]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 2-(3-methoxyphenyl)ethylamine C Aminal Intermediate A->C Toluene, Reflux (Condensation) B Paraformaldehyde B->C D 6-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl C->D HCl in Isopropanol (Pictet-Spengler Cyclization)

Caption: Pictet-Spengler synthesis of 6-methoxy-tetrahydroisoquinoline HCl.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-methoxyisoquinoline hydrochloride lies in its role as a versatile scaffold for constructing complex, biologically active molecules. Its derivatives have shown promise in a wide range of therapeutic areas.

HIV-1 Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV/AIDS.[4] The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been successfully used to design novel NNRTIs. Researchers have synthesized series of these analogues that exhibit moderate to promising inhibitory activity against the HIV-1 reverse transcriptase enzyme.[4] Docking studies have shown that the tetrahydroisoquinoline core effectively orients substituents to bind within the allosteric pocket of the enzyme, disrupting its function and halting viral replication.[4]

P-glycoprotein (P-gp) Inhibitors for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. 6-methoxyquinoline derivatives have been designed and synthesized as potent P-gp inhibitors.[8] Certain analogues, particularly those with a hydroxymethyl group at the 4-position, have demonstrated significantly stronger P-gp inhibition than the reference drug verapamil.[8] By blocking the P-gp pump, these compounds can restore the sensitivity of resistant cancer cells to chemotherapy.

Visualization of P-glycoprotein's Role in Multidrug Resistance

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Outside Extracellular Space Pgp->Outside Drug Efflux (Resistance) Inside Intracellular Space Chemo Chemotherapeutic Drug Chemo->Pgp Enters Cell Inhibitor 6-Methoxyquinoline Derivative (P-gp Inhibitor) Inhibitor->Pgp Blocks Pump

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Other Therapeutic Areas

The 6-methoxyquinoline and isoquinoline frameworks are integral to drugs targeting a wide spectrum of diseases, including:

  • Cardiovascular and Metabolic Diseases: As intermediates for drugs treating hypertension and diabetes.[2]

  • Antifungal and Antibacterial Agents: The scaffold is found in various antimicrobial compounds.[3][9]

  • Neurodegenerative Diseases: Derivatives have been evaluated as potential treatments for Alzheimer's disease.[9]

Conclusion and Future Outlook

6-Methoxyisoquinoline hydrochloride is more than just a chemical intermediate; it is a strategically vital scaffold that continues to empower medicinal chemists in the quest for novel therapeutics. Its robust and cost-effective synthesis, coupled with the favorable biological properties imparted by the 6-methoxyisoquinoline core, ensures its continued relevance in drug discovery.[1][7] Future research will likely focus on developing novel synthetic methodologies to further functionalize this core and on exploring its application in emerging therapeutic areas, such as targeted protein degradation and chemical biology probes.[10][11][12] The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this powerful molecular building block in their drug development programs.

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An In-depth Technical Guide to the Discovery and History of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxyisoquinoline hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Eschewing a rigid template, this document delves into the historical context of its probable first synthesis, details the foundational synthetic methodologies, and explores its applications in drug discovery and development. This resource is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering field-proven insights and robust, verifiable protocols.

Introduction: The Isoquinoline Core and the Influence of Methoxy Substitution

The isoquinoline framework is a privileged heterocyclic motif present in a vast array of natural products, most notably alkaloids, and synthetic compounds with diverse and potent biological activities. The fusion of a benzene ring with a pyridine ring can occur in two ways, giving rise to quinoline and isoquinoline. The latter, with the nitrogen atom at position 2, is a fundamental building block for numerous pharmaceuticals, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1]

The introduction of substituents onto the isoquinoline core profoundly influences its physicochemical properties and pharmacological profile. A methoxy group (-OCH₃) at the 6-position, in particular, significantly impacts the electron density of the benzene ring. This electron-donating group activates the ring towards electrophilic substitution, a key mechanistic feature in the classical synthetic routes to the isoquinoline skeleton. This electronic modification can also modulate the compound's interaction with biological targets, making 6-methoxyisoquinoline and its derivatives attractive scaffolds for drug design.

While a singular, definitive publication marking the "discovery" of 6-methoxyisoquinoline hydrochloride is not readily apparent in the historical literature—a common reality for foundational chemical structures—its synthesis was an inevitable and logical extension of the pioneering work on isoquinoline chemistry in the late 19th century.

Reconstructing the Historical Synthesis: Foundational Methodologies

The first synthesis of 6-methoxyisoquinoline hydrochloride likely emerged from the application of established isoquinoline synthetic strategies to methoxy-substituted starting materials. Two classical named reactions stand out as the most probable routes for its initial preparation: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a cornerstone of isoquinoline synthesis.[2][3] It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[4][5] This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.

The synthesis of 6-methoxyisoquinoline via this route would commence with the acylation of 2-(3-methoxyphenyl)ethylamine, followed by acid-catalyzed cyclization. The electron-donating nature of the meta-methoxy group directs the electrophilic attack to the para position, favoring the formation of the desired 6-methoxy-3,4-dihydroisoquinoline.[6]

Experimental Protocol: Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

  • Step 1: Amide Formation. To a solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.2 equivalents). Cool the mixture in an ice bath and slowly add formyl chloride or acetic anhydride (1.1 equivalents). Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-formyl or N-acetyl derivative.

  • Step 2: Cyclization. Dissolve the resulting amide in anhydrous toluene or acetonitrile. Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0°C. After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Step 3: Work-up. Carefully quench the reaction mixture by pouring it onto crushed ice and basifying with a concentrated ammonium hydroxide solution. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-methoxy-3,4-dihydroisoquinoline.

The Pomeranz-Fritsch Reaction: A Direct Route to Isoquinolines

Also reported in 1893, the Pomeranz-Fritsch reaction provides a direct synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[7][8] The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization.[9][10] The use of a strong acid, such as concentrated sulfuric acid, is typically required.[11]

For the synthesis of 6-methoxyisoquinoline, 3-methoxybenzaldehyde would be the starting material. The presence of the methoxy group can influence the reaction conditions, potentially allowing for milder acids or lower temperatures compared to the synthesis of the unsubstituted isoquinoline.[7]

Experimental Protocol: Pomeranz-Fritsch Synthesis of 6-Methoxyisoquinoline

  • Step 1: Schiff Base Formation. Combine 3-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent like ethanol. Stir the mixture at room temperature for several hours to form the corresponding Schiff base. The progress of the reaction can be monitored by the disappearance of the aldehyde spot on a TLC plate.

  • Step 2: Cyclization. Remove the solvent under reduced pressure. To the resulting crude Schiff base, slowly and carefully add a strong acid, such as concentrated sulfuric acid or a mixture of sulfuric acid and trifluoroacetic acid, at a low temperature (e.g., 0°C). After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the cyclization is complete.

  • Step 3: Work-up. Carefully pour the reaction mixture onto ice and neutralize with a base, such as sodium hydroxide or ammonium hydroxide solution. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield crude 6-methoxyisoquinoline.

Dehydrogenation of Dihydroisoquinolines

The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline intermediate. To obtain the fully aromatic 6-methoxyisoquinoline, a subsequent dehydrogenation step is necessary. This is typically achieved by heating the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using a stoichiometric oxidant.[1][12] Modern methods often employ milder and more efficient catalytic systems.[13][14]

Experimental Protocol: Dehydrogenation with Palladium on Carbon

  • Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-3,4-dihydroisoquinoline (1 equivalent) in a high-boiling solvent such as xylene or mesitylene.

  • Catalyst Addition. Add 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Heating. Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.

  • Work-up. After completion, cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification. Remove the solvent from the filtrate under reduced pressure to yield crude 6-methoxyisoquinoline, which can be further purified by column chromatography or crystallization.

Formation of the Hydrochloride Salt

The final step in preparing the title compound is the formation of the hydrochloride salt. This is a standard procedure for basic nitrogen-containing compounds to improve their stability, crystallinity, and aqueous solubility. It is typically achieved by treating a solution of the free base (6-methoxyisoquinoline) in an organic solvent with hydrochloric acid.

Experimental Protocol: Preparation of 6-Methoxyisoquinoline Hydrochloride

  • Dissolution. Dissolve the purified 6-methoxyisoquinoline free base in a suitable anhydrous organic solvent, such as diethyl ether, ethanol, or isopropanol.

  • Acidification. To this solution, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • Precipitation and Isolation. The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath. Collect the solid product by filtration.

  • Washing and Drying. Wash the collected solid with the cold anhydrous solvent to remove any unreacted starting material and excess acid. Dry the product under vacuum to obtain pure 6-methoxyisoquinoline hydrochloride as a crystalline solid.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Steps Advantages Disadvantages Typical Yields
Bischler-Napieralski 2-(3-methoxyphenyl)ethylamine, Acylating agentAmide formation, Cyclization, DehydrogenationReadily available starting materials; reliable for many substituted isoquinolines.Requires a separate dehydrogenation step; harsh dehydrating agents can lead to side reactions.60-80% (overall)
Pomeranz-Fritsch 3-methoxybenzaldehyde, Aminoacetaldehyde diethyl acetalSchiff base formation, CyclizationDirect formation of the aromatic isoquinoline ring.Often requires strong acids and harsh conditions; yields can be variable depending on substituents.40-70%

Characterization of 6-Methoxyisoquinoline Hydrochloride

The structural confirmation of 6-methoxyisoquinoline hydrochloride relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 6-methoxy substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the isoquinoline core and the methoxy group.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of the 6-methoxyisoquinoline free base. The fragmentation pattern can provide further structural information.[16][17]

Applications in Drug Discovery and Development

6-Methoxyisoquinoline and its derivatives, particularly its tetrahydro- counterpart, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[18][19] The methoxy group can serve as a handle for further functionalization or can be a key pharmacophoric feature for binding to biological targets.

  • Precursor to Pharmacologically Active Scaffolds: The 6-methoxyisoquinoline core is found in various compounds investigated for their therapeutic potential. Derivatives have shown a broad spectrum of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[20][21] For instance, certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors, targeting the colchicine binding site.[22]

  • Role in Alkaloid Synthesis: The 6-methoxyisoquinoline skeleton is a common structural motif in numerous isoquinoline alkaloids. Synthetic routes to these natural products often involve the construction of a suitably substituted 6-methoxyisoquinoline or a related precursor.

  • Use in Medicinal Chemistry Programs: The relative ease of synthesis and the potential for diverse functionalization make 6-methoxyisoquinoline hydrochloride an attractive starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. The hydrochloride salt form offers improved handling and formulation properties for in vitro and in vivo studies.

Conclusion

While the precise historical moment of the first synthesis of 6-methoxyisoquinoline hydrochloride is not definitively documented, its discovery was an inevitable consequence of the systematic exploration of classical isoquinoline syntheses. The foundational work of chemists like Bischler, Napieralski, Pomeranz, and Fritsch provided the chemical grammar that enabled its creation from readily available starting materials. This guide has outlined the most probable historical synthetic pathways, provided detailed experimental protocols, and highlighted its significance as a versatile building block in contemporary drug discovery. The continued exploration of the chemical space around the 6-methoxyisoquinoline scaffold promises to yield new and improved therapeutic agents.

Visualizations

Synthesis Workflow: Bischler-Napieralski Route

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation cluster_3 Step 4: Salt Formation A 2-(3-methoxyphenyl)ethylamine C N-formyl-2-(3-methoxyphenyl)ethylamine A->C Triethylamine B Formyl Chloride B->C D 6-Methoxy-3,4-dihydroisoquinoline C->D POCl3, Reflux E 6-Methoxyisoquinoline D->E Pd/C, Xylene, Reflux F 6-Methoxyisoquinoline Hydrochloride E->F HCl in Ether

Caption: Workflow for the synthesis of 6-methoxyisoquinoline hydrochloride via the Bischler-Napieralski reaction.

Reaction Mechanism: Pomeranz-Fritsch Cyclization

G cluster_0 Pomeranz-Fritsch Mechanism start 3-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal schiff Schiff Base Intermediate start->schiff - H2O protonation1 Protonated Acetal schiff->protonation1 + H+ cyclization Electrophilic Aromatic Substitution protonation1->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination1 Elimination of EtOH intermediate->elimination1 - H+ elimination2 Second Elimination of EtOH elimination1->elimination2 product 6-Methoxyisoquinoline elimination2->product - H+

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction for the synthesis of 6-methoxyisoquinoline.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6-Methoxyisoquinoline is a pivotal heterocyclic scaffold and key intermediate in the synthesis of numerous pharmacologically active compounds, including isoquinoline alkaloids and novel therapeutic agents. This document provides a detailed, reliable, and well-established protocol for the synthesis of 6-Methoxyisoquinoline Hydrochloride. The described methodology follows the Bischler-Napieralski reaction, followed by dehydrogenation and salt formation, a pathway selected for its efficiency and scalability. This guide offers in-depth technical explanations, step-by-step procedures, characterization data, and critical safety information to ensure reproducible and safe execution in a laboratory setting.

Introduction and Synthetic Strategy

The isoquinoline core is a privileged structure in medicinal chemistry. The addition of a methoxy group at the 6-position significantly influences the molecule's electronic properties and biological activity, making 6-methoxyisoquinoline a sought-after building block.

The chosen synthetic route is a multi-step process commencing from 3-methoxyphenethylamine. The core of this strategy is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that efficiently constructs the dihydroisoquinoline ring.[1][2] This is followed by an aromatization step to yield the isoquinoline free base, which is then converted to its stable hydrochloride salt.

Causality of the Chosen Route:

  • Convergent & Efficient: This pathway builds complexity from commercially available starting materials in a logical sequence.

  • Robust & Scalable: The Bischler-Napieralski reaction is a classic and well-understood transformation, known for its reliability with electron-rich aromatic systems like the one in our precursor.[3]

  • Purity & Stability: Conversion to the hydrochloride salt at the final stage facilitates purification by crystallization and enhances the compound's long-term stability and handling characteristics.

Overall Reaction Scheme

The synthesis proceeds through three primary stages:

  • Amide Formation: Acetylation of 3-methoxyphenethylamine.

  • Cyclization & Dehydrogenation: Bischler-Napieralski cyclization to form 6-methoxy-3,4-dihydroisoquinoline, followed by palladium-catalyzed dehydrogenation.

  • Salt Formation: Conversion of the 6-methoxyisoquinoline free base to its hydrochloride salt.

Synthesis_Scheme start 3-Methoxyphenethylamine amide N-acetyl-3-methoxyphenethylamine start->amide Acetic Anhydride Pyridine dhi 6-Methoxy-3,4-dihydroisoquinoline amide->dhi 1. POCl₃, Toluene (Bischler-Napieralski) iso 6-Methoxyisoquinoline (Free Base) dhi->iso 2. 10% Pd/C, Toluene (Dehydrogenation) product 6-Methoxyisoquinoline HCl iso->product HCl in Isopropanol

Caption: Overall synthetic pathway for 6-Methoxyisoquinoline HCl.

Materials and Reagents

Proper reagent handling and quality are paramount for success. All reagents should be of ACS grade or higher.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
3-MethoxyphenethylamineC₉H₁₃NO151.21529-87-3Corrosive, Acute Toxic
Acetic AnhydrideC₄H₆O₃102.09108-24-7Flammable, Corrosive
PyridineC₅H₅N79.10110-86-1Flammable, Toxic
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Highly Corrosive, Reacts Violently with Water
TolueneC₇H₈92.14108-88-3Flammable, Health Hazard
Palladium on Carbon (10%)Pd/C106.42 (Pd)7440-05-3Flammable Solid (when dry)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal Hazard
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Minimal Hazard
Isopropanol (IPA)C₃H₈O60.1067-63-0Flammable
Hydrochloric Acid (in IPA)HCl36.467647-01-0Corrosive

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]

Step 1: Synthesis of N-acetyl-3-methoxyphenethylamine (Amide Formation)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenethylamine (10.0 g, 66.1 mmol).

  • Dissolve the amine in 50 mL of pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.4 g, 72.7 mmol, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product as an oil or low-melting solid. The product is typically used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization and Dehydrogenation

This is a one-pot, two-stage procedure.

  • Cyclization:

    • Place the crude N-acetyl-3-methoxyphenethylamine from Step 1 into a 500 mL three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.

    • Add 150 mL of dry toluene.

    • Heat the solution to a gentle reflux.

    • Slowly add phosphorus oxychloride (POCl₃) (15.2 g, 99.2 mmol, 1.5 eq) dropwise over 30 minutes. Caution: The reaction is exothermic. POCl₃ is highly corrosive and reacts violently with water.[4]

    • After the addition, maintain the reflux for 2 hours. The reaction progress can be monitored by TLC.

  • Dehydrogenation:

    • Cool the reaction mixture to approximately 80 °C.

    • Carefully add 10% Palladium on Carbon (1.0 g, ~10 wt%). Caution: Pd/C can be pyrophoric, especially when dry.[5][6] Ensure the catalyst is handled while wet or under an inert atmosphere.

    • Increase the temperature and maintain a vigorous reflux for 8-12 hours. The dehydrogenation process releases hydrogen gas. Ensure adequate ventilation away from ignition sources.

    • Cool the reaction mixture to room temperature.

Step 3: Work-up and Salt Formation
  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with toluene (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 6-methoxyisoquinoline free base as a dark oil.[7]

  • Dissolve the crude oil in 100 mL of isopropanol.

  • While stirring, slowly add a solution of HCl in isopropanol (~5-6 M) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Continue stirring for 1 hour at room temperature, then cool the mixture to 0-5 °C for another hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold isopropanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

G A Amide Formation (Acetylation) B Bischler-Napieralski Cyclization (POCl₃) A->B Crude Amide C Dehydrogenation (Pd/C, Reflux) B->C Dihydroisoquinoline intermediate (in situ) D Work-up & Neutralization C->D Crude free base mixture E Purification & Salt Formation (HCl/IPA) D->E Purified free base in Toluene F Isolation & Drying E->F Crystalline Slurry

Caption: Step-by-step experimental workflow.

Characterization

The final product, 6-Methoxyisoquinoline Hydrochloride, should be a white to off-white crystalline solid.

  • Expected Yield: 55-70% over three steps.

  • Melting Point: ~215-220 °C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆): Consistent with the structure. Key signals should include the methoxy singlet, aromatic protons, and isoquinoline ring protons.

  • Mass Spectrometry (ESI+): m/z = 160.1 [M+H]⁺ for the free base (C₁₀H₉NO, Exact Mass: 159.07).[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure 1.1 eq of acetic anhydride is used. Be careful not to use excess HCl during the wash, which can hydrolyze the amide.
Stalled CyclizationInsufficient dehydrating agent or wet reagents/solvents.Use freshly distilled POCl₃ and anhydrous toluene. An excess of POCl₃ (up to 2.0 eq) can be tried.
Incomplete DehydrogenationCatalyst poisoning or insufficient reaction time/temp.Use fresh, high-quality Pd/C. Ensure vigorous reflux and extend reaction time. A different solvent like xylene can be used for higher temperatures.
Product is an oil, not a solidImpurities preventing crystallization.Purify the crude free base by column chromatography (silica gel, ethyl acetate/hexanes) before attempting salt formation.

Conclusion

This protocol details a reliable and scalable synthesis of 6-methoxyisoquinoline hydrochloride via the Bischler-Napieralski reaction. By carefully controlling reaction conditions and adhering to the safety precautions outlined, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The key to success lies in the use of anhydrous conditions for the cyclization step and careful handling of the pyrophoric dehydrogenation catalyst.

References

  • Georgiadis, T. M., & Tsoleridis, C. A. (2018). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Figshare. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • PubChem. 6-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • Air Liquide. Phosphorus Oxychloride Safety Data. [Link]

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Application Note: Comprehensive Analytical Characterization of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

6-Methoxyisoquinoline and its hydrochloride salt are pivotal heterocyclic building blocks in medicinal chemistry, serving as precursors for a range of pharmacologically active compounds. The stringent purity and identity requirements of the pharmaceutical industry necessitate robust and reliable analytical methods for its characterization. This document provides a detailed overview of the essential analytical techniques for ensuring the quality of 6-Methoxyisoquinoline Hydrochloride.

The protocols herein are designed for researchers, quality control analysts, and drug development professionals. We will delve into chromatographic techniques for purity and assay determination, spectroscopic methods for structural confirmation, and classical titrimetry for quantitative salt analysis. The causality behind methodological choices is explained to empower the user to adapt and troubleshoot these protocols effectively.

Physicochemical Properties of 6-Methoxyisoquinoline
PropertyValueSource
Chemical Formula C₁₀H₉NOPubChem[1]
Molecular Weight 159.18 g/mol (Free Base)PubChem[2]
CAS Number 52986-70-6 (Free Base)PubChem[1]
Appearance Colorless to pale yellow liquid (Free Base)The Good Scents Company[3]
Melting Point 17-20 °C (Free Base)Sigma-Aldrich[4]
Boiling Point 279-284 °C (Free Base)Sigma-Aldrich[4]
Density ~1.152 g/cm³ at 20 °C (Free Base)Sigma-Aldrich[4]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone of quality control for pharmaceutical intermediates, providing quantitative data on purity and the presence of any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing polar, non-volatile compounds like 6-Methoxyisoquinoline Hydrochloride. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. UV detection is highly effective due to the chromophoric nature of the isoquinoline ring system.

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol is designed to provide excellent separation of the main component from potential impurities.

A. Instrumentation

ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Data System Chromatography Data Station (CDS)

B. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

C. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 6-Methoxyisoquinoline Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.

D. Rationale for Method Choices

  • C18 Column: The octadecylsilane stationary phase provides sufficient hydrophobicity to retain the aromatic isoquinoline structure.[5][6]

  • Formic Acid: The addition of an acid to the mobile phase improves peak shape by suppressing the ionization of residual silanols on the column and ensuring the analyte is in a consistent protonated state.[7]

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime.

Spectroscopic Analysis: Identity Confirmation

Spectroscopic methods provide irrefutable confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol 2: NMR Sample Preparation and Analysis

A. Instrumentation

  • NMR Spectrometer (300 MHz or higher)

B. Sample Preparation

  • Weigh 5-10 mg of 6-Methoxyisoquinoline Hydrochloride into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

C. Expected ¹H NMR Chemical Shifts (in CDCl₃) The spectrum will show distinct signals for the aromatic protons and the methoxy group protons.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 9.0Multiplets, Doublets
Methoxy Protons (-OCH₃)~3.9Singlet

Note: The exact chemical shifts can vary based on solvent and concentration. The aromatic region will show a specific splitting pattern that is characteristic of the 6-substituted isoquinoline ring.[8][9]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and elemental composition. It is often coupled with a chromatographic inlet (LC-MS or GC-MS).

Protocol 3: LC-MS Analysis for Identity

A. Instrumentation

  • HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Orbitrap).

B. Conditions

  • Chromatography: Use the HPLC method described in Protocol 1.

  • Mass Spectrometry (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 50-500

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ for the free base.

      • Calculated m/z for [C₁₀H₉NO + H]⁺: 160.0757[2]

C. Rationale for Method Choices

  • ESI: Electrospray ionization is a soft ionization technique ideal for polar molecules, minimizing fragmentation and providing a strong signal for the molecular ion.[2]

  • Positive Ion Mode: The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton, making positive ion mode detection highly sensitive.

Titrimetric Analysis: Assay of the Hydrochloride Salt

Acid-base titration is a classic, high-precision method for determining the assay of the hydrochloride salt form of an active substance or intermediate.[10] The method involves neutralizing the acidic hydrochloride with a standardized basic titrant.

Protocol 4: Potentiometric Titration for Assay

A. Instrumentation & Reagents

  • Automatic Potentiometric Titrator with a combination pH electrode.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 70% Ethanol in Water.

B. Procedure

  • Accurately weigh approximately 150 mg of 6-Methoxyisoquinoline Hydrochloride into a clean beaker.

  • Add 50 mL of the 70% Ethanol solvent and stir until fully dissolved.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with standardized 0.1 N NaOH, recording the volume of titrant added and the corresponding pH.

  • The endpoint is the point of maximum inflection on the titration curve, which can be determined automatically by the titrator's software (typically by analyzing the first or second derivative).

C. Calculation

Where:

  • V = Volume of NaOH used at the endpoint (in L)

  • N = Normality of the NaOH titrant (in eq/L)

  • E.W. = Equivalent Weight of 6-Methoxyisoquinoline Hydrochloride (Molecular Weight, ~195.64 g/mol )

  • W = Weight of the sample (in g)

D. Rationale for Method Choices

  • Potentiometric Endpoint: A potentiometric titrator provides a more objective and precise determination of the endpoint compared to a visual indicator, which can be subjective.[11]

  • Ethanol/Water Solvent: Using a mixed solvent system helps to dissolve the organic salt while still allowing for a sharp pH change at the equivalence point.

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of a batch of 6-Methoxyisoquinoline Hydrochloride.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Quantification & Purity cluster_3 Final Disposition Sample Receive Sample Appearance Appearance & Solubility Check Sample->Appearance NMR NMR Spectroscopy (¹H, ¹³C) Appearance->NMR MS LC-MS (Molecular Weight) Appearance->MS Identity_Confirm Identity Confirmed? NMR->Identity_Confirm MS->Identity_Confirm HPLC HPLC (Purity & Impurities) Identity_Confirm->HPLC Yes Reject Reject Batch Identity_Confirm->Reject No Titration Titration (Assay) HPLC->Titration Spec_Check Meets Specification? Titration->Spec_Check Release Release Batch Spec_Check->Release Yes Spec_Check->Reject No

Caption: Workflow for 6-Methoxyisoquinoline HCl analysis.

References

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyquinoline]
  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyisoquinoline]
  • TITRIMETRIC ANALYSIS - NCERT. [Link: https://ncert.nic.in/textbook/pdf/kech206.pdf]
  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? - Toppr. [Link: https://www.toppr.com/ask/question/what-are-the-1h-nmr-chemical-shift-values-for-6-7-methoxyisoquinoline-1-carboxylic-acid/]
  • Titrimetric Analysis - ResearchGate. [Link: https://www.researchgate.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. [Link: https://www.mdpi.com/2218-1989/14/4/277]
  • 6-Methoxyquinoline for synthesis 5263-87-6 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/m21603]
  • 6-methoxyquinoline, 5263-87-6 - The Good Scents Company. [Link: https://www.thegoodscentscompany.
  • Subject 5. Titrimetric analysis. Method of acid-base titration - Zaporizhzhia State Medical University. [Link: https://dspace.zsmu.edu.ua/bitstream/123456789/2288/1/05_Titrimetric%20analysis.
  • A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline - Benchchem. [Link: https://www.benchchem.com/product/b5678/technical-documents]
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus - ResearchGate. [Link: https://www.researchgate.net/publication/237012971_Improved_RP-HPLC_Method_for_Analysis_of_Isoquinoline_Alkaloids_in_Extracts_of_Chelidonium_majus]
  • 6-Methoxyquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - Drugfuture.com. [Link: https://www.drugfuture.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link: https://www.
  • 6-Titrimetric Methods of Analysis | PDF | Titration | Chemistry - Scribd. [Link: https://www.scribd.com/document/335606679/6-Titrimetric-Methods-of-Analysis]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/3/235-241.pdf]
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Indian Academy of Sciences. [Link: https://repository.ias.ac.in/31737/1/31737.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [Link: https://www.fishersci.com/sds-service/search]
  • Analytical Methods - Japan Environment Agency. [Link: https://www.env.go.jp/en/chemi/pops/manual/03-02-01.pdf]
  • Titrimetric and chemical analysis methods | Basicmedical Key. [Link: https://basicmedicalkey.com/titrimetric-and-chemical-analysis-methods/]
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) - Elsevier. [Link: https://www.sciencedirect.com/science/article/pii/0731708595015574]
  • HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. [Link: https://nadre.ethernet.edu.et/record/10576/files/105.pdf]
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link: https://www.rsc.
  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. [Link: https://www.researchgate.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link: https://www.
  • Updating Older HPLC Methods - LabRulez LCMS. [Link: https://www.labrulez.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. [Link: https://www.mdpi.com/1422-8599/2023/1/1586]

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Introduction: The Analytical Imperative for 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 6-Methoxyisoquinoline Hydrochloride

6-Methoxyisoquinoline and its derivatives are heterocyclic aromatic compounds that serve as crucial structural motifs in a wide array of pharmacologically active molecules and natural products. As a hydrochloride salt, 6-Methoxyisoquinoline is often utilized as a stable precursor in synthetic chemistry and drug discovery pipelines. Its precise characterization and quantification are paramount for ensuring the integrity of research and development processes, from reaction monitoring to metabolic profiling.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity, specificity, and the ability to elucidate structural information through controlled fragmentation. This guide provides a comprehensive framework for the analysis of 6-Methoxyisoquinoline hydrochloride, detailing field-proven protocols for direct infusion and LC-MS/MS analysis. The methodologies are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to adapt and optimize these protocols for their specific applications.

PART 1: Foundational Knowledge and Safety

Physicochemical Properties and Mass Spectrometric Profile

Before any analysis, understanding the analyte's properties is critical for method development.

  • Compound: 6-Methoxyisoquinoline Hydrochloride

  • Molecular Formula (Free Base): C₁₀H₉NO

  • Molecular Weight (Free Base): 159.18 g/mol

  • Structure (Free Base): Chemical structure of 6-Methoxyisoquinoline

In the acidic environment of the hydrochloride salt and typical reversed-phase LC mobile phases, the nitrogen atom on the isoquinoline ring is readily protonated. Therefore, analysis is conducted in positive ionization mode .

ParameterTheoretical ValueNote
Monoisotopic Mass (Free Base) 159.0684 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Protonated Molecule [M+H]⁺ 160.0762 DaThis is the primary precursor ion targeted in MS analysis.
Laboratory Safety and Handling

6-Methoxyisoquinoline hydrochloride and the solvents used in its analysis require careful handling.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Always consult the latest Safety Data Sheet (SDS) before handling.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[4] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.

  • Solvent Safety: Methanol and acetonitrile are flammable and toxic. Ensure proper ventilation and avoid sources of ignition.

PART 2: Experimental Protocols and Methodologies

Protocol 1: Sample Preparation for Mass Spectrometry

The quality of the data is directly dependent on the quality of the sample preparation. The primary goals are to dissolve the analyte to a suitable concentration and remove non-volatile salts and particulates that can interfere with electrospray ionization (ESI) and contaminate the instrument.[5][6][7]

Objective: To prepare a clean, particulate-free solution of 6-Methoxyisoquinoline hydrochloride at a concentration suitable for MS analysis.

Materials:

  • 6-Methoxyisoquinoline hydrochloride standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • 0.2 µm Syringe filters (PTFE or other solvent-compatible membrane)

  • 2 mL autosampler vials with septa caps[6]

Step-by-Step Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 6-Methoxyisoquinoline hydrochloride.

    • Dissolve the solid in 1.0 mL of methanol in a clean glass vial. Vortex until fully dissolved. This stock solution is stable when stored at 2-8°C.

  • Working Solution Preparation (1-10 µg/mL):

    • Perform a serial dilution of the stock solution. For a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of a 50:50 mixture of methanol and water.

    • For higher sensitivity instruments or applications, a 1 µg/mL solution is often sufficient.

  • Filtration (Critical Step):

    • Filter the final working solution through a 0.2 µm syringe filter directly into a 2 mL autosampler vial.[6] This step is crucial to prevent clogging of LC columns and the MS source capillary.

  • Blank Preparation:

    • Prepare a vial containing the same solvent mixture as the working solution (e.g., 50:50 methanol/water). This will be used to assess system cleanliness and carryover.[6]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Methanol (1 mg/mL Stock) weigh->dissolve dilute 3. Dilute to Working Conc. (1-10 µg/mL in 50:50 MeOH/H₂O) dissolve->dilute filter 4. Filter (0.2 µm Syringe Filter) dilute->filter vial 5. Transfer to Autosampler Vial filter->vial

Caption: Workflow for preparing 6-Methoxyisoquinoline hydrochloride.

Protocol 2: Direct Infusion Analysis for Mass Confirmation and Tuning

Direct infusion is a rapid method to confirm the presence and mass of the analyte and to optimize instrument parameters for the best signal intensity without the complexity of chromatography.

Objective: To confirm the exact mass of the [M+H]⁺ ion and optimize ESI source parameters.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Electrospray Ionization (ESI) source

  • Syringe pump

Step-by-Step Procedure:

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Set the acquisition mode to Full Scan MS over a mass range of m/z 50-500.

  • Infusion:

    • Load a 1 µg/mL working solution into a 1 mL syringe.

    • Place the syringe in the pump and connect it to the MS inlet.

    • Begin infusing the sample at a low, stable flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization:

    • While infusing, monitor the signal for the target ion (m/z 160.0762).

    • Systematically adjust the following parameters to maximize the ion's intensity and stability. Typical starting values for isoquinoline-type compounds are provided.[8]

      • Capillary Voltage: 3000-4000 V

      • Gas Temperature: 300-350 °C

      • Drying Gas Flow: 8-12 L/min

      • Nebulizer Pressure: 30-40 psig

  • Data Acquisition:

    • Once parameters are optimized, acquire a high-resolution mass spectrum.

    • Verify that the measured mass of the most intense peak is within 5 ppm of the theoretical mass of the [M+H]⁺ ion.

Expected Results:

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
[M+H]⁺ Ion 160.0762 Da160.0760 Da-1.25 ppm
Protocol 3: LC-MS/MS Analysis for Separation and Structural Confirmation

This protocol combines the separation power of HPLC with the specificity of tandem mass spectrometry (MS/MS), making it the gold standard for reliable quantification and structural elucidation in complex matrices.[9][10][11]

Objective: To chromatographically separate 6-Methoxyisoquinoline from potential isomers or impurities and to generate a characteristic fragmentation spectrum for unequivocal identification.

G cluster_lcms LC-MS/MS Experimental Workflow sample Prepared Sample Vial hplc HPLC System (C18 Column, Gradient Elution) sample->hplc esi ESI Source (Positive Ion Mode) hplc->esi ms1 Mass Analyzer 1 (Q1) (Isolates m/z 160.07) esi->ms1 cid Collision Cell (Q2) (Fragmentation with N₂/Ar) ms1->cid ms2 Mass Analyzer 2 (Q3/TOF) (Scans Product Ions) cid->ms2 detector Detector & Data System ms2->detector

Caption: A typical workflow for LC-MS/MS analysis.

Instrumentation & Reagents:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Step-by-Step Procedure:

  • LC Method:

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient Elution: A typical gradient for separating small molecules is as follows:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
  • MS/MS Method:

    • Ionization Mode: ESI Positive, using parameters optimized during direct infusion.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Product Ion Scan.

    • Precursor Ion: Set the instrument to isolate the [M+H]⁺ ion at m/z 160.0762.

    • Collision Energy (CE): Apply collision energy to induce fragmentation. This is a critical parameter that must be optimized. A good starting point is to test a range of energies (e.g., 10, 20, and 40 eV) to observe a rich but informative spectrum.[8] For many isoquinoline alkaloids, a CE around 30 V provides sufficient fragmentation.[8]

PART 3: Data Interpretation and Fragmentation Analysis

The fragmentation pattern observed in the MS/MS spectrum is a molecular fingerprint that confirms the compound's identity. The fragmentation of isoquinoline alkaloids is well-studied and follows predictable pathways.[12][13]

Proposed Fragmentation Pathway:

The protonated 6-Methoxyisoquinoline ion (m/z 160.07) is a stable aromatic system. Fragmentation is typically initiated by the loss of small, stable neutral molecules or radicals from the methoxy substituent, followed by ring cleavage.

  • Loss of Methyl Radical: The initial and often most characteristic fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable radical cation at m/z 145.05.

  • Loss of Carbon Monoxide: The m/z 145.05 ion can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 117.06.

G parent Precursor Ion m/z 160.07 frag1 Product Ion 1 m/z 145.05 parent:ion->frag1:ion - •CH₃ (15 Da) frag2 Product Ion 2 m/z 117.06 frag1:ion->frag2:ion - CO (28 Da)

Sources

Application Notes & Protocols: The Strategic Utility of 6-Methoxyisoquinoline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a recurring structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Compounds bearing this scaffold are known to exhibit a wide spectrum of pharmacological activities, including anesthetic, antihypertensive, antiviral, and antitumor properties.[2][1] 6-Methoxyisoquinoline hydrochloride, in particular, offers a synthetically tractable entry point to a variety of substituted isoquinoline and tetrahydroisoquinoline (THIQ) derivatives. The methoxy group at the 6-position not only influences the electronic properties of the aromatic system but also provides a handle for further functionalization, making it a valuable precursor in multi-step syntheses.

Table 1: Physicochemical Properties of 6-Methoxyisoquinoline

Property Value Source
Molecular Formula C₁₀H₉NO [3][4]
Molecular Weight 159.18 g/mol [3][4]
Appearance Colorless to light yellow liquid [3]
Melting Point 18-20 °C [3][4]
Boiling Point 140-146 °C at 15 mmHg [3]
Density 1.15 g/mL at 20 °C [3]

| Solubility | Insoluble in water, soluble in alcohol |[3] |

Core Applications in Synthesis

6-Methoxyisoquinoline and its hydrochloride salt are instrumental in the synthesis of complex molecular architectures. Its utility can be broadly categorized into its role as a precursor for isoquinoline alkaloids and as a versatile building block in the development of novel therapeutic agents.

Many isoquinoline alkaloids feature oxygenation at the C6 and C7 positions.[5] Starting with a 6-methoxy substituted precursor simplifies the synthetic route to these natural products. The famed Pomeranz–Fritsch–Bobbitt reaction and the Bischler–Napieralski reaction are cornerstone methods for the construction of the isoquinoline and tetrahydroisoquinoline core, respectively.[1][5][6][7][8] While 6-Methoxyisoquinoline hydrochloride itself is already an isoquinoline, its derivatives or precursors are often employed in these cyclization strategies to generate more complex, substituted analogs. For instance, a suitably substituted N-benzylaminoacetal can undergo acid-catalyzed cyclization to yield a tetrahydroisoquinoline, a reaction where the methoxy group can direct the regioselectivity of the intramolecular electrophilic aromatic substitution.[6]

The 6-methoxyisoquinoline framework is a privileged scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Certain 6-methoxyquinoline analogues have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines.[3] They can also serve as precursors for potent tubulin polymerization inhibitors.[3]

  • Antibacterial Agents: Derivatives such as 3-fluoro-6-methoxyquinolines act as inhibitors of bacterial DNA gyrase and topoisomerase.[3]

  • Neurological Applications: Tetrahydroisoquinoline derivatives have been studied for their neurochemical properties, with some compounds being linked to the mechanisms underlying Parkinson's disease.[9]

The ability to functionalize the isoquinoline core through methods like cross-coupling reactions further expands its utility in creating diverse libraries of compounds for screening.[10][11]

Experimental Protocols and Methodologies

The following sections provide detailed protocols. It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[12][13][14] All manipulations should be performed in a well-ventilated fume hood.[12][13]

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin and serious eye irritation.[4][14] May cause respiratory irritation.[4][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust or vapors.[12][14] Wash hands thoroughly after handling.[12][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[12][14]

    • Skin: Wash with plenty of soap and water.[12]

    • Inhalation: Remove person to fresh air.[12][14]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12][14]

This protocol illustrates the general principles of constructing a tetrahydroisoquinoline core, a common transformation for precursors related to 6-methoxyisoquinoline. This reaction proceeds via an N-benzylaminoacetal intermediate which undergoes acid-catalyzed cyclization.[6]

Objective: To synthesize a 7-methoxy-4-hydroxy-1,2,3,4-tetrahydroisoquinoline derivative from a substituted N-benzylaminoacetal.

Materials:

  • N-(3-methoxybenzyl)aminoacetaldehyde diethyl acetal

  • 6 M Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-(3-methoxybenzyl)aminoacetaldehyde diethyl acetal (1 equivalent) in 6 M HCl (sufficient to fully dissolve the starting material).

  • Cyclization: Stir the reaction mixture at room temperature for 24-72 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Neutralization: Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 7-methoxy-4-hydroxy-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of 6 M HCl is a milder condition characteristic of the Bobbitt modification, which favors the formation of the partially reduced tetrahydroisoquinoline over the fully aromatic isoquinoline and minimizes side reactions.[6]

  • Regioselectivity: The electron-donating methoxy group on the benzyl ring directs the intramolecular electrophilic aromatic substitution to the para position, leading predominantly to the 7-substituted tetrahydroisoquinoline.[6]

  • Workup: The neutralization step is crucial to quench the reaction and allow for the extraction of the basic product into an organic solvent.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to optimizing reaction conditions and predicting outcomes.

The reaction proceeds through several key steps:

  • Hydrolysis: The acid catalyst promotes the hydrolysis of the aminoacetal to form an intermediate iminoacetaldehyde.[6]

  • Intramolecular Electrophilic Aromatic Substitution (Cyclization): The protonated imine acts as an electrophile, which is attacked by the electron-rich aromatic ring of the benzyl group to form a new carbon-carbon bond.[6]

  • Hydration/Reduction: The resulting 3,4-dihydroisoquinolinium intermediate is then hydrated during the aqueous workup to afford the final 4-hydroxy-tetrahydroisoquinoline product.[6]

Pomeranz_Fritsch_Bobbitt_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Aminoacetal N-Benzylaminoacetal Iminoacetaldehyde Iminoacetaldehyde Aminoacetal->Iminoacetaldehyde Acid-catalyzed hydrolysis Cyclized_Intermediate Cyclized Intermediate Iminoacetaldehyde->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinolinium 3,4-Dihydroisoquinolinium Cyclized_Intermediate->Dihydroisoquinolinium Dehydration THIQ_Product 4-Hydroxy-THIQ Dihydroisoquinolinium->THIQ_Product Hydration (Workup) Synthetic_Workflow Start Starting Material (e.g., 6-Methoxyisoquinoline derivative) Reaction Chemical Transformation (e.g., Cyclization, Cross-Coupling) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for organic synthesis.

Conclusion

6-Methoxyisoquinoline hydrochloride is a valuable and versatile reagent in organic synthesis. Its utility as a precursor to complex isoquinoline alkaloids and as a scaffold for the development of novel therapeutic agents is well-established. A thorough understanding of its reactivity and the key synthetic transformations in which it can participate, such as the Pomeranz–Fritsch–Bobbitt reaction, empowers chemists to design and execute efficient synthetic routes to a wide range of valuable molecules. The protocols and mechanistic insights provided herein serve as a practical guide for researchers leveraging this important building block in their synthetic endeavors.

References

  • Safety Data Sheet for 6-Methoxyquinoline.
  • Material Safety Data Sheet for 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Cleanchem Laboratories.
  • 6-Methoxyquinoline - Safety Data Sheet. (2010-12-01).
  • Bobbitt reaction. Grokipedia.
  • Safety Data Sheet for Quinoline.
  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025-03-03). NINGBO INNO PHARMCHEM CO.,LTD.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023-04-04). Semantic Scholar.
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  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

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Applications of 6-Methoxyisoquinoline Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 6-Methoxyisoquinoline hydrochloride in medicinal chemistry. This guide moves beyond a simple cataloging of uses, instead offering a strategic overview of how this versatile scaffold serves as a foundational element in the design and synthesis of novel therapeutic agents. We will explore its role as a key drug intermediate and delve into the significant biological activities of its derivatives, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of the 6-Methoxyisoquinoline Scaffold

6-Methoxyisoquinoline hydrochloride is a crucial starting material in medicinal chemistry, primarily valued for its role as a precursor to a wide array of biologically active molecules.[1] While the hydrochloride salt itself is not typically the final active pharmaceutical ingredient (API), its favorable solubility and stability make it an ideal intermediate for complex multi-step syntheses. The core 6-methoxyisoquinoline structure, a bicyclic aromatic N-heterocycle, is a privileged scaffold in drug discovery, appearing in compounds targeting a range of diseases from cancer to neurodegenerative disorders.[2][3]

The methoxy group at the 6-position is of particular strategic importance. It can act as a hydrogen bond acceptor and its electronic properties can influence the overall reactivity and binding affinity of the molecule to its biological target. Furthermore, this group can be a site for metabolic modification or further chemical derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Key Therapeutic Applications and Mechanistic Insights

The true value of 6-Methoxyisoquinoline hydrochloride is realized in the diverse therapeutic applications of its derivatives. Below, we explore the most promising of these areas, elucidating the underlying mechanisms of action.

Anticancer Agents: Targeting Microtubule Dynamics

A significant area of research has focused on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as potent anticancer agents.[4][5] These compounds have been identified as a novel class of tubulin polymerization inhibitors that bind to the colchicine site.[4]

Mechanism of Action: Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular processes, including mitosis. By binding to the colchicine site on β-tubulin, these 6-methoxyisoquinoline derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[4] Notably, some of these compounds have demonstrated high potency against multidrug-resistant cancer cell lines, suggesting they may overcome common resistance mechanisms.[4][5]

G cluster_0 Cancer Cell 6_Methoxy_THIQ 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Derivative Tubulin β-Tubulin (Colchicine Site) 6_Methoxy_THIQ->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of 6-methoxy-tetrahydroisoquinoline derivatives in cancer cells.

P-glycoprotein (P-gp) Inhibitors: Overcoming Multidrug Resistance

Derivatives of 6-methoxyquinoline have been investigated as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[6][7] P-gp is an ATP-dependent efflux pump that actively removes a broad spectrum of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

Mechanism of Action: By competitively inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.[6] This approach is a cornerstone of combination therapy, where a P-gp inhibitor is co-administered with a chemotherapeutic agent to enhance its therapeutic effect.[8]

Kinase Inhibitors: Modulating Cellular Signaling

The quinoline and isoquinoline scaffolds are prevalent in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[9][10] While direct applications of 6-methoxyisoquinoline hydrochloride as a kinase inhibitor are less documented, its derivatives are used as building blocks for more complex inhibitors targeting kinases like c-Met and Cyclin G associated kinase (GAK).[11][12][13]

Mechanism of Action: Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[14] The 6-methoxyisoquinoline core can be strategically functionalized to achieve high affinity and selectivity for the target kinase.

G cluster_0 Kinase Inhibition Workflow Start Start with 6-Methoxyisoquinoline Hydrochloride Synthesis Synthesize Quinoline/Isoquinoline Derivatives Start->Synthesis Screening In Vitro Kinase Inhibition Assay Synthesis->Screening Hit_Identified Potent Inhibitor Identified? Screening->Hit_Identified Hit_Identified->Synthesis No Optimization Lead Optimization (SAR Studies) Hit_Identified->Optimization Yes In_Vivo In Vivo Efficacy Studies Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for developing kinase inhibitors from 6-methoxyisoquinoline hydrochloride.

Neuroprotective Agents: Potential in Neurodegenerative Diseases

The isoquinoline alkaloid family, to which 6-methoxyisoquinoline belongs, has shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][15] The neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[16][17]

Potential Mechanisms of Action:

  • Antioxidant Activity: The aromatic ring system can scavenge reactive oxygen species (ROS), mitigating oxidative stress, a key pathological feature of neurodegenerative diseases.

  • Enzyme Inhibition: Derivatives may inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidase (MAO), which are established targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[17]

  • Anti-inflammatory Effects: By modulating neuroinflammatory pathways, these compounds may reduce the chronic inflammation that contributes to neuronal damage.[16]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 6-methoxyisoquinoline derivatives.

General Synthesis of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

This protocol is adapted from methodologies used in the synthesis of tubulin polymerization inhibitors.[4]

Materials:

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic potential of synthesized compounds against cancer cell lines.[18][19]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the in vivo antitumor activity of a lead compound in a mouse xenograft model.[20]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells for tumor implantation

  • Lead compound formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound to the treatment group via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.

Data Summary

The following table summarizes the biological activities of representative 6-methoxyisoquinoline derivatives from the literature.

Compound ClassTargetBiological ActivityPotency (IC50/GI50)Reference
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolinesTubulinInhibition of tubulin polymerization, cytotoxicity against cancer cells1.5 nM - 0.19 µM[4]
6-methoxy-2-arylquinolinesP-glycoproteinInhibition of P-gp mediated drug effluxVaries with substitution[6]
6,7-dimethoxy-4-anilinoquinolinesc-Met KinaseInhibition of c-Met kinase activity, anticancer activity0.030 µM[11]
4-AnilinoquinolinesGAKInhibition of Cyclin G associated kinaseNanomolar range[13]

Conclusion and Future Directions

6-Methoxyisoquinoline hydrochloride is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential in a range of therapeutic areas, most notably in oncology. The ability of these compounds to target fundamental cellular processes such as microtubule dynamics and protein kinase signaling underscores the importance of the isoquinoline scaffold in drug design.

Future research should continue to explore the vast chemical space accessible from this starting material. The development of more selective and potent kinase inhibitors, novel neuroprotective agents, and compounds that can effectively overcome drug resistance remains a high priority. Advanced synthetic methodologies will undoubtedly play a crucial role in the efficient generation and optimization of new 6-methoxyisoquinoline-based drug candidates.

References

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  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Drug Intermedi
  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Shi, L., et al. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry. [Link]

  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978. PubChem. [Link]

  • Method for synthetizing 6-methoxyquinoline.
  • Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. (2024). European Journal of Medicinal Chemistry. [Link]

  • 6-methoxyquinoline, 5263-87-6. The Good Scents Company. [Link]

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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]

  • Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2020). European Journal of Medicinal Chemistry. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Molecules. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). ResearchGate. [Link]

  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. (2015). Metallomics. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). MDPI. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2021). Pharmacological Research. [Link]

  • Supramolecular Combination Cancer Therapy Based on Macrocyclic Supramolecular Materials. (2022). MDPI. [Link]

  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). European Journal of Medicinal Chemistry. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). Journal of Medicinal Chemistry. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (2018). ChemMedChem. [Link]

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Application Notes & Protocols: Characterizing the Cellular Effects of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 6-Methoxyisoquinoline hydrochloride in cell culture. Isoquinolines represent a significant class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities. As the precise cellular targets of many novel derivatives like 6-Methoxyisoquinoline hydrochloride are often uncharacterized, this guide presents a systematic framework for initial investigation. We detail protocols for compound handling, determining cytotoxic concentration, and elucidating a potential mechanism of action through the lens of apoptosis induction—a common outcome for cytotoxic agents. The methodologies include cell viability assays, measurement of executioner caspase activity, and detection of PARP cleavage by Western blot. Each protocol is designed with self-validating controls and explains the scientific rationale behind key steps, ensuring robust and reproducible results.

Introduction: A Framework for Investigating Novel Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with demonstrated therapeutic potential. The functionalization of this scaffold, as seen in 6-Methoxyisoquinoline hydrochloride, can lead to novel biological activities. However, elucidating the specific mechanism of action (MoA) is a critical step in the journey from a bioactive "hit" to a validated lead compound.[1]

This guide provides a foundational workflow to characterize the cellular effects of 6-Methoxyisoquinoline hydrochloride, a representative novel small molecule. The primary objective is to move beyond simple phenotypic screening to mechanistic inquiry. We will focus on:

  • Fundamental Handling and Preparation: Ensuring the compound's stability and bioavailability in culture.

  • Determining Bioactivity Range: Establishing the dose-dependent effects on cell viability to identify a therapeutically relevant concentration range (e.g., IC50).[2]

  • Investigating Apoptosis Induction: Probing a common cell death pathway initiated by cytotoxic compounds, marked by the activation of caspases and subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[3][4]

This systematic approach provides a robust starting point for deeper investigations into the specific signaling pathways modulated by this and other novel chemical entities.

Compound Preparation, Solubility, and Storage

Proper handling of small molecule inhibitors is paramount to achieving reproducible results. Most synthetic heterocyclic compounds exhibit poor aqueous solubility and require an organic solvent for dissolution.

2.1. Recommended Solvent and Stock Preparation

Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell culture applications due to its high solvating power and compatibility with most cell lines at low concentrations.[5][6]

Protocol: Preparing a 10 mM Stock Solution

  • Calculation: Determine the mass of 6-Methoxyisoquinoline hydrochloride (FW: 195.65 g/mol ) required. For 1 mL of a 10 mM stock, 1.96 mg is needed.

  • Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add the appropriate volume of 100% cell culture-grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7]

  • Sterilization: While not typically required for DMSO stocks, if necessary, filter through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

2.2. Critical Consideration: Final DMSO Concentration in Culture

High concentrations of DMSO are toxic to cells.[8] It is critical to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level.

  • General Guideline: The final DMSO concentration should ideally be ≤0.1% and must not exceed 0.5% for most cell lines.[7]

  • Vehicle Control: Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the compound. This ensures that any observed effects are due to the compound and not the solvent.[8]

Protocol I: Determination of IC50 via Cell Viability Assay

The first step in characterizing a novel compound is to determine its effect on cell proliferation and viability. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value is essential for selecting appropriate concentrations for subsequent mechanistic assays.[9]

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed cells in 96-well plate p2 Allow cells to adhere (e.g., 24 hours) p1->p2 p3 Prepare serial dilutions of 6-Methoxyisoquinoline HCl in media p2->p3 p4 Add compound dilutions and vehicle control to cells p3->p4 p5 Incubate for desired duration (e.g., 48-72h) p4->p5 p6 Add viability reagent (e.g., Resazurin, MTT) p5->p6 p7 Incubate and measure signal (fluorescence/absorbance) p6->p7 p8 Normalize data to vehicle control and plot dose-response curve p7->p8 p9 Calculate IC50 value p8->p9

Caption: Workflow for determining the IC50 of a test compound.

Protocol: Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed your cell line of choice into a clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11]

  • Compound Dilution: Prepare a 2X working concentration series of 6-Methoxyisoquinoline hydrochloride in complete cell culture medium. For example, for a final concentration range of 100 µM to 0.1 µM, prepare 200 µM to 0.2 µM solutions. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the seeding medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound/vehicle to a 1X concentration.

  • Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Assay: Add 10 µL of Resazurin reagent to each well. Incubate for 1-4 hours, protected from light, until the vehicle control wells have changed color from blue to pink/magenta.

  • Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average reading of "media only" (blank) wells from all other readings.

    • Calculate the percentage viability for each concentration: (Signal_Treated / Signal_Vehicle) * 100.

    • Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Table 1: Example IC50 Data Presentation

Cell LineTreatment Duration (h)IC50 (µM) [95% CI]
MCF-7485.2 [4.5 - 6.0]
A5494812.8 [11.2 - 14.7]
MCF-7722.1 [1.8 - 2.5]
A549727.5 [6.8 - 8.3]

Protocol II: Investigating Apoptosis Induction

A frequent mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[12] The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3, caspase-7).[4] These executioner caspases cleave hundreds of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Simplified Apoptotic Signaling Pathway

Apoptosis_Pathway compound 6-Methoxyisoquinoline HCl (Hypothesized Initiator) stress Cellular Stress compound->stress pro_casp3 Pro-Caspase-3 (Inactive) stress->pro_casp3 Activates Initiator Caspases act_casp3 Active Caspase-3 (Executioner) pro_casp3->act_casp3 Cleavage parp PARP (116 kDa) (DNA Repair Enzyme) act_casp3->parp Cleaves apoptosis Apoptosis act_casp3->apoptosis cparp Cleaved PARP (89 kDa) (Inactive Fragment)

Caption: Hypothesized induction of apoptosis via caspase activation.

4.1. Caspase-3/7 Activity Assay

This assay provides a quantitative measure of executioner caspase activity. It uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13] Cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Protocol: Luminescent Caspase-3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat cells with 6-Methoxyisoquinoline hydrochloride at concentrations around the determined IC50 (e.g., 1X and 2X IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).[14]

  • Reagent Preparation: Prepare the luminescent caspase reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared caspase reagent to each 100 µL of medium in the wells.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: After subtracting blanks, express the data as fold change in luminescence relative to the vehicle-treated control.

Table 2: Example Caspase Activity Data

Treatment (24h)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)15,2501.0
6-Methoxyisoquinoline HCl (5 µM)68,6254.5
6-Methoxyisoquinoline HCl (10 µM)135,7258.9
Staurosporine (1 µM) - Positive Ctrl181,47511.9

4.2. Western Blot for PARP Cleavage

Detecting the cleavage of PARP is a gold-standard method for confirming apoptosis. During apoptosis, caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa fragment and a 24 kDa fragment.[3] The appearance of the 89 kDa fragment is a reliable indicator of caspase-3 activation and apoptotic cell death.[15]

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells as described for the caspase assay (vehicle, compound concentrations, positive control).

    • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.[16]

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Also, probe a separate membrane or re-probe the same membrane for a loading control protein (e.g., β-Actin or GAPDH).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

Troubleshooting

Table 3: Common Experimental Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates in media Stock concentration is too high; final concentration exceeds aqueous solubility.Prepare a lower concentration stock solution. Ensure the final DMSO concentration does not exceed 0.5%.[17] Perform serial dilutions in DMSO first before the final dilution into aqueous media.
High variability in viability assay Uneven cell seeding; edge effects in the 96-well plate; contamination.Practice proper cell counting and seeding techniques.[10] Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure aseptic technique.[18]
No caspase activity detected Incorrect time point or concentration; compound is not cytotoxic via apoptosis.Perform a time-course experiment (e.g., 4, 8, 16, 24h). Ensure the positive control works. If the compound is cytotoxic but not apoptotic, consider other cell death mechanisms (e.g., necrosis, autophagy).
Faint or no bands on Western blot Insufficient protein loaded; poor antibody quality; inefficient transfer.Confirm protein concentration and load more if necessary. Validate primary and secondary antibodies. Check transfer efficiency with Ponceau S staining.
High background on Western blot Insufficient blocking; antibody concentration too high; inadequate washing.Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate the primary antibody to determine the optimal concentration. Increase the number and duration of wash steps.

References

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting?. Retrieved from [Link]

  • ResearchGate. (n.d.). Change in cell viability upon exposure to different concentrations of.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity. Retrieved from [Link]

  • ResearchGate. (2025). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Retrieved from [Link]

  • PubMed. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The in vitro effects of compound 6 on the cell viability of human.... Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Insights into Interleukin 6 (IL-6) Cis- and Trans-signaling Pathways by Differentially Manipulating the Assembly of the IL-6 Signaling Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 6-OHDA on cell viability of PC12 cells. PC12 cells were.... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovering the mechanism of action of drugs with a sparse explainable network. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Basic cell culture protocols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015137640A1 - Chemical composition cell culture medium additives.
  • PubMed. (2019). Diflunisal Targets the HMGB1/CXCL12 Heterocomplex and Blocks Immune Cell Recruitment. Retrieved from [Link]

  • Khan Academy. (n.d.). Activation and inhibition of signal transduction pathways. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • CORE. (n.d.). Guidelines for the use of cell lines in biomedical research. Retrieved from [Link]

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Application Note & Protocol: Dissolving 6-Methoxyisoquinoline Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 6-Methoxyisoquinoline hydrochloride, a key intermediate and research compound in pharmaceutical development and neuropharmacology.[1] Proper solubilization is a critical first step for ensuring experimental reproducibility and accuracy. This guide covers the physicochemical properties of the compound, offers a decision-making framework for solvent selection, and presents step-by-step protocols for preparing stock solutions in various common laboratory solvents. It also includes best practices for storage, stability, and quality control to ensure the integrity of the prepared solutions for downstream applications.

Introduction: Understanding the Compound

6-Methoxyisoquinoline and its derivatives are heterocyclic aromatic compounds extensively studied for their biological activities.[2][3] The hydrochloride salt form is commonly used in research to enhance aqueous solubility and stability, making it more amenable to formulation and experimental handling compared to its free base form.[4][5] A thorough understanding of its properties is essential for designing robust experimental protocols.

Physicochemical Properties

A summary of the key properties of 6-Methoxyisoquinoline hydrochloride is presented below. This data is crucial for selecting the appropriate solvent and handling procedures.

PropertyValue / InformationSource
Chemical Name 6-Methoxyisoquinoline hydrochlorideN/A
Molecular Formula C₁₀H₉NO · HCl[6]
Molecular Weight 195.65 g/mol (as HCl salt)[6]
Appearance Typically a white to off-white or light yellow crystalline solid.
Solubility As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[4] General guidance suggests good solubility in water and potential solubility in organic solvents like DMSO and ethanol.[7][8] Specific quantitative data is often supplier-dependent and should be confirmed with the product's certificate of analysis.[4]
Stability Hydrochloride salts can be sensitive to pH.[9] In solutions with pH above the compound's pKa, the salt can convert to its less soluble free base form, potentially leading to precipitation.[10] Solutions should be protected from light and stored properly to prevent degradation.[11][12]
Safety & Handling

Prior to handling, all researchers must review the Safety Data Sheet (SDS) for 6-Methoxyisoquinoline hydrochloride.[13][14][15]

  • Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14][16] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13][15]

    • Skin: Wash off with soap and plenty of water.[13]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air.

Solvent Selection for Stock Solution Preparation

The choice of solvent is dictated by the experimental application. The primary goal is to fully dissolve the compound while ensuring the solvent is compatible with the downstream assay and does not introduce artifacts.

Decision Workflow for Solvent Selection

The following diagram outlines a logical workflow for choosing the most appropriate solvent system.

Solvent_Selection start Start: Need to dissolve 6-Methoxyisoquinoline HCl assay_type What is the experimental application? start->assay_type cell_culture Cell-Based Assay assay_type->cell_culture Cellular biochemical Biochemical Assay (e.g., enzyme kinetics) assay_type->biochemical In Vitro animal_study In Vivo / Animal Study assay_type->animal_study In Vivo cell_solvent Is compound soluble in aqueous buffer (PBS, Media)? cell_culture->cell_solvent biochem_solvent Does DMSO interfere with the assay? biochemical->biochem_solvent aqueous_yes Use sterile aqueous buffer. Filter sterilize (0.22 µm). cell_solvent->aqueous_yes Yes aqueous_no Use DMSO for primary stock. Dilute to <0.5% final DMSO in media. cell_solvent->aqueous_no No dmso_no Use DMSO. It offers high solubility. biochem_solvent->dmso_no No dmso_yes Try Ethanol or an aqueous buffer. Validate solvent effect. biochem_solvent->dmso_yes Yes animal_solvent Select a biocompatible vehicle (e.g., Saline, PBS, PEG/Tween formulations). Check toxicology data.

Caption: Decision tree for selecting an appropriate solvent.

Common Solvents: Pros and Cons
SolventProsConsBest For
Sterile Water / PBS Biologically compatible, no solvent toxicity.May have limited dissolving capacity; pH can influence solubility.Cell culture, in vivo studies, biochemical assays where organic solvents interfere.
DMSO Excellent dissolving power for many organic compounds.[17]Can be toxic to cells, typically above 0.5% (v/v).[18] May interfere with some enzymatic assays.High-concentration primary stock solutions; high-throughput screening.
Ethanol Good dissolving power, less toxic than DMSO for some cell lines.[18] Volatile.Can affect cell membrane integrity.[18] May precipitate compound when diluted into aqueous buffer.Secondary option for cell-based and biochemical assays if DMSO is problematic.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution. Always use high-purity solvents.

General Workflow

Protocol_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps calc 1. Calculate Mass (Mass = Molarity x Volume x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_solvent 3. Add Solvent (Start with ~70-80% of final volume) weigh->add_solvent dissolve 4. Facilitate Dissolution (Vortex, sonicate, or gently warm) add_solvent->dissolve check 5. Visually Inspect (Ensure no particulates remain) dissolve->check top_up 6. Adjust to Final Volume (QS with solvent) check->top_up sterilize 7. Filter Sterilize (if needed) (Use 0.22 µm syringe filter) top_up->sterilize aliquot 8. Aliquot (To minimize freeze-thaw cycles) sterilize->aliquot store 9. Store Properly (-20°C or -80°C, protect from light) aliquot->store

Caption: General workflow for preparing a stock solution.

Protocol A: Preparation in Aqueous Buffer (e.g., PBS, pH 7.4)

This protocol is ideal for direct application in most biological assays.

  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.010 L * 195.65 g/mol * 1000 mg/g = 19.57 mg

  • Procedure: a. Accurately weigh 19.57 mg of 6-Methoxyisoquinoline hydrochloride and transfer it to a sterile 15 mL conical tube. b. Add approximately 8 mL of sterile PBS (pH 7.4). c. Vortex the solution vigorously for 1-2 minutes. d. If the solid does not fully dissolve, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but monitor for any signs of degradation (e.g., color change). e. Once fully dissolved, visually inspect the solution against a dark background to ensure no particulates are present. f. Adjust the final volume to 10 mL with sterile PBS. g. For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. h. Aliquot into sterile, light-protecting (amber) microcentrifuge tubes.

Protocol B: Preparation in DMSO

This protocol is used to create a high-concentration primary stock that will be diluted further for working solutions.

  • Calculation: To prepare 2 mL of a 50 mM stock solution in DMSO:

    • Mass (mg) = 50 mmol/L * 0.002 L * 195.65 g/mol * 1000 mg/g = 19.57 mg

  • Procedure: a. Accurately weigh 19.57 mg of 6-Methoxyisoquinoline hydrochloride and transfer it to a sterile glass vial with a PTFE-lined cap. b. Add 2 mL of anhydrous, cell-culture grade DMSO. c. Vortex for 1-2 minutes until the compound is completely dissolved. Sonication can be used if necessary. d. Visually inspect to confirm complete dissolution. e. Aliquot into smaller volumes in sterile, amber microcentrifuge tubes to minimize water absorption from the atmosphere upon opening.

Note on Dilution: When preparing a working solution from a DMSO stock for a cell-based assay, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤0.5%. For example, to make a 100 µM working solution, you would perform at least a 1:500 dilution of the 50 mM stock.

Storage and Stability

Proper storage is critical to maintain the potency and integrity of the compound.

ParameterRecommendationRationale
Storage Temperature -20°C for short-to-medium term storage. -80°C for long-term archival storage.Low temperatures slow down chemical degradation processes.
Aliquoting Aliquot stock solutions into single-use volumes.Minimizes repeated freeze-thaw cycles which can degrade the compound and introduce contamination.
Light Protection Store in amber vials or wrap clear vials in aluminum foil.Some isoquinoline compounds are light-sensitive.[11] Protecting from light prevents photodegradation.
Solution Stability Aqueous solutions may be less stable long-term than DMSO stocks.[9] Use aqueous solutions within a few weeks if stored at 4°C, or a few months if frozen. DMSO stocks are generally stable for >6 months at -20°C.Hydrolysis or other degradation pathways can occur in aqueous environments.[9] DMSO is a non-aqueous, aprotic solvent that limits these reactions.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE. Retrieved from [Link]

  • Labmonk. (2021). Preparation of 1M Hydrochloric Acid From Concentrated Stock Solution (37%, w/w). Retrieved from [Link]

  • Bain, R. (n.d.). Preparation of Standard HCl Solution. Retrieved from [Link]

  • ResearchGate. (2025). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]

  • Wayne, B. (2023). How to Make a 0.1M HCl Solution (Hydrochloric acid). [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). To Prepare 0.1 M HCL Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate.... Retrieved from [Link]

  • Ofokansi, K. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 268. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019).
  • Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8473–8483. Retrieved from [Link]

  • Ballatore, C., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS One, 8(3), e56175. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040978, 6-Methoxyisoquinoline. Retrieved from [Link]

  • Schmidt, T. J., et al. (2021). 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557. Retrieved from [Link]

  • Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 72(11), 1303-1306. Retrieved from [Link]

  • Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3698. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Stanisz, B. (2002). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica, 59(1), 19-23. Retrieved from [Link]

  • El-Daly, S. M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850. Retrieved from [Link]

  • El-Lateef, H. M. A., et al. (2022). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. Scientific Reports, 12(1), 12345. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Methoxyisoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxyisoquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your final yield. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-methoxyisoquinoline?

The most common and industrially relevant pathway to 6-methoxyisoquinoline is a multi-step process that typically begins with 2-(3-methoxyphenyl)ethylamine. The core of this synthesis involves the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline intermediate, which is subsequently aromatized (dehydrogenated) to the desired isoquinoline.[1][2] An alternative, though sometimes less direct route for related structures, is the Pictet-Spengler reaction, which yields a tetrahydroisoquinoline that requires a more rigorous dehydrogenation step.[3][4] The final step involves forming the hydrochloride salt for improved stability and handling.

Q2: My overall yield is very low. Which step is the most common point of failure?

The most critical and often lowest-yielding step is the intramolecular cyclization, specifically the Bischler-Napieralski reaction.[5][6] This reaction is highly sensitive to the reactivity of the starting material, the choice and quality of the dehydrating agent, and the reaction temperature.[7][8] Significant yield loss can also occur during the dehydrogenation and final purification stages if not properly optimized.

Q3: Why is the hydrochloride salt form typically prepared?

The hydrochloride salt of 6-methoxyisoquinoline is generally preferred over the freebase for several reasons. As a salt, it is typically a stable, crystalline solid, which makes it easier to handle, weigh, and purify compared to the freebase, which may be an oil or a low-melting solid.[9] Furthermore, its solubility in aqueous or protic solvents is significantly enhanced, which is often advantageous for downstream applications, including biological testing and formulation.

General Synthetic Workflow

The synthesis can be visualized as a three-stage process: precursor formation, cyclization to the dihydroisoquinoline core, and final conversion to the target molecule.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization (Bischler-Napieralski) cluster_2 Stage 3: Aromatization & Salt Formation A 2-(3-methoxyphenyl)ethylamine C N-(2-(3-methoxyphenyl)ethyl)acetamide A->C Acylation B Acetic Anhydride / Acetyl Chloride B->C E 6-Methoxy-1-methyl-3,4- dihydroisoquinoline C->E Intramolecular Cyclization D Dehydrating Agent (e.g., POCl3) D->E G 6-Methoxy-1-methylisoquinoline E->G F Dehydrogenation Catalyst (e.g., Pd/C) F->G I 6-Methoxy-1-methylisoquinoline HCl G->I Salt Formation H HCl H->I

Caption: General workflow for the synthesis of 6-Methoxyisoquinoline HCl.

Troubleshooting Guide

Issue 1: Low Yield During Bischler-Napieralski Cyclization

Q: I'm getting a poor yield of the 6-methoxy-3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I fix it?

This is a frequent challenge. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success hinges on several factors.[6][7]

Potential Cause 1: Ineffective Dehydrating Agent The choice of dehydrating agent is the most critical parameter.[10] Phosphorus oxychloride (POCl₃) is common, but its effectiveness can be limited by substrate reactivity and moisture.

  • Solution: For a moderately activated ring like the one derived from 3-methoxyphenethylamine, POCl₃ should be sufficient. However, if yields are low, consider using a stronger dehydrating system. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more powerful and can drive the reaction to completion for less reactive substrates.[7][8] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

Dehydrating AgentTypical ConditionsUse CaseReference
POCl₃ Reflux in solvent (e.g., Toluene, Acetonitrile)Standard for electron-rich aromatics[7]
P₂O₅ / POCl₃ Reflux in excess POCl₃Less activated or stubborn substrates[7][8]
Polyphosphoric Acid (PPA) High temperature (100-150 °C), neatAlternative strong acid catalyst[7]
Tf₂O / Pyridine base Milder conditions (e.g., room temp)For sensitive substrates[11]

Potential Cause 2: Presence of Moisture All reagents used in the Bischler-Napieralski reaction are highly sensitive to moisture. Water will quench the dehydrating agent and hydrolyze intermediates.

  • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents. If using POCl₃ from a previously opened bottle, consider purifying it by distillation before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Potential Cause 3: Side Reactions At high temperatures, a retro-Ritter reaction can occur, leading to the formation of styrene-like byproducts and reducing the yield of the desired cyclized product.[2][6]

  • Solution:

    • Temperature Control: Do not overheat the reaction. Use the minimum temperature required for the reaction to proceed, monitoring progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Using the corresponding nitrile as a solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter side product.[2]

G Start Low Yield in Cyclization Step? Check_Moisture Are all reagents and glassware anhydrous? Start->Check_Moisture Yes Check_Reagent Is the dehydrating agent active? Check_Moisture->Check_Reagent Yes Sol_Dry Action: Rigorously dry glassware & use anhydrous solvents. Check_Moisture->Sol_Dry No Check_Temp Is the reaction temperature too high? Check_Reagent->Check_Temp Yes Sol_Reagent Action: Use a stronger agent (e.g., P₂O₅/POCl₃) or freshly distilled POCl₃. Check_Reagent->Sol_Reagent No Sol_Temp Action: Lower temperature. Monitor by TLC. Check_Temp->Sol_Temp Yes Success Yield Improved Check_Temp->Success No Sol_Dry->Success Sol_Reagent->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for the Bischler-Napieralski reaction.

Issue 2: Incomplete or Slow Dehydrogenation

Q: My 3,4-dihydroisoquinoline is not fully converting to the isoquinoline. How can I improve the aromatization step?

The dehydrogenation (aromatization) step is crucial for obtaining the final product. The most common method is catalytic dehydrogenation using palladium on carbon (Pd/C).

Potential Cause 1: Inactive Catalyst The Pd/C catalyst can lose activity over time or if it has been improperly stored.

  • Solution: Use a fresh batch of high-quality Pd/C (typically 5-10 wt%). Ensure the catalyst is handled properly; it is often pyrophoric and should be handled under a moist or inert atmosphere.

Potential Cause 2: Inefficient Hydrogen Acceptor/Solvent This reaction requires a high temperature to facilitate the elimination of hydrogen. The choice of solvent is critical to reach the necessary temperature and to act as a hydrogen acceptor.

  • Solution: High-boiling point solvents are preferred. Common choices include decalin, xylene, or mesitylene. Refluxing in one of these solvents is typically sufficient to drive the reaction. Some protocols suggest adding a hydrogen acceptor like maleic acid to facilitate the process, though thermal dehydrogenation with Pd/C is often sufficient.[1]

Catalyst / SystemTypical ConditionsAdvantagesReference
10% Pd/C Reflux in high-boiling solvent (e.g., xylene, decalin)Standard, reliable, heterogeneous (easy removal)[1][12]
Sulfur (S) Heat neat or in inert solventInexpensive, effective[1]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Stoichiometric amount, milder temp.Avoids high temperatures, good for sensitive substrates[13]

Potential Cause 3: Catalyst Poisoning Trace impurities from the previous step, particularly sulfur or phosphorus compounds, can poison the palladium catalyst.

  • Solution: Ensure the 3,4-dihydroisoquinoline intermediate is thoroughly purified before the dehydrogenation step. A simple filtration through a plug of silica gel or recrystallization can remove many catalyst poisons.

Issue 3: Difficulty in Purification and Salt Formation

Q: I have a dark, oily crude product after dehydrogenation and am struggling to get a clean hydrochloride salt. What can I do?

Potential Cause 1: Polymeric or Tar-like Impurities Side reactions, especially if the dehydrogenation was run at excessively high temperatures or for too long, can create colored, high-molecular-weight impurities.

  • Solution:

    • Charcoal Treatment: Before salt formation, dissolve the crude freebase in a suitable organic solvent (e.g., ethyl acetate or toluene) and treat with activated charcoal. Heat briefly, then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.

    • Column Chromatography: Purify the freebase by silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent streaking, is a good starting point.

Potential Cause 2: Improper Salt Formation Technique Precipitation of the hydrochloride salt can sometimes result in an oil or a very fine, difficult-to-filter solid if not done correctly.

  • Solution:

    • Solvent Choice: Dissolve the purified freebase in a non-polar, anhydrous solvent where the salt is insoluble. Anhydrous diethyl ether or ethyl acetate are excellent choices.

    • HCl Source: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in isopropanol). Adding gaseous HCl is also an option but requires more specialized equipment. Add the acid dropwise with vigorous stirring.

    • Control Precipitation: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the mixture in an ice bath can also help. Sometimes, adding a co-solvent like hexane can improve the crystallinity of the precipitate. Collect the solid by filtration and wash with fresh, cold anhydrous solvent.

Key Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization

This protocol is a general guideline and should be adapted based on specific substrate and scale.

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the precursor, N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq).

  • Add an anhydrous solvent such as acetonitrile or toluene (approx. 5-10 mL per gram of amide).

  • Under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add phosphorus oxychloride (POCl₃, approx. 3.0 eq) dropwise. The addition is exothermic.[5]

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).

  • Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Basify the acidic aqueous solution to a pH of 9-10 using a cold solution of NaOH or NH₄OH.

  • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Protocol 2: Dehydrogenation using Pd/C
  • In a round-bottom flask, dissolve the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent like p-cymene or decalin.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (170-190 °C).

  • Maintain reflux for 4-8 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with more solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-1-methylisoquinoline freebase.

References

Sources

Technical Support Center: Synthesis of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxyisoquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the success and efficiency of your experiments.

Introduction to Synthetic Challenges

6-Methoxyisoquinoline is a key intermediate in the synthesis of numerous pharmacologically active compounds. While several synthetic routes exist, each presents unique challenges, from managing highly exothermic reactions to minimizing stubborn impurities. The most prevalent methods for constructing the isoquinoline core are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. This guide focuses primarily on troubleshooting these pathways to achieve high-yield, high-purity 6-methoxyisoquinoline hydrochloride.

Part 1: Troubleshooting Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low or No Yield in Bischler-Napieralski Cyclization

Question: My Bischler-Napieralski reaction to form 6-methoxy-3,4-dihydroisoquinoline is resulting in a very low yield or failing completely. What are the likely causes and how can I optimize the reaction?

Answer: This is a common issue often related to the choice of condensing agent, reaction conditions, or the nature of the starting material. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success hinges on generating a sufficiently electrophilic intermediate to cyclize onto the electron-rich aromatic ring.[1][2]

Causality & Solutions:

  • Insufficient Dehydration/Activation: The reaction requires a strong dehydrating agent to convert the starting β-arylethylamide into a reactive intermediate (a nitrilium ion or an imidoyl phosphate).[1][3][4]

    • Solution: If using phosphoryl chloride (POCl₃) alone is ineffective, consider adding phosphorus pentoxide (P₂O₅). The combination of P₂O₅ in refluxing POCl₃ is particularly effective for substrates that are less activated.[3][5] P₂O₅ generates pyrophosphates, which are superior leaving groups.[3] Other powerful agents include triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).[4]

  • Suboptimal Temperature: The cyclization requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to an adequate temperature. While many procedures use refluxing toluene, switching to a higher-boiling solvent like xylene can increase the reaction rate and drive the cyclization to completion.[3] Microwave-assisted synthesis can also be a powerful tool for accelerating this reaction.[4]

  • Inappropriate Starting Material: The presence of electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic substitution, hindering or preventing the cyclization.

    • Insight: Fortunately, the 3-methoxyphenyl group in the precursor to 6-methoxyisoquinoline is electron-donating, which strongly activates the ring for cyclization at the desired position (para to the methoxy group).[5] If your starting material is different and contains deactivating groups, the Bischler-Napieralski reaction is likely not the ideal route.

Troubleshooting Workflow: Low Product Yield

Below is a decision-making workflow to diagnose and resolve low-yield issues in your synthesis.

low_yield_troubleshooting start Low Yield Detected check_reagents Verify Reagent Quality & Stoichiometry Fresh POCl₃? Anhydrous conditions? start->check_reagents check_temp Review Reaction Temperature Refluxing correctly? Solvent appropriate? start->check_temp side_reaction Analyze Crude Product for Byproducts Retro-Ritter product (styrene) present? start->side_reaction stronger_reagent Action: Use Stronger Condensing Agent Add P₂O₅ to POCl₃ or use Tf₂O. check_reagents->stronger_reagent increase_temp Action: Increase Temperature Switch solvent from Toluene to Xylene. check_temp->increase_temp change_solvent Action: Change Solvent Use nitrile solvent (e.g., acetonitrile) to suppress Retro-Ritter. side_reaction->change_solvent success Yield Improved increase_temp->success stronger_reagent->success change_solvent->success

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Prominent Styrene Impurity Formation

Question: My crude product shows a significant amount of a styrene-like byproduct, complicating purification. What is this impurity and how can I prevent its formation?

Answer: The byproduct you are observing is likely the result of a retro-Ritter reaction. This is one of the most common side reactions in the Bischler-Napieralski synthesis and provides strong evidence for the presence of a nitrilium salt intermediate.[3][5]

Mechanism of Side Reaction:

The nitrilium intermediate, instead of undergoing the desired intramolecular cyclization, can fragment, eliminating a stable nitrile molecule and forming a carbocation, which then loses a proton to form a styrene derivative. This pathway is particularly favored if the resulting styrene is part of a conjugated system.[3]

Prevention Strategies:

  • Solvent Choice: The most effective way to combat the retro-Ritter reaction is to use a nitrile as the solvent (e.g., acetonitrile). According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the fragmentation equilibrium back towards the reactive nitrilium salt intermediate, favoring the desired cyclization.[3][5]

  • Alternative Reagents: Recent studies have shown that using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt altogether, thereby preventing the retro-Ritter elimination pathway.[3][5]

Issue 3: Difficulties in Final Product Isolation and Purification

Question: After quenching the reaction, I am struggling to isolate a pure solid product. The crude material is an oil or a tarry residue. What is the best procedure for work-up and purification?

Answer: Proper work-up is critical for obtaining 6-methoxyisoquinoline hydrochloride as a clean, crystalline solid. The crude product from a Bischler-Napieralski or Pomeranz-Fritsch reaction is often a dark, viscous oil.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice. This hydrolyzes any remaining condensing agent and neutralizes the strong acid. This step is highly exothermic and must be done cautiously in a fume hood.

  • Basification: Make the aqueous solution strongly basic by adding a concentrated NaOH or KOH solution until the pH is >12. This deprotonates the isoquinoline nitrogen, converting the salt into the free base, which is soluble in organic solvents.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting free base is often an oil.

  • Salt Formation & Crystallization: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate. If it oils out, try scratching the flask or adding a seed crystal. Cooling the mixture in an ice bath will promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold ether or acetone to remove soluble impurities, and dry under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for 6-methoxyisoquinoline?

A1: The choice depends on the available starting materials and desired scale.

  • Bischler-Napieralski: Excellent choice starting from N-[2-(3-methoxyphenyl)ethyl]formamide. It first yields the 3,4-dihydroisoquinoline, which must then be dehydrogenated.[2][5] This route is generally robust and high-yielding when optimized.

  • Pomeranz-Fritsch: Starts from 3-methoxybenzaldehyde and an aminoacetaldehyde acetal.[6][7][8] It directly yields the aromatic isoquinoline but can require harsh acidic conditions (e.g., concentrated sulfuric acid) and yields can be variable.[9][10]

  • Pictet-Spengler: This reaction typically produces tetrahydroisoquinolines from a β-arylethylamine and an aldehyde.[11][12] Starting from 2-(3-methoxyphenyl)ethylamine and formaldehyde would yield 6-methoxy-1,2,3,4-tetrahydroisoquinoline.[13] This product would then require a two-step oxidation to get to the final aromatic isoquinoline, making the overall sequence longer.

Q2: My synthesis produces 6-methoxy-3,4-dihydroisoquinoline. How do I convert it to 6-methoxyisoquinoline?

A2: The dehydrogenation (aromatization) of the dihydroisoquinoline intermediate is a standard procedure. The most common method is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like toluene, xylene, or decalin at reflux.

Q3: What are the key safety precautions when working with POCl₃ and P₂O₅?

A3: Both are highly reactive and hazardous.

  • Phosphorus oxychloride (POCl₃): Is toxic, corrosive, and reacts violently with water to release HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Phosphorus pentoxide (P₂O₅): Is a powerful dehydrating agent and is highly corrosive. It also reacts violently with water in a highly exothermic reaction. Avoid inhalation of its dust and prevent contact with skin and eyes.

Q4: My ¹H NMR spectrum of the dihydroisoquinoline intermediate has very broad signals. Is my product impure?

A4: Not necessarily. 3,4-Dihydroisoquinolines have been reported to show anomalous ¹H NMR spectra with significant line broadening, particularly for the protons at C-1 and C-3.[14] This can be due to factors like slow nitrogen inversion or aggregation. Adding a drop of a deuterated acid (like TFA-d or DCl) to the NMR tube can often resolve this issue by protonating the nitrogen, resulting in a sharp, well-defined spectrum of the corresponding iminium salt.[14]

Part 3: Key Experimental Protocols & Data

Protocol 1: Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

This protocol is a representative procedure and may require optimization.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add N-[2-(3-methoxyphenyl)ethyl]formamide (1 equiv.) to anhydrous toluene (5-10 mL per gram of amide).

  • Reagent Addition: With stirring, add phosphorus oxychloride (POCl₃) (1.5-2.0 equiv.) dropwise to the solution at 0 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Follow the detailed work-up procedure described in Issue 3 to isolate the crude free base.

Visualizing the Bischler-Napieralski Mechanism

BN_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Side Reaction Amide β-Arylethylamide Intermediate Reactive Intermediate (Nitrilium Ion) Amide->Intermediate + POCl₃ - H₂O Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization RetroRitter Retro-Ritter Elimination Intermediate->RetroRitter Dihydroisoquinoline 3,4-Dihydroisoquinoline (Product) Cyclization->Dihydroisoquinoline - H⁺ Styrene Styrene Byproduct RetroRitter->Styrene - RCN

Caption: Key steps in the Bischler-Napieralski reaction.

Table 1: Comparison of Common Condensing Agents
Reagent(s)Typical ConditionsAdvantagesCommon Issues
POCl₃ Reflux in Toluene/AcetonitrileWidely available, effective for activated rings.May be insufficient for deactivated rings; retro-Ritter side reaction.
P₂O₅ / POCl₃ Reflux in Toluene/XyleneMore powerful, good for less reactive substrates.[5]Highly exothermic, vigorous reaction.
Tf₂O Milder conditions (e.g., RT with a base)High reactivity, allows for lower temperatures.[4]Expensive, moisture-sensitive.
PPA High temperature (100-150 °C)Acts as both solvent and catalyst.Product isolation can be difficult; potential for charring.

References

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Pomeranz–Fritsch reaction. In: Wikipedia. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. figshare. [Link]

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central (PMC) - NIH. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 6-Methoxyisoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methoxyisoquinoline Hydrochloride Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The synthesis of isoquinolines, while well-established, is often accompanied by side reactions that can significantly impact yield, purity, and downstream applications.

This document provides in-depth, field-proven insights in a troubleshooting-oriented format. We will delve into the causality behind common experimental issues, offering not just solutions, but a foundational understanding of the reaction mechanisms at play. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve challenges encountered during your synthesis campaigns.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered issues during the synthesis of 6-methoxyisoquinoline, primarily focusing on the widely used Bischler-Napieralski and Pomeranz-Fritsch reactions.

Q1: I'm observing a significant styrene-like impurity and low yield in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?

A1: Cause and Mechanism: This is a classic and well-documented side reaction known as a retro-Ritter reaction .[1][2] The Bischler-Napieralski reaction proceeds through a highly reactive nitrilium salt intermediate.[1][3] Under the thermal and acidic conditions of the reaction, this intermediate can fragment, eliminating a stable nitrile and forming a carbocation that rapidly rearranges to a conjugated styrene derivative.[1] This pathway is particularly favored if the reaction temperature is too high or if the intermediate possesses structural features that stabilize the resulting carbocation.[1]

Recommended Solutions:

  • Solvent Choice: A highly effective strategy is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the reaction solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back toward the desired nitrilium ion intermediate, thus suppressing the formation of the styrene byproduct.[1]

  • Alternative Reagents: Instead of traditional dehydrating agents like POCl₃/P₂O₅, consider using oxalyl chloride. This reagent promotes the formation of an N-acyliminium intermediate, which is less prone to the retro-Ritter fragmentation pathway, thereby avoiding the elimination of the amide group as a nitrile.[1][2]

  • Temperature Control: While the Bischler-Napieralski reaction often requires elevated temperatures, excessive heat can favor the elimination pathway.[1] Careful optimization to find the minimum temperature required for cyclization is crucial. For some substrates, microwave-assisted heating can provide rapid, uniform heating that may reduce the overall reaction time and minimize byproduct formation.[4]

Q2: My final product is a mixture of 6-methoxyisoquinoline and an unexpected isomer, 7-methoxyisoquinoline. Why did this happen and how can I improve regioselectivity?

A2: Cause and Mechanism: You are observing an "abnormal" Bischler-Napieralski cyclization. The methoxy group on your starting material, 2-(3-methoxyphenyl)ethylamine, is an ortho-, para-directing activator for electrophilic aromatic substitution. The "normal" product, 6-methoxyisoquinoline, results from cyclization at the C-6 position (para to the methoxy group), which is sterically favored.

However, under certain conditions, particularly with strong dehydrating agents like phosphorus pentoxide (P₂O₅), cyclization can occur at the C-2 position (ortho to the methoxy group), leading to the 7-methoxyisoquinoline isomer.[5] More complex mechanisms involving cyclization at the ipso-carbon (the carbon bearing the methoxy group) to form a spiro intermediate have also been proposed to explain the formation of these abnormal products.[3]

Recommended Solutions:

  • Reagent Selection: The choice of dehydrating agent is critical. While a combination of POCl₃ and P₂O₅ is effective for less-activated aromatic rings, using P₂O₅ alone or in high concentration can increase the proportion of the abnormal 7-methoxy isomer.[3][5] It is recommended to start with phosphoryl chloride (POCl₃) alone, as it is generally associated with a lower incidence of this isomeric byproduct.[3][4]

  • Reaction Conditions: Carefully control the stoichiometry of the reagents. An excess of P₂O₅ should be avoided. The reaction temperature and time should also be optimized, as prolonged heating can sometimes lead to isomerization.

Q3: My Pomeranz-Fritsch reaction is producing a complex mixture with significant charring and low conversion. What are the likely causes?

A3: Cause and Mechanism: The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalamino acetal.[6][7] The conditions are often harsh, typically employing concentrated sulfuric acid at high temperatures (100-160 °C).[8] Charring and the formation of multiple byproducts are common issues stemming from two main factors:

  • Excessive Acid Strength/Concentration: Overly strong or concentrated acid can lead to uncontrolled polymerization and degradation of the starting materials and the product, resulting in charring.[8]

  • High Temperatures: While necessary for cyclization, excessive heat can promote decomposition and various side reactions.[8]

Recommended Solutions:

  • Acid Optimization: Systematically screen the acid catalyst and its concentration. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or mixtures of acids may provide better results for your specific substrate.[6] It is crucial to find a balance where the acid is strong enough to catalyze the cyclization but not so harsh that it causes widespread decomposition.[8]

  • Temperature Control: Carefully control the reaction temperature. The addition of the benzalaminoacetal to the acid should be done slowly and with cooling.[8] The subsequent heating should be monitored closely.

  • Purity of Starting Materials: Ensure that the starting benzaldehyde and aminoacetaldehyde acetal are of high purity, as impurities can be magnified under the harsh reaction conditions.[8]

Section 2: Frequently Asked Questions (FAQs)
  • FAQ 1: Which synthetic route is generally preferred for producing 6-methoxyisoquinoline? The Bischler-Napieralski reaction is one of the most frequently used and robust methods for synthesizing 3,4-dihydroisoquinoline cores, which are then easily oxidized to the corresponding isoquinolines.[4][9] Its primary advantages are the accessibility of the starting β-arylethylamides and the generally good yields, especially with activated aromatic rings like the one required for 6-methoxyisoquinoline synthesis.[2][9] While the Pomeranz-Fritsch reaction can also be used, its often harsh conditions can make it less desirable.[8] The Pictet-Spengler reaction is another excellent method, but it yields a tetrahydroisoquinoline, which requires a more extensive subsequent oxidation to achieve the aromatic isoquinoline core.[10][11]

  • FAQ 2: What are the critical parameters for the final dehydrogenation step (from dihydroisoquinoline to isoquinoline)? The conversion of the 1-substituted-3,4-dihydroisoquinoline intermediate (from the Bischler-Napieralski reaction) to the aromatic isoquinoline is a critical final step.[12] The most common method is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like toluene or xylene at reflux.[12] Key parameters include the catalyst loading (typically 5-10 mol%), reaction temperature, and ensuring the removal of hydrogen gas to drive the reaction to completion.

  • FAQ 3: How do I best purify the final 6-Methoxyisoquinoline hydrochloride product? After the synthesis and workup, the crude 6-methoxyisoquinoline (which is often a brownish, hygroscopic liquid or low-melting solid[12]) is typically purified by column chromatography on silica gel. Following purification, the free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized from a solvent system like ethanol/ether to achieve high purity.[13]

  • FAQ 4: What are the recommended analytical methods for assessing the purity of my final product and identifying these side products? A combination of analytical techniques is recommended for comprehensive purity analysis and impurity identification:

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[14] A reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) is a good starting point.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as the styrene byproduct from a retro-Ritter reaction.[15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying isomeric impurities like 7-methoxyisoquinoline, which may be difficult to resolve by chromatography alone.

Section 3: Protocols and Methodologies
Protocol 1: Representative Bischler-Napieralski Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is a general guideline and must be adapted and optimized for specific laboratory conditions and scales.

  • Amide Formation: To a solution of N-acetyl-2-(3-methoxyphenyl)ethylamine (1.0 equiv) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-4 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture to pH 8-9 with a cold aqueous sodium hydroxide or ammonium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Protocol 2: General Purity Analysis by HPLC
  • System: HPLC with UV detection

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm and 280 nm

  • Sample Prep: Dissolve a small amount of the final hydrochloride salt in the initial mobile phase composition (90:10 A:B).

Section 4: Visualizations of Key Pathways

Bischler_Napieralski_Main_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product Amide N-acyl-2-(3-methoxyphenyl)ethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  POCl₃  -H₂O DHIQ 6-Methoxy-3,4-dihydroisoquinoline (Normal Product) Nitrilium->DHIQ  Intramolecular  Electrophilic  Aromatic Substitution

Caption: Main pathway of the Bischler-Napieralski reaction for 6-methoxyisoquinoline synthesis.

Retro_Ritter_Side_Reaction Nitrilium Nitrilium Ion Intermediate DHIQ Desired Product (Cyclization) Nitrilium->DHIQ Desired Pathway Styrene Styrene Byproduct (Fragmentation) Nitrilium->Styrene Side Reaction (Retro-Ritter) Nitrile R-C≡N

Caption: Competing pathways from the nitrilium intermediate.

Isomeric_Products_Pathway Intermediate Electrophilic Intermediate Product_6_Methoxy 6-Methoxy-DHIQ (Normal Product) Intermediate->Product_6_Methoxy Cyclization at C6 (para, favored) Product_7_Methoxy 7-Methoxy-DHIQ (Abnormal Product) Intermediate->Product_7_Methoxy Cyclization at C2 (ortho, disfavored)

Caption: Formation of normal and abnormal isomeric products.

Section 5: Data Summary Tables

Table 1: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Styrene Byproduct Retro-Ritter fragmentation of nitrilium intermediate.[1][2]Use nitrile as a solvent; use alternative reagents like oxalyl chloride; optimize temperature.[1][2]
Isomeric Mixture "Abnormal" cyclization at the ortho position.[5]Avoid strong dehydrating agents like excess P₂O₅; favor POCl₃.[3]
Charring/Low Yield Acid concentration too high; reaction temperature excessive.[8]Screen acid catalysts and concentration; ensure careful temperature control.[8]
Incomplete Reaction Insufficient activation, low temperature, or ineffective dehydrating agent.Use stronger dehydrating agents (e.g., POCl₃ + P₂O₅ for deactivated rings); increase temperature cautiously.[2][3]

Table 2: Comparison of Common Dehydrating Agents for Bischler-Napieralski Reaction

Reagent(s)Typical ConditionsAdvantagesPotential Issues & Considerations
POCl₃ Refluxing toluene or neatWidely used, effective for activated rings, relatively clean.[3][9]May be insufficient for electron-deficient rings.
P₂O₅ in POCl₃ Refluxing POCl₃Very powerful, effective for unactivated/deactivated rings.[2][3]Harsh conditions, can increase "abnormal" cyclization and other side reactions.[3][5]
PPA (Polyphosphoric Acid) 100-150 °CGood for certain substrates, avoids chlorinated reagents.[3][4]Viscous, can be difficult to work with; requires high temperatures.
Tf₂O (Triflic Anhydride) Room temperature with baseMilder conditions, can be very effective.[4]More expensive reagent.
References
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isoquinoline Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • ISOQUINOLINE - Ataman Kimya. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride - figshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isoquinoline synthesis - Química Organica.org. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Retrieved January 19, 2026, from [Link]

  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents. (n.d.).

Sources

Technical Support Center: 6-Methoxyisoquinoline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 6-Methoxyisoquinoline hydrochloride solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and stability of 6-Methoxyisoquinoline hydrochloride.

Q1: What are the primary factors that can affect the stability of 6-Methoxyisoquinoline hydrochloride solutions?

A1: The stability of 6-Methoxyisoquinoline hydrochloride in solution is primarily influenced by three main factors: pH, light, and temperature. As a weak base due to the nitrogen atom in the isoquinoline ring, its solubility and stability can be pH-dependent.[1] Many heterocyclic aromatic compounds, including the related quinolines, are susceptible to photodegradation.[2] Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[3]

Q2: My 6-Methoxyisoquinoline hydrochloride solution has turned a yellow or brownish color. What does this signify?

A2: Discoloration is a common visual indicator of chemical degradation. For quinoline and isoquinoline derivatives, this can be due to oxidation or photodegradation, leading to the formation of colored byproducts.[3] It is a strong indication that the integrity of your compound may be compromised, and it is advisable to prepare a fresh solution.

Q3: I'm observing inconsistent results in my assays using a stock solution of 6-Methoxyisoquinoline hydrochloride. Could this be a stability issue?

A3: Yes, inconsistent assay results are a classic sign of compound degradation. A loss of potency over time is a direct consequence of the active molecule breaking down. It is highly recommended to prepare fresh solutions for critical experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q4: What are the ideal short-term and long-term storage conditions for 6-Methoxyisoquinoline hydrochloride solutions?

A4: For short-term storage (up to a few days), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation for some compounds.

II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a structured approach to identifying and mitigating stability problems with your 6-Methoxyisoquinoline hydrochloride solutions.

Issue 1: Precipitation or Cloudiness in Solution

Potential Cause:

  • Poor Solubility: The concentration of your solution may exceed the solubility limit of 6-Methoxyisoquinoline hydrochloride in the chosen solvent.

  • pH Shift: A change in the pH of the solution can decrease the solubility of the hydrochloride salt.

  • Temperature Effects: Cooling a saturated solution can cause the compound to precipitate out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation issues.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. This protocol is based on ICH guidelines. [1][4] Materials:

  • 6-Methoxyisoquinoline hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methoxyisoquinoline hydrochloride in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. At specified time points, weigh an appropriate amount, dissolve it, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. After exposure, dissolve both samples and analyze by HPLC.

III. Predicted Degradation Pathways

Based on the chemical structure of 6-Methoxyisoquinoline hydrochloride and the known reactivity of related compounds, the following degradation pathways are proposed.

G A 6-Methoxyisoquinoline Hydrochloride B 6-Hydroxyisoquinoline A->B  Acid/Base Hydrolysis C 6-Methoxyisoquinoline N-oxide A->C Oxidation E Photoisomers A->E Photodegradation D Ring-Opened Products C->D Further Degradation E->D Further Degradation

Caption: Predicted degradation pathways of 6-Methoxyisoquinoline hydrochloride.

  • Hydrolysis: The ether linkage of the methoxy group can undergo hydrolysis, particularly under acidic conditions, to yield 6-hydroxyisoquinoline.

  • Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation, which would lead to the formation of 6-Methoxyisoquinoline N-oxide.

  • Photodegradation: Exposure to light can lead to complex photochemical reactions, potentially resulting in the formation of various photoisomers and ring-opened products. [2][5]

IV. Recommendations for Ensuring Solution Stability

To maintain the integrity of your 6-Methoxyisoquinoline hydrochloride solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, HPLC grade solvents. If aqueous solutions are prepared, use purified water and consider buffering the solution to a pH near neutral.

  • Preparation: Prepare solutions fresh whenever possible. If stock solutions are necessary, prepare them in a non-aqueous solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C.

  • Storage: Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Validation: For long-term or critical studies, it is essential to validate the stability of your solutions under your specific experimental and storage conditions using a stability-indicating HPLC method.

V. References

  • Albini, A., Fasani, E., & Dacrema, L. M. (1980). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 2738.

  • Sci-Hub. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Retrieved from [a valid, clickable URL to the source if available]

  • BenchChem. (2025). Technical Support Center: Stability and Degradation of Ancistrocladine and Related Naphthylisoquinoline Alkaloids. [A valid, clickable URL to the source if available]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [a valid, clickable URL to the source if available]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [a valid, clickable URL to the source if available]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [a valid, clickable URL to the source if available]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. [A valid, clickable URL to the source if available]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [a valid, clickable URL to the source if available]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [a valid, clickable URL to the source if available]

  • Pinto, G. F., & Biggs, D. L. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 8(4), 460–469.

Sources

Technical Support Center: Ensuring the Integrity of 6-Methoxyisoquinoline Hydrochloride in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound. Here, we address common challenges and questions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-Methoxyisoquinoline hydrochloride?

A1: The stability of 6-Methoxyisoquinoline hydrochloride can be compromised by several factors, with the most common being exposure to inappropriate pH levels, light, elevated temperatures, and oxidizing agents.[1][2] Hydrolysis is a significant degradation pathway, especially in aqueous solutions.[3] Similar heterocyclic compounds are known to be susceptible to loss of the methoxy group, oxidation, and ring opening under stress conditions.[4]

Q2: How should I properly store solid 6-Methoxyisoquinoline hydrochloride to ensure its long-term stability?

A2: For optimal stability, solid 6-Methoxyisoquinoline hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect it from light. Many suppliers recommend refrigeration (2-8 °C) for long-term storage. Always refer to the manufacturer's specific storage recommendations provided on the product's certificate of analysis.

Q3: I've prepared a stock solution of 6-Methoxyisoquinoline hydrochloride. What is the best way to store it and for how long is it stable?

A3: The stability of 6-Methoxyisoquinoline hydrochloride in solution is highly dependent on the solvent, pH, and storage temperature. Aqueous solutions are particularly susceptible to hydrolysis.[3] For related compounds, stability in solution is significantly affected by pH, with rapid decomposition observed at pH values greater than 6.[5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use an appropriate buffer to maintain a slightly acidic pH (e.g., pH 2-5), aliquot the solution into single-use vials, and store at -20°C or -80°C to minimize degradation.[6] Avoid repeated freeze-thaw cycles.

Q4: I'm observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm this, you can perform a forced degradation study where you intentionally expose the compound to stress conditions such as acid, base, heat, light, and oxidation.[7] Comparing the chromatograms of the stressed samples with your experimental sample can help identify the degradation products.

Troubleshooting Guide

Issue 1: Inconsistent or Poor Reproducibility of Experimental Results
  • Potential Cause: Degradation of 6-Methoxyisoquinoline hydrochloride stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for each experiment.

    • Verify pH: If using aqueous buffers, measure and confirm the pH of your solution. For compounds susceptible to hydrolysis, a slightly acidic pH is often optimal.[6]

    • Proper Storage: If you must store solutions, ensure they are in airtight containers, protected from light, and stored at an appropriate low temperature (-20°C or -80°C).

    • Analytical Check: Before use, you can run a quick analytical check (e.g., HPLC) on your stock solution to confirm its purity and concentration.

Issue 2: Loss of Compound Potency Over Time
  • Potential Cause: Gradual degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that both the solid compound and any prepared solutions are stored according to the recommended guidelines (cool, dry, dark).[1]

    • Inert Atmosphere: For highly sensitive applications, consider storing the solid compound and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

    • Aliquot Stock Solutions: To avoid contamination and repeated temperature fluctuations of the main stock, aliquot solutions into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Solvent Selection: Choose a suitable solvent based on your experimental needs. For aqueous solutions, consider a buffer system that maintains a pH between 2 and 5.[6]

  • Dissolution: Accurately weigh the required amount of 6-Methoxyisoquinoline hydrochloride and dissolve it in the chosen solvent. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.

  • pH Adjustment (for aqueous solutions): If using an unbuffered aqueous solvent, consider adjusting the pH to a slightly acidic range.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquoting and Storage: Dispense the filtered solution into sterile, single-use vials. For short-term storage (a few days), refrigeration (2-8 °C) may be sufficient. For long-term storage, freezing at -20°C or -80°C is recommended. Protect from light by using amber vials or wrapping them in aluminum foil.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 6-Methoxyisoquinoline hydrochloride based on the chemistry of related compounds.[4]

G main 6-Methoxyisoquinoline Hydrochloride hydrolysis Hydrolysis (H₂O, pH dependent) main->hydrolysis H⁺ or OH⁻ catalysis oxidation Oxidation (O₂, light, metal ions) main->oxidation thermal Thermal Stress (Heat) main->thermal photolytic Photolytic Stress (UV/Vis Light) main->photolytic demethylation 6-Hydroxyisoquinoline hydrolysis->demethylation ring_opening Ring-Opened Products hydrolysis->ring_opening oxides N-oxides or other oxygenated derivatives oxidation->oxides thermal->demethylation photolytic->oxides G cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution of 6-Methoxyisoquinoline HCl stress Expose to Stress Conditions start->stress compare Compare Stressed vs. Control Samples analysis->compare identify Identify Degradation Products (LC-MS) compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for conducting a forced degradation study.

Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines, which can be adapted for 6-Methoxyisoquinoline hydrochloride. [7][8]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M - 1 M HCl Up to 24 hours
Base Hydrolysis 0.1 M - 1 M NaOH Up to 24 hours
Oxidation 3% - 30% H₂O₂ Up to 24 hours
Thermal Degradation 40°C - 80°C (solid state) Up to 7 days

| Photostability | >1.2 million lux hours & >200 watt-hours/m² | Variable |

References

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - Semantic Scholar. [Link]

  • Analytical methods for the degradation of phytoconstituents. [Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Understanding the chemical basis of drug stability and degradation. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. [Link]

  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem - NIH. [Link]

  • Effect of pH on the stability of methacholine chloride in solution - PubMed. [Link]

  • An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed. [Link]

  • The stability of oxymetazoline hydrochloride in aqueous solution - PubMed. [Link]

Sources

Technical Support Center: Scaling Up 6-Methoxyisoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-methoxyisoquinoline hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the challenges associated with scaling up this important synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we understand the nuances of transitioning a synthetic route and have compiled this resource based on established chemical principles and practical field experience.

I. Foundational Synthetic Strategies and Scale-Up Considerations

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions being central to the construction of this heterocyclic system. When considering the synthesis of 6-methoxyisoquinoline, two primary methods are most frequently employed: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1] The choice between these routes on a larger scale depends on factors such as starting material availability, reagent costs, reaction conditions, and impurity profiles.

A. The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[1][2][3] This intermediate is then oxidized to the corresponding isoquinoline.[1] The presence of an electron-donating group, such as the methoxy group at the 6-position, facilitates this electrophilic aromatic substitution reaction.[1][2]

B. The Pictet-Spengler Reaction

This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] To obtain the aromatic isoquinoline, a subsequent oxidation step is required. For substrates with less nucleophilic aromatic rings, harsher conditions such as refluxing in strong acids may be necessary.[4]

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up of 6-methoxyisoquinoline hydrochloride synthesis.

Q1: My Bischler-Napieralski reaction is giving low yields and significant charring at a larger scale. What are the likely causes and how can I mitigate this?

A1: This is a common issue when scaling up exothermic reactions. The problem often lies in inefficient heat transfer and localized overheating in larger reactors.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Heat Dissipation Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to remove heat effectively. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition and polymerization of reactants and products.- Controlled Reagent Addition: Add the dehydrating agent (e.g., POCl₃) slowly and sub-surface if possible to ensure rapid mixing and heat distribution. - Efficient Stirring: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. - Solvent Choice: Use a higher-boiling point solvent to help moderate the reaction temperature. Toluene or xylene are common choices.[6]
Harsh Reaction Conditions The combination of strong acid and high temperatures can lead to side reactions and degradation.- Milder Reagents: Consider modern modifications of the Bischler-Napieralski reaction that use milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, which can often be run at lower temperatures.[3] - Temperature Optimization: Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.
Retro-Ritter Side Reaction A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrenes.[2][6] This is particularly favored in some substrates.- Solvent Modification: Using a nitrile-based solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium.[6] - Alternative Acylating Agents: The use of oxalyl chloride to generate an N-acyliminium intermediate can also prevent the elimination that leads to styrene formation.[6]
Q2: I'm observing the formation of an unexpected regioisomer during the Bischler-Napieralski cyclization. How can I improve the regioselectivity?

A2: The formation of regioisomers can occur, especially if the aromatic ring has multiple potential sites for cyclization or if reaction conditions promote alternative mechanistic pathways.

Expert Insight:

The regioselectivity of the Bischler-Napieralski reaction is governed by the electronics of the aromatic ring. Cyclization typically occurs at the position most activated by the electron-donating groups. For a 3-methoxyphenylethylamine derivative, cyclization is expected to occur para to the methoxy group, leading to the desired 6-methoxyisoquinoline. However, under certain conditions, particularly with strong dehydrating agents like P₂O₅, cyclization can occur at other positions.[7]

Troubleshooting Steps:

  • Reagent Selection: The choice of dehydrating agent can influence the reaction pathway. POCl₃ is generally considered a reliable reagent for achieving the expected regioselectivity.[7]

  • Protecting Groups: In complex substrates, it may be necessary to use protecting groups to block more reactive sites on the aromatic ring and direct the cyclization to the desired position.

  • Thorough Analysis: Utilize analytical techniques like 2D NMR to definitively identify the structure of the unexpected isomer. This information is crucial for understanding the root cause and devising a solution.

Q3: The work-up of my large-scale Bischler-Napieralski reaction is problematic, with emulsions forming during the quenching and extraction steps. How can I improve the phase separation?

A3: Emulsion formation is a frequent challenge during the work-up of reactions involving viscous materials and inorganic salts, which are common in this synthesis.

Practical Solutions:

Technique Description
Brine Wash Adding a saturated aqueous solution of sodium chloride (brine) during the extraction can increase the polarity of the aqueous phase, helping to break up emulsions.
Filtration through Celite® Filtering the biphasic mixture through a pad of diatomaceous earth (Celite®) can help to break up fine emulsions.
Solvent Swap If the reaction solvent is contributing to the emulsion, consider performing a solvent swap to a more suitable extraction solvent after the reaction is complete.
Temperature Adjustment Gently warming or cooling the mixture can sometimes aid in phase separation.
Q4: My Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline precursor is sluggish and gives low yields. What can I do to drive the reaction to completion?

A4: The Pictet-Spengler reaction is sensitive to the reactivity of both the β-arylethylamine and the carbonyl compound, as well as the reaction conditions.

Key Optimization Parameters:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid are often required for less activated aromatic systems.[4]

  • Water Removal: The initial condensation to form the Schiff base or iminium ion is a reversible reaction that produces water. On a larger scale, it may be necessary to actively remove water using a Dean-Stark trap or by adding a dehydrating agent.

  • Temperature: For less reactive substrates, higher reaction temperatures may be necessary to promote cyclization.[4]

  • Excess Reagent: Using a slight excess of the more volatile carbonyl compound can help to drive the initial condensation to completion.[8]

Q5: The final hydrochloride salt formation and purification of 6-methoxyisoquinoline is challenging. I'm getting an oily product that is difficult to crystallize. Any suggestions?

A5: Obtaining a crystalline hydrochloride salt is crucial for achieving high purity and ease of handling. An oily product suggests the presence of impurities or residual solvent.

Crystallization Troubleshooting:

Problem Solution
Impurity Presence - Pre-purification: Purify the free base of 6-methoxyisoquinoline by column chromatography or distillation before salt formation. - Recrystallization: Attempt recrystallization of the crude hydrochloride salt from various solvent systems (e.g., ethanol/ether, isopropanol/acetone).
Solvent Effects The choice of solvent for the salt formation is critical. The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt.
Seeding If a small amount of crystalline material has been previously obtained, use it to seed the supersaturated solution to induce crystallization.
Trituration Vigorously stirring the oily product with a non-polar solvent in which it is insoluble can sometimes induce crystallization.

III. Experimental Protocols and Visualizations

To further assist in your scale-up efforts, we provide a generalized protocol for the Bischler-Napieralski synthesis of 6-methoxyisoquinoline, along with a workflow diagram.

Generalized Protocol: Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

Disclaimer: This is a generalized procedure and must be adapted and optimized for your specific equipment and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the starting N-[2-(3-methoxyphenyl)ethyl]formamide and a suitable solvent (e.g., toluene).

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[1]

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench by slowly adding it to a stirred mixture of ice and a suitable base (e.g., aqueous ammonia or sodium carbonate) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Workflow Diagram: Synthesis of 6-Methoxyisoquinoline Hydrochloride

G cluster_0 Bischler-Napieralski Route cluster_1 Aromatization & Salt Formation Starting Material N-[2-(3-methoxyphenyl)ethyl]formamide Cyclization Cyclization (POCl₃) Starting Material->Cyclization Intermediate_1 6-Methoxy-3,4-dihydroisoquinoline Cyclization->Intermediate_1 Oxidation Oxidation (e.g., Pd/C) Intermediate_1->Oxidation Free_Base 6-Methoxyisoquinoline (Free Base) Oxidation->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product 6-Methoxyisoquinoline HCl Salt_Formation->Final_Product

Caption: Workflow for 6-Methoxyisoquinoline HCl Synthesis.

IV. References

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction - J&K Scientific LLC. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]

  • Bischler–Napieralski reaction - Grokipedia. Available at: [Link]

  • Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride - figshare. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Alternative Synthesis Routes for 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Methoxyisoquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the various synthetic routes for this important heterocyclic compound. Here, we will explore common challenges, troubleshooting strategies, and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 6-Methoxyisoquinoline hydrochloride, providing concise and actionable answers.

Q1: What are the most common classical methods for synthesizing the isoquinoline core of 6-Methoxyisoquinoline?

A1: The most established and widely used methods for constructing the isoquinoline skeleton are the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction. Each of these methods has its own advantages and is suited to different starting materials and target derivatives.

Q2: I am planning a multi-step synthesis. Which route is generally preferred for producing 6-Methoxyisoquinoline?

A2: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. The Bischler-Napieralski reaction is often favored for its reliability in synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the desired isoquinoline.[1] The Pomeranz-Fritsch reaction offers a direct route to the aromatic isoquinoline core but can sometimes suffer from low yields.[2] The Pictet-Spengler reaction is ideal for producing tetrahydroisoquinolines, which would require a subsequent dehydrogenation step to yield 6-Methoxyisoquinoline.[3][4]

Q3: My final product, 6-Methoxyisoquinoline hydrochloride, is difficult to purify. What are some common impurities and recommended purification techniques?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as oxazoles in the Pomeranz-Fritsch synthesis), and residual solvents.[5] Recrystallization is the most common method for purifying the hydrochloride salt. A mixed solvent system, such as ethanol/water or isopropanol/ether, is often effective.[6][7] The choice of solvent should be optimized to ensure high recovery of the purified salt.

Q4: How do I convert the 6-Methoxyisoquinoline free base to its hydrochloride salt?

A4: The conversion is typically achieved by dissolving the free base in a suitable organic solvent, such as isopropanol or diethyl ether, and then adding a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane) dropwise until precipitation of the salt is complete.[7] The resulting solid can then be collected by filtration and washed with a cold solvent to remove any excess acid.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the three primary synthetic routes to the 6-methoxyisoquinoline core, highlighting key parameters to aid in the selection of the most appropriate method for your specific needs.

ParameterBischler-Napieralski ReactionPomeranz-Fritsch ReactionPictet-Spengler Reaction
Starting Materials β-(3-methoxyphenyl)ethylamide3-Methoxybenzaldehyde and an aminoacetaldehyde acetal2-(3-Methoxyphenyl)ethylamine and an aldehyde
Key Intermediate 6-Methoxy-3,4-dihydroisoquinolineBenzalaminoacetal6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Typical Reagents POCl₃, P₂O₅, or Tf₂O[1]Concentrated H₂SO₄, PPA, or Lewis acids[8]Protic or Lewis acids (e.g., HCl, TFA)[9]
Number of Steps to 6-Methoxyisoquinoline 2 (Cyclization then oxidation)1 (Direct aromatization)2 (Cyclization then dehydrogenation)
Reported Yields Moderate to high[1]Variable, can be low[2]Generally good to excellent[4]
Common Challenges Formation of styrenes (retro-Ritter), deactivated aromatic rings[10]Oxazole formation, charring with strong acids[5]Limited to electron-rich systems, potential for side reactions[9]

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Bischler-Napieralski Route

Q: My Bischler-Napieralski cyclization of N-formyl-2-(3-methoxyphenyl)ethylamine is giving a very low yield. What are the likely causes?

A: Low yields in the Bischler-Napieralski reaction can often be attributed to a few key factors:

  • Insufficiently Activated Aromatic Ring: While the methoxy group is electron-donating, its activating effect may not be sufficient under mild conditions.[5]

  • Choice of Dehydrating Agent: The strength of the dehydrating agent is critical. For a moderately activated ring, a stronger reagent or combination of reagents may be necessary.[10]

  • Side Reactions: The formation of a styrene byproduct via a retro-Ritter reaction is a common issue that can significantly reduce the yield of the desired dihydroisoquinoline.[11]

Solutions:

  • Optimize the Dehydrating Agent: If using phosphorus oxychloride (POCl₃) alone gives poor results, consider using a mixture of POCl₃ and phosphorus pentoxide (P₂O₅), which is a more powerful dehydrating system.[10]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes improve the rate of cyclization. However, be cautious as this can also promote side reactions.

  • Consider Alternative Reagents: Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base is a milder and often more efficient alternative to traditional dehydrating agents.[12]

Q: I am observing an unexpected isomer in the product mixture of my Bischler-Napieralski reaction. How is this possible?

A: The formation of regioisomers can occur, particularly when using strong dehydrating agents like P₂O₅. This is often due to cyclization at an alternative position on the aromatic ring, sometimes involving a spiro intermediate.[13] To minimize the formation of isomers, it is crucial to carefully control the reaction conditions and consider using milder cyclizing agents.

Pomeranz-Fritsch Route

Q: The yields of my Pomeranz-Fritsch synthesis of 6-Methoxyisoquinoline are consistently low, and I see a lot of tar-like material. What can I do to improve this?

A: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields with tar formation are common challenges.

  • Harsh Acidic Conditions: Concentrated sulfuric acid, the traditional catalyst, can cause charring and decomposition of the starting materials and product.[5]

  • Substituent Effects: The methoxy group is electron-donating and should favor the reaction, but other factors can still lead to low yields.[8]

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is a critical step. If this equilibrium is not driven to completion, the overall yield will be low.

Solutions:

  • Alternative Acid Catalysts: Consider using polyphosphoric acid (PPA) or a mixture of sulfuric acid and hydrochloric acid, which can be less harsh than concentrated sulfuric acid alone.[8]

  • Ensure Anhydrous Conditions: Water can interfere with the reaction, so ensure all glassware and reagents are dry.

  • Stepwise Procedure: Performing the reaction in two distinct steps—first forming and isolating the benzalaminoacetal, and then performing the acid-catalyzed cyclization—can sometimes improve yields by allowing for purification of the intermediate.[2]

Pictet-Spengler Route and Dehydrogenation

Q: My Pictet-Spengler reaction to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline is sluggish. How can I drive it to completion?

A: The Pictet-Spengler reaction is generally efficient for electron-rich systems like those with a methoxy group. Sluggishness may be due to:

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If the aldehyde used is not sufficiently reactive or if the acid catalyst is not effective, the formation of this intermediate can be slow.[9]

  • Reaction Conditions: While the reaction can proceed under mild conditions, some substrates may require harsher conditions to achieve a good conversion rate.[9]

Solutions:

  • Choice of Aldehyde: Formaldehyde is a highly reactive aldehyde and is commonly used. If using a different aldehyde, ensure it is of high purity.

  • Acid Catalyst: If using a mild acid is not effective, consider switching to a stronger acid like trifluoroacetic acid (TFA) or increasing the reaction temperature.[9]

Q: What is an effective method for the dehydrogenation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline to 6-Methoxyisoquinoline?

A: A common and effective method for the aromatization of tetrahydroisoquinolines is catalytic dehydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene or xylene at elevated temperatures. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the synthesis of 6-Methoxyisoquinoline hydrochloride.

Protocol 1: Synthesis of N-Formyl-2-(3-methoxyphenyl)ethylamine (Intermediate for Bischler-Napieralski)

This protocol is adapted from a general procedure for the N-formylation of amines using formic acid.[14]

Materials:

  • 2-(3-Methoxyphenyl)ethylamine

  • 85% Formic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-(3-methoxyphenyl)ethylamine (1 equivalent) and toluene.

  • Add 1.2 equivalents of 85% formic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-9 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-formyl-2-(3-methoxyphenyl)ethylamine, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization and Hydrochloride Salt Formation

This protocol is a general procedure for the Bischler-Napieralski reaction followed by salt formation.

Materials:

  • N-Formyl-2-(3-methoxyphenyl)ethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve N-formyl-2-(3-methoxyphenyl)ethylamine (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath and add phosphorus oxychloride (3-5 equivalents) dropwise with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid dropwise with stirring until precipitation is complete.

  • Collect the precipitated 6-methoxy-3,4-dihydroisoquinoline hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Purification by Recrystallization

This is a general protocol for the recrystallization of the final hydrochloride salt.

Materials:

  • Crude 6-Methoxyisoquinoline hydrochloride

  • Recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the crude 6-Methoxyisoquinoline hydrochloride in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring to dissolve the solid.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before hot filtering to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[15][16]

Visualizations

The following diagrams illustrate the core synthetic workflows and logical relationships discussed in this guide.

Bischler-Napieralski_Route cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Salt Formation Amine 2-(3-Methoxyphenyl)ethylamine Amide N-Formyl-2-(3-methoxyphenyl)ethylamine Amine->Amide Formylation FormicAcid Formic Acid FormicAcid->Amide Dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski CyclizingAgent POCl₃ / Toluene CyclizingAgent->Dihydroisoquinoline Oxidation Dehydrogenation (e.g., Pd/C) Dihydroisoquinoline->Oxidation FinalProduct 6-Methoxyisoquinoline Hydrochloride Oxidation->FinalProduct HCl HCl HCl->FinalProduct

Caption: Workflow for the Bischler-Napieralski synthesis of 6-Methoxyisoquinoline hydrochloride.

Caption: Workflow for the Pomeranz-Fritsch synthesis of 6-Methoxyisoquinoline hydrochloride.

Pictet-Spengler_Route cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization & Salt Formation Amine 2-(3-Methoxyphenyl)ethylamine Tetrahydroisoquinoline 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Amine->Tetrahydroisoquinoline Pictet-Spengler Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Tetrahydroisoquinoline Dehydrogenation Dehydrogenation (e.g., Pd/C) Tetrahydroisoquinoline->Dehydrogenation FinalProduct 6-Methoxyisoquinoline Hydrochloride Dehydrogenation->FinalProduct HCl HCl HCl->FinalProduct

Caption: Workflow for the Pictet-Spengler synthesis of 6-Methoxyisoquinoline hydrochloride.

References

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.
  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(15), 4935.
  • ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydroisoquinolines and related compounds. ARKIVOC, 2005(7), 245-294.
  • Química Orgánica. (n.d.). Pomeranz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 817-818.
  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3121.
  • Shankar, R., et al. (2015). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Synlett, 26(08), 1013-1016.
  • Kametani, T., et al. (1971). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 16, 2634-2637.
  • Heravi, M., Khaghaninejad, S., & Nazari, N. (2014). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 112, pp. 183-234). Academic Press.
  • Suzhou Vicfi Biotechnology Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
  • Fadnavis, N. W., et al. (2006). An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan. Organic Process Research & Development, 10(5), 935-938.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Brossi, A. (1966). Quinolines and isoquinolines: reactions and synthesis. Transactions of the New York Academy of Sciences, 28(6), 685-693.
  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents. (n.d.).
  • Semantic Scholar. (2016, September 22). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Analytical Detection of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 6-Methoxyisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimental analysis. The information herein is structured to offer not just solutions, but a foundational understanding of the underlying scientific principles to empower your analytical work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-Methoxyisoquinoline hydrochloride.

Q1: What are the primary analytical techniques for the quantification of 6-Methoxyisoquinoline hydrochloride?

A1: The most common and robust methods for the analysis of 6-Methoxyisoquinoline hydrochloride are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is favored for its versatility with a wide range of non-volatile and thermally labile compounds.[1] GC-MS is also a powerful technique, especially for identifying and quantifying volatile derivatives or for complex matrices where high selectivity is required.[2][3]

Q2: What are the expected degradation pathways for 6-Methoxyisoquinoline hydrochloride under stress conditions?

A2: Isoquinoline derivatives can be susceptible to degradation under various conditions.[4][5][6] Forced degradation studies are crucial to identify potential degradants and establish the stability-indicating nature of an analytical method.[4][5][6][7] Key stress conditions to investigate include:

  • Acid and Base Hydrolysis: Cleavage of the methoxy group or other susceptible bonds can occur.[5][6][7][8]

  • Oxidation: The molecule may be sensitive to oxidative stress, for instance from hydrogen peroxide.[5][6][7]

  • Photodegradation: Exposure to UV or visible light can induce degradation.[7][9]

  • Thermal Stress: High temperatures can lead to decomposition.[4][7]

Q3: My 6-Methoxyisoquinoline hydrochloride peak is tailing in my HPLC chromatogram. What are the likely causes?

A3: Peak tailing is a common issue in HPLC and can stem from several factors.[10][11][12][13] For a basic compound like 6-Methoxyisoquinoline hydrochloride, the most probable causes are:

  • Secondary Interactions: Strong interactions between the basic amine functional group and acidic residual silanol groups on the silica-based stationary phase.[12][13]

  • Column Overload: Injecting too high a concentration of the analyte.[11]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.[10][13]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and the stationary phase.[11]

Q4: How can I confirm the identity of 6-Methoxyisoquinoline hydrochloride using mass spectrometry?

A4: Mass spectrometry provides valuable structural information. In Electron Ionization (EI) mode, you can expect to see a molecular ion peak (M+) and characteristic fragment ions. Isoquinoline alkaloids often show fragmentation patterns involving the loss of substituents from the nitrogen atom or cleavage of the isoquinoline ring system.[14] For 6-Methoxyisoquinoline, potential fragmentations could involve the loss of a methyl group (-15 Da) from the methoxy group or cleavage of the heterocyclic ring.

Section 2: HPLC Troubleshooting Guide

This section provides a detailed, step-by-step approach to resolving common issues encountered during the HPLC analysis of 6-Methoxyisoquinoline hydrochloride.

Issue 1: Peak Tailing

Description: The chromatographic peak for 6-Methoxyisoquinoline hydrochloride exhibits an asymmetrical shape with a pronounced "tail."

Causality: As a basic compound, 6-Methoxyisoquinoline hydrochloride is prone to secondary ionic interactions with negatively charged silanol groups on the surface of conventional silica-based C18 columns.[12] This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer, resulting in peak tailing.

Troubleshooting Workflow

HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid check_pH->adjust_pH No check_buffer Is a Buffer Used? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Add a Buffer (e.g., 10-20 mM Phosphate or Acetate) check_buffer->add_buffer No check_column Is a High-Purity, End-Capped Column in Use? check_buffer->check_column Yes add_buffer->check_column change_column Switch to a High-Purity, End-Capped or Hybrid Particle Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes guard_column Consider Using a Guard Column check_overload->guard_column No dilute_sample->guard_column resolution Peak Shape Improved guard_column->resolution

Caption: Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Protocol:
  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will protonate the residual silanol groups on the stationary phase, minimizing their ionic interaction with the protonated amine of 6-Methoxyisoquinoline hydrochloride.[12]

    • Action: Add a small amount of an acid like formic acid or phosphoric acid to the aqueous component of your mobile phase. Note that phosphoric acid is not suitable for MS detection.[15]

  • Use of a Buffer:

    • Rationale: A buffer will maintain a consistent pH throughout the analysis, leading to more reproducible retention times and peak shapes.

    • Action: Incorporate a buffer such as 10-20 mM phosphate or acetate into the aqueous portion of the mobile phase, ensuring the final pH is in the desired range.

  • Column Selection:

    • Rationale: Not all C18 columns are the same. High-purity, end-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

    • Action: If peak tailing persists, consider switching to a column specifically designed for the analysis of basic compounds, such as one with a hybrid particle technology or a different stationary phase chemistry.

  • Sample Concentration:

    • Rationale: Injecting an excessive amount of analyte can saturate the stationary phase, leading to peak distortion, including tailing.[11]

    • Action: Prepare a dilution series of your sample and inject them to determine if the peak shape improves at lower concentrations.

  • Guard Column:

    • Rationale: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained matrix components that could otherwise contaminate the analytical column and cause peak shape issues.[10]

    • Action: Install a guard column with a stationary phase that matches your analytical column.

Issue 2: Poor Resolution and Co-elution

Description: The peak for 6-Methoxyisoquinoline hydrochloride is not well-separated from other peaks in the chromatogram.

Causality: Insufficient separation can be due to a suboptimal mobile phase composition, an inappropriate stationary phase, or inadequate column efficiency.

Optimization Strategy
ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:Water (40:60)Methanol:Water (60:40)Adjusting the organic modifier percentage alters the elution strength. Switching to a different organic solvent (e.g., methanol) can change the selectivity of the separation due to different interactions with the analyte and stationary phase.[16][17]
Gradient Elution IsocraticStart with a lower percentage of organic solvent and ramp up.Adjust the gradient slope or duration.A gradient elution is often necessary for complex samples with components of varying polarities, improving resolution across the entire chromatogram.
Column Chemistry C18Phenyl-HexylC8Different stationary phases offer different retention mechanisms and selectivities. A phenyl column can provide pi-pi interactions with the aromatic ring of 6-Methoxyisoquinoline hydrochloride, potentially improving resolution from other components. A C8 column is less retentive than a C18, which can be beneficial in some cases.[18]

Section 3: GC-MS Troubleshooting Guide

Issue 1: No Peak or Poor Signal Intensity

Description: The expected peak for 6-Methoxyisoquinoline hydrochloride is absent or has a very low signal-to-noise ratio.

Causality: As a hydrochloride salt, 6-Methoxyisoquinoline hydrochloride is non-volatile. Direct injection into a GC system will likely result in decomposition in the hot inlet rather than volatilization.

Troubleshooting Workflow

GCMS_Signal_Issue_Troubleshooting start No/Poor GC-MS Signal check_volatility Is the Analyte Volatile? start->check_volatility derivatization Derivatize the Analyte check_volatility->derivatization No (Salt Form) check_inlet Is Inlet Temperature Optimized? check_volatility->check_inlet Yes (Free Base) check_derivatization Is Derivatization Successful? derivatization->check_derivatization optimize_derivatization Optimize Derivatization Reaction (Temperature, Time, Reagent Ratio) check_derivatization->optimize_derivatization No check_derivatization->check_inlet Yes optimize_derivatization->check_derivatization adjust_inlet_temp Adjust Inlet Temperature check_inlet->adjust_inlet_temp No check_extraction Is Sample Extraction Efficient? check_inlet->check_extraction Yes adjust_inlet_temp->check_extraction optimize_extraction Optimize Extraction (Solvent, pH, Technique) check_extraction->optimize_extraction No signal_acquired Signal Acquired check_extraction->signal_acquired Yes optimize_extraction->check_extraction

Caption: Troubleshooting workflow for GC-MS signal issues.

Step-by-Step Protocol:
  • Sample Preparation - Free Basing:

    • Rationale: The hydrochloride salt must be converted to the free base to increase its volatility.

    • Action: Dissolve the sample in an appropriate solvent and add a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl. Extract the resulting free base into an organic solvent suitable for GC injection (e.g., dichloromethane or ethyl acetate).

  • Derivatization (Optional but Recommended):

    • Rationale: Derivatization can further increase volatility and improve chromatographic peak shape by masking the active amine group.

    • Action: React the free base with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative, or with an acylating agent like trifluoroacetic anhydride (TFAA).

  • Inlet Temperature Optimization:

    • Rationale: The inlet temperature should be high enough to ensure rapid volatilization of the analyte but not so high as to cause thermal degradation.

    • Action: Start with a conservative inlet temperature (e.g., 250 °C) and incrementally increase it while monitoring for signs of degradation (e.g., peak fronting or the appearance of degradation product peaks).

Issue 2: Ambiguous Mass Spectrum

Description: The obtained mass spectrum is difficult to interpret or does not match the expected fragmentation pattern for 6-Methoxyisoquinoline.

Causality: This can be due to co-elution with an interfering compound, thermal degradation in the inlet, or the use of an inappropriate ionization technique.

Troubleshooting Steps:
  • Confirm Chromatographic Purity:

    • Action: Review the chromatogram to ensure the mass spectrum is being taken from a single, symmetrical peak. If co-elution is suspected, optimize the GC temperature program to improve separation.

  • Evaluate for Thermal Degradation:

    • Action: Lower the inlet temperature in increments of 10-20 °C and observe any changes in the mass spectrum. If the relative abundance of lower mass fragments decreases and the molecular ion becomes more prominent at lower temperatures, thermal degradation is likely occurring.

  • Consider an Alternative Ionization Method:

    • Rationale: If Electron Ionization (EI) is causing excessive fragmentation, a softer ionization technique like Chemical Ionization (CI) may provide a more abundant molecular ion, aiding in identification.

Section 4: UV-Vis Spectroscopy Troubleshooting

Issue: Inaccurate Quantification

Description: The concentration of 6-Methoxyisoquinoline hydrochloride determined by UV-Vis spectroscopy is inconsistent or inaccurate.

Causality: Inaccurate quantification can result from a variety of factors including improper wavelength selection, matrix interference, pH effects, or instrument calibration issues.

Troubleshooting Protocol
  • Wavelength Maximum (λmax) Verification:

    • Rationale: According to the Beer-Lambert law, the highest sensitivity and linearity are typically achieved at the wavelength of maximum absorbance.

    • Action: Scan a solution of 6-Methoxyisoquinoline hydrochloride across the UV range (e.g., 200-400 nm) to determine the λmax. Ensure all subsequent measurements are made at this wavelength.

  • pH Control:

    • Rationale: The UV spectrum of ionizable compounds like 6-Methoxyisoquinoline hydrochloride can be pH-dependent. Changes in pH can alter the electronic structure of the molecule, leading to shifts in the λmax and changes in molar absorptivity.

    • Action: Prepare all standards and samples in a suitable buffer to maintain a constant pH.

  • Matrix Effects:

    • Rationale: Other components in the sample matrix may absorb at the same wavelength as the analyte, leading to artificially high absorbance readings.

    • Action: Prepare a "matrix blank" containing all sample components except for 6-Methoxyisoquinoline hydrochloride. Use this blank to zero the spectrophotometer before measuring the samples. If matrix interference is significant, a sample cleanup step (e.g., solid-phase extraction) may be necessary.

  • Instrument Performance Verification:

    • Rationale: The accuracy of the spectrophotometer's wavelength and absorbance scales should be regularly verified.

    • Action: Perform instrument performance qualification (IPQ) using certified reference materials, such as potassium dichromate solutions for absorbance accuracy and holmium oxide filters for wavelength accuracy, as described in pharmacopeial guidelines.[19]

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.
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  • HPLC Troubleshooting Guide.
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  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • III Analytical Methods.
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  • ResearchGate. (2018). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 6-Methoxyisoquinoline hydrochloride, a key intermediate and research chemical, the validation of analytical methods is not a mere procedural formality but a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methods for 6-Methoxyisoquinoline hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the "why" behind the validation protocols, offering a practical perspective for researchers, scientists, and drug development professionals.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This process ensures that the chosen method yields reliable, reproducible, and accurate data, which is critical for making informed decisions in drug development, from purity assessment of active pharmaceutical ingredients (APIs) to their quantification in final formulations. The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a harmonized framework for this process, outlining the necessary validation characteristics[1][2][3][4].

Core Validation Parameters: A Framework for Trust

Analytical method validation is built upon several key performance characteristics. The relationship and hierarchy of these parameters form a self-validating system, ensuring the method's overall reliability.

Validation_Parameters cluster_0 Fundamental Characteristics cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Interrelated LOD Limit of Detection (LOD) LOQ->LOD Higher than Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of core analytical validation parameters per ICH guidelines.

Comparative Analysis: HPLC vs. UV-Vis Spectroscopy

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common techniques for the analysis of aromatic compounds like 6-Methoxyisoquinoline hydrochloride. While both can quantify the analyte, their validation pathways and performance characteristics differ significantly.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectroscopy Rationale & Causality
Specificity High. Achieved through chromatographic separation of the analyte from impurities and degradants.Low to Moderate. Relies on the unique absorbance spectrum of the analyte. Susceptible to interference from compounds with overlapping spectra.Specificity is the ability to unequivocally assess the analyte in the presence of other components[5][6][7]. HPLC's separation capability provides a much higher degree of confidence that the signal is solely from the analyte of interest.
Linearity (R²) Typically > 0.999Typically > 0.995Linearity demonstrates a direct proportionality between concentration and instrument response[8][9][10]. HPLC detectors often exhibit a wider linear dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy expresses the closeness of agreement between the true value and the value found[11][12]. HPLC's higher specificity generally leads to better accuracy.
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%Precision measures the degree of scatter between a series of measurements[6][12]. The automated and controlled nature of HPLC systems typically results in lower variability.
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. HPLC is generally more sensitive.
Robustness Good. Assessed by varying parameters like mobile phase composition, pH, and column temperature.Moderate. Assessed by varying parameters like solvent and pH.Robustness indicates the method's reliability during normal use. HPLC methods have more variables to test but are often highly robust once optimized.

Experimental Protocols for Validation

Here we outline a condensed, illustrative protocol for the validation of an HPLC method for 6-Methoxyisoquinoline hydrochloride.

Specificity

The specificity of an analytical method is its ability to measure the analyte accurately and specifically in the presence of interferences that may be present in the sample matrix[13].

  • Protocol:

    • Prepare a solution of 6-Methoxyisoquinoline hydrochloride standard.

    • Prepare a placebo solution containing all formulation excipients.

    • Prepare a spiked solution containing the analyte, known impurities, and degradation products (generated through forced degradation studies: acid, base, peroxide, heat, light).

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (impurities, degradants, excipients) with a resolution factor > 2.0. The placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity refers to the ability of a method to produce results that are directly proportional to the analyte's concentration within a specific range[8][9]. The range is the interval where the method is precise, accurate, and linear[9][14].

  • Protocol:

    • Prepare a stock solution of 6-Methoxyisoquinoline hydrochloride.

    • Create a series of at least five calibration standards by diluting the stock solution, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the closeness of agreement among a series of measurements[6][11][12].

  • Protocol:

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery.

    • Precision (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each)[10].

    • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 98.0% to 102.0%.

    • Precision: The relative standard deviation (%RSD) should be ≤ 2.0%[15][16].

The following workflow illustrates the logical progression of a typical method validation process.

Validation_Workflow Start Method Development Complete Protocol Draft & Approve Validation Protocol Start->Protocol Specificity 1. Specificity & Selectivity (Forced Degradation, Placebo) Protocol->Specificity Linearity 2. Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy 3. Accuracy (% Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ (Signal-to-Noise or SD of Response) Precision->Limits Robustness 6. Robustness (Deliberate Small Changes) Limits->Robustness Report Compile Validation Report Robustness->Report End Method Validated for Intended Use Report->End

Caption: A typical workflow for analytical method validation.

Conclusion: Selecting the Appropriate Method

Both HPLC and UV-Vis spectroscopy can be validated for the quantitative analysis of 6-Methoxyisoquinoline hydrochloride. However, the choice of method depends entirely on the intended application.

  • HPLC is the superior choice for stability-indicating assays, impurity profiling, and the analysis of the final drug product where specificity is non-negotiable. Its ability to separate the analyte from other components ensures that the results are accurate and reliable.

  • UV-Vis Spectroscopy may be suitable for simpler applications, such as the quantification of the bulk drug substance where impurities are known to be minimal or have no spectral overlap. Its simplicity and high throughput make it a cost-effective option for in-process controls or preliminary assays.

Ultimately, a thoroughly validated analytical method, regardless of the technology, is the foundation of quality in the pharmaceutical industry. It provides the objective evidence that the chosen procedure is fit for its purpose, ensuring that data is trustworthy and that decisions are based on sound science.

References

  • Current time information in Portland, OR, US. Google Search. Accessed January 19, 2026.
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  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Accessed January 19, 2026. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-Methoxyisoquinoline Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the 6-methoxyisoquinoline hydrochloride scaffold is a critical step in the creation of a wide array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the three primary synthetic routes: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance, cost, and safety considerations to empower you in selecting the optimal pathway for your research needs.

Introduction to 6-Methoxyisoquinoline Hydrochloride

6-Methoxyisoquinoline and its hydrochloride salt are pivotal structural motifs found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, and neuroprotective properties. The methoxy substituent at the 6-position is a key feature in several pharmacologically active molecules, influencing their binding affinity and metabolic stability. Consequently, the efficient and scalable synthesis of 6-methoxyisoquinoline hydrochloride is of paramount importance in drug discovery and development.

Comparative Overview of Synthetic Strategies

The choice of synthetic route to 6-methoxyisoquinoline hydrochloride is dictated by several factors, including the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The three classical methods each offer distinct advantages and disadvantages.

FeatureBischler-Napieralski ReactionPomeranz-Fritsch ReactionPictet-Spengler Reaction
Starting Materials β-(3-Methoxyphenyl)ethylamidem-Methoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal2-(3-Methoxyphenyl)ethylamine, Formaldehyde
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅)Strong acid (e.g., H₂SO₄)Acid catalyst (e.g., HCl)
Intermediate 3,4-DihydroisoquinolineIsoquinoline1,2,3,4-Tetrahydroisoquinoline
Key Transformation Intramolecular electrophilic aromatic substitution of an activated amideAcid-catalyzed cyclization of a benzalaminoacetalCondensation followed by intramolecular electrophilic aromatic substitution
Typical Yields Moderate to goodVariable, often moderateGood to excellent (for the tetrahydroisoquinoline)
Scalability GoodModerateExcellent
Key Advantages Direct route to the dihydroisoquinoline core.Forms the aromatic isoquinoline ring directly.Milder conditions possible, high yield of the tetrahydro- intermediate.
Key Disadvantages Harsh dehydrating agents, potential for side reactions.Often requires strongly acidic conditions and can have variable yields.Requires a subsequent oxidation step to form the isoquinoline.

I. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[1] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

Mechanistic Rationale

The reaction proceeds through the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), forming a highly electrophilic intermediate.[2] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the electrophilic carbon. Subsequent elimination leads to the formation of the 3,4-dihydroisoquinoline ring system. The methoxy group at the meta position to the ethylamine side chain directs the cyclization to the para position, yielding the desired 6-methoxy-3,4-dihydroisoquinoline.

Bischler_Napieralski cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product N-[2-(3-methoxyphenyl)ethyl]formamide N-[2-(3-methoxyphenyl)ethyl]formamide POCl3 POCl3 N-[2-(3-methoxyphenyl)ethyl]formamide->POCl3 Activation Electrophilic Intermediate Electrophilic Intermediate POCl3->Electrophilic Intermediate Forms Cyclized Intermediate Cyclized Intermediate Electrophilic Intermediate->Cyclized Intermediate Intramolecular Cyclization 6-Methoxy-3,4-dihydroisoquinoline 6-Methoxy-3,4-dihydroisoquinoline Cyclized Intermediate->6-Methoxy-3,4-dihydroisoquinoline Elimination

Caption: The Bischler-Napieralski reaction pathway.

Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline
  • Amide Formation: To a solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in an appropriate solvent such as toluene, add formamide or perform a reaction with ethyl formate. Heat the mixture to reflux to form N-[2-(3-methoxyphenyl)ethyl]formamide.

  • Cyclization: Cool the reaction mixture and slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) while maintaining the temperature below 10°C. After the addition is complete, heat the mixture to reflux (around 100-110°C) for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

II. The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal.[3] This method is versatile and allows for the synthesis of a variety of substituted isoquinolines.

Mechanistic Rationale

The synthesis begins with the condensation of m-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base (a benzalaminoacetal).[4] In the presence of a strong acid, such as concentrated sulfuric acid, the acetal is hydrolyzed to an aldehyde, and the imine is protonated to form an iminium ion. The electron-rich aromatic ring then attacks this electrophilic iminium ion, leading to cyclization. Subsequent elimination of water and aromatization yields the 6-methoxyisoquinoline.

Pomeranz_Fritsch cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product m-Methoxybenzaldehyde m-Methoxybenzaldehyde Benzalaminoacetal Benzalaminoacetal m-Methoxybenzaldehyde->Benzalaminoacetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal->Benzalaminoacetal Condensation Iminium Ion Iminium Ion Benzalaminoacetal->Iminium Ion Acid Catalysis 6-Methoxyisoquinoline 6-Methoxyisoquinoline Iminium Ion->6-Methoxyisoquinoline Cyclization & Aromatization

Caption: The Pomeranz-Fritsch reaction pathway.

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve m-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene. Heat the mixture to reflux until the theoretical amount of water is collected.

  • Cyclization: Cool the reaction mixture and remove the toluene under reduced pressure. To the resulting crude benzalaminoacetal, cautiously add concentrated sulfuric acid at a low temperature (0-5°C). Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is strongly alkaline.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ether or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 6-methoxyisoquinoline can be purified by column chromatography on silica gel or by crystallization.

III. The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used and often high-yielding method for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Mechanistic Rationale

The reaction commences with the formation of a Schiff base between 2-(3-methoxyphenyl)ethylamine and formaldehyde.[7] Under acidic conditions, the imine is protonated to form a reactive iminium ion. The electron-donating methoxy group activates the aromatic ring for an intramolecular electrophilic attack by the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.[8]

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-(3-Methoxyphenyl)ethylamine 2-(3-Methoxyphenyl)ethylamine Iminium Ion Iminium Ion 2-(3-Methoxyphenyl)ethylamine->Iminium Ion Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Condensation & Protonation 6-Methoxy-1,2,3,4-tetrahydroisoquinoline 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Iminium Ion->6-Methoxy-1,2,3,4-tetrahydroisoquinoline Intramolecular Cyclization

Caption: The Pictet-Spengler reaction pathway.

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., water or methanol), add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents).

  • Cyclization: Acidify the mixture with concentrated hydrochloric acid and stir at room temperature or with gentle heating. The reaction progress can be monitored by TLC. An improved and practical synthesis has been reported to proceed via a novel aminal intermediate, significantly lowering the cost and providing easy access to the product on a large scale.[9][10]

  • Work-up: After the reaction is complete, cool the mixture and basify with a concentrated solution of sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline can be purified by crystallization or column chromatography.

Subsequent Dehydrogenation to 6-Methoxyisoquinoline

The tetrahydroisoquinoline obtained from the Pictet-Spengler reaction must be dehydrogenated to yield the aromatic isoquinoline.

Experimental Protocol: Dehydrogenation

  • Reaction Setup: Dissolve 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a high-boiling solvent such as xylene or mesitylene.

  • Dehydrogenation: Add a catalyst, such as 10% palladium on carbon (Pd/C), and heat the mixture to reflux. The reaction is typically run for several hours to ensure complete dehydrogenation.

  • Work-up: Cool the reaction mixture and filter to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure, and purify the resulting crude 6-methoxyisoquinoline by column chromatography or crystallization.

Final Step: Formation of the Hydrochloride Salt

To obtain the final product, the synthesized 6-methoxyisoquinoline free base is converted to its hydrochloride salt, which is typically a more stable and easily handled solid.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 6-methoxyisoquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Cost and Safety Analysis

Synthetic RouteKey Reagent CostsSafety Considerations
Bischler-Napieralski 2-(3-Methoxyphenyl)ethylamine: Moderate.[11][12][13][14][15] Phosphorus oxychloride (POCl₃): Moderate.[16][17][18][19]POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[20] Phosphorus pentoxide (P₂O₅) is also highly corrosive and reacts violently with water.[21][22][23][24][25] Both require handling in a fume hood with appropriate personal protective equipment (PPE).
Pomeranz-Fritsch m-Methoxybenzaldehyde: Low to moderate.[26][27][28][29][30] Aminoacetaldehyde dimethyl acetal: Moderate to high.[20][31][32]Concentrated sulfuric acid is extremely corrosive and causes severe burns. Reactions should be performed with caution, especially during quenching with water/ice.
Pictet-Spengler 2-(3-Methoxyphenyl)ethylamine: Moderate.[11][12][13][14][15] Formaldehyde: Low. Palladium on Carbon (for dehydrogenation): Moderate to high.Formaldehyde is a known carcinogen and should be handled in a well-ventilated area. The dehydrogenation step using Pd/C is typically performed at high temperatures and involves a flammable solvent. Care must be taken to avoid ignition sources.

Conclusion and Recommendation

Each of the three classical methods for synthesizing 6-methoxyisoquinoline hydrochloride offers a viable pathway with its own set of advantages and challenges.

  • The Bischler-Napieralski reaction is a direct route to the dihydroisoquinoline precursor but requires the handling of hazardous dehydrating agents.

  • The Pomeranz-Fritsch reaction directly yields the aromatic isoquinoline but can suffer from variable yields and requires strongly acidic conditions.[33]

  • The Pictet-Spengler reaction is often high-yielding for the tetrahydroisoquinoline intermediate and can be performed under relatively mild conditions.[8] However, it necessitates a subsequent, often high-temperature, dehydrogenation step.

For large-scale synthesis where cost and safety are primary concerns, the Pictet-Spengler route often emerges as the most practical choice due to the use of less hazardous reagents in the initial cyclization step and the high yields often obtained for the tetrahydroisoquinoline intermediate. While the subsequent dehydrogenation adds a step, modern catalytic methods can make this process efficient.

For exploratory and medicinal chemistry applications where smaller quantities are needed and rapid access to the isoquinoline core is desired, the Pomeranz-Fritsch reaction can be advantageous, provided that the potential for lower yields is acceptable. The Bischler-Napieralski reaction remains a valuable tool, particularly when the dihydroisoquinoline intermediate is the desired product or when specific substitution patterns are required.

Ultimately, the selection of the optimal synthetic method will depend on the specific requirements of the research project, including the available resources, scale of the reaction, and the expertise of the chemist. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

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  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (n.d.).
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A Senior Application Scientist's Comparative Guide to 6-Methoxyisoquinoline and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a "Privileged" Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of bioactive compounds and approved drugs. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is one such "privileged structure."[1][2] Its rigid framework and the presence of a basic nitrogen atom provide an ideal template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[3][4] Isoquinoline derivatives, both natural and synthetic, exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6]

This guide provides an in-depth comparison of 6-methoxyisoquinoline hydrochloride with two other prominent, naturally occurring isoquinoline alkaloids: Papaverine and Berberine . While 6-methoxyisoquinoline itself is a fundamental building block, its biological potential is often realized in more complex derivatives. Therefore, we will evaluate its activity through a representative metal complex to understand the contribution of the core structure. By contrasting their chemical structures, anticancer cytotoxicity, and mechanisms of action, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the diverse biological roles of these important compounds.

Structural Comparison: A Tale of Three Scaffolds

The biological activity of an isoquinoline derivative is profoundly dictated by its substitution pattern and overall architecture. While all three compounds share the core isoquinoline motif, their structural classes are distinct, leading to different biological targets and mechanisms.

  • 6-Methoxyisoquinoline: A simple monosubstituted isoquinoline. The methoxy (-OCH₃) group at the C6 position is an electron-donating group that can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets.[7]

  • Papaverine: A benzylisoquinoline alkaloid, characterized by a dimethoxybenzyl group attached to the C1 position of a dimethoxy-substituted isoquinoline core. This bulky substitution is key to its primary mechanism as a phosphodiesterase inhibitor.[8]

  • Berberine: A protoberberine alkaloid with a rigid, planar tetracyclic structure formed by a methylenedioxy bridge and two methoxy groups. This distinct, locked conformation allows it to intercalate with DNA and interact with various enzymes and receptors.[9]

G cluster_0 Core Scaffold & Key Derivatives a Isoquinoline Core b 6-Methoxyisoquinoline a->b -OCH₃ at C6 c Papaverine (Benzylisoquinoline) a->c Substitutions at C1, C6, C7 d Berberine (Protoberberine) a->d Tetracyclic System

Caption: Structural relationship of the compared isoquinoline derivatives.

Comparative Biological Evaluation: Anticancer Activity

A primary area of investigation for isoquinoline derivatives is oncology.[10][11] Papaverine, Berberine, and derivatives of 6-methoxyquinoline have all demonstrated significant, albeit mechanistically distinct, anticancer effects.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cancer cell proliferation.[12] The table below summarizes the cytotoxic activity of the three compounds across several human cancer cell lines.

Note on 6-Methoxyquinoline Data: Direct IC₅₀ data for the simple 6-methoxyisoquinoline hydrochloride is limited in public literature, as it is primarily a synthetic intermediate. To provide a meaningful comparison and illustrate the potential of this scaffold, we are citing data for a Copper(II)-6-Methoxyquinoline complex (Cu6MQ) . This demonstrates how the core scaffold contributes to biological activity when appropriately functionalized or complexed.[5][10]

Compound Cell Line Cancer Type IC₅₀ (µM) Exposure Time Reference(s)
Cu(II)-6-Methoxyquinoline A549Lung Carcinoma57.924 h[5][10]
Papaverine A549Lung Carcinoma~150 (Reduced growth to 53%)48 h[3][13]
MDA-MB-231Breast Cancer~150 (Reduced growth to 56%)48 h[3][13]
DU145Prostate Cancer~150 (Reduced growth to 64%)48 h[3][13]
HepG-2Liver Carcinoma>10048 h[13]
Berberine HT29Colon Cancer52.3748 h[14]
MCF-7Breast Cancer2548 h[15][16]
T47DBreast Cancer2548 h[15][16]
MDA-MB-231Breast Cancer16.7Not Specified[17]
A549Lung Carcinoma>100 (varies by study)48 h[18]

Analysis of Cytotoxicity Data:

  • Berberine consistently demonstrates the most potent cytotoxic activity across multiple cell lines, with IC₅₀ values frequently in the low micromolar range (25-50 µM).[14][15][16] Its efficacy against colon (HT29) and breast (MCF-7, T47D) cancer cells is particularly notable.

  • Papaverine exhibits moderate antiproliferative activity, generally requiring higher concentrations (>100 µM) to achieve significant growth inhibition.[3][13] Its effects appear to be cell line-dependent.[13]

  • The Cu(II)-6-Methoxyquinoline complex shows promising activity against A549 lung cancer cells with an IC₅₀ of 57.9 µM, outperforming papaverine in this specific cell line.[10] This highlights the potential of the 6-methoxy-substituted scaffold as a foundation for developing potent anticancer agents.

Mechanisms of Action: Diverse Pathways to Cell Death

The structural differences between these molecules logically lead to distinct mechanisms of action. While all can induce apoptosis (programmed cell death), the upstream signaling pathways they perturb are different.

6-Methoxyquinoline (as Cu6MQ): Induction of Oxidative Stress

The anticancer activity of the Cu6MQ complex is primarily driven by its ability to induce severe oxidative stress within cancer cells.[10]

  • ROS Production: The complex triggers a massive increase in intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[5][10]

  • Redox Imbalance: This surge in ROS overwhelms the cell's antioxidant defenses, leading to a depleted glutathione ratio (GSH/GSSG).[5]

  • DNA Damage & Cell Cycle Arrest: The oxidative stress causes significant DNA damage, which in turn triggers a cell cycle arrest at the G2/M phase, preventing cell division.[10]

  • Apoptosis: Ultimately, the accumulated damage pushes the cell into apoptosis.[5]

G Cu6MQ Cu(II)-6-Methoxyquinoline Complex ROS ↑ Reactive Oxygen Species (ROS) Cu6MQ->ROS Redox Redox Imbalance (↓ GSH/GSSG) ROS->Redox DNA_Damage Oxidative DNA Damage Redox->DNA_Damage Arrest G2/M Cell Cycle Arrest DNA_Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for the Cu(II)-6-Methoxyquinoline complex.

Papaverine: PDE Inhibition and Apoptosis

Papaverine's multifaceted action involves both its classic role as a vasodilator and direct anticancer effects.

  • Phosphodiesterase (PDE) Inhibition: Papaverine is a non-selective inhibitor of PDE enzymes, particularly PDE10A.[8] This leads to an accumulation of cyclic AMP (cAMP), which can modulate various downstream signaling pathways, including those involved in cell proliferation and survival.[8]

  • Induction of Apoptosis: It induces both early and late-stage apoptosis in cancer cells.[8]

  • Cell Cycle Arrest: Papaverine can cause cell cycle arrest, primarily in the sub-G1 or G0/G1 phase, which is indicative of cell death.[8]

  • Modulation of Signaling Pathways: It has been shown to downregulate key survival pathways like PI3K/Akt and the transcription factor NF-κB.[8]

Berberine: A Multi-Targeting Approach

Berberine is well-known for its ability to interact with numerous cellular targets, making it a powerful modulator of cell metabolism and survival.[9]

  • Apoptosis Induction: Berberine effectively induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[14][19]

  • Cell Cycle Arrest: It causes cell cycle arrest, though the specific phase can vary depending on the cell type and concentration. Both G0/G1 and G2/M arrest have been reported in different cancer cell lines.[14][16]

  • Signaling Pathway Inhibition: Berberine is a potent inhibitor of critical cancer signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK.[19]

  • AMPK Activation: A key mechanism, particularly relevant to its metabolic effects, is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[19]

G Berberine Berberine Bax ↑ BAX (Pro-apoptotic) Berberine->Bax Bcl2 ↓ BCL-2 (Anti-apoptotic) Berberine->Bcl2 Arrest G0/G1 or G2/M Cell Cycle Arrest Berberine->Arrest Mito Mitochondrial Pathway Bax->Mito Bcl2->Mito Apoptosis Apoptosis Mito->Apoptosis Arrest->Apoptosis

Caption: Key anticancer mechanisms of Berberine.

Structure-Activity Relationship (SAR) and Causality

The comparative data reveals critical insights into how chemical structure dictates biological function:

  • Simplicity vs. Complexity: The simple 6-methoxyisoquinoline scaffold requires modification—in this case, complexation with copper—to unlock potent cytotoxic activity. This suggests the core itself is a viable pharmacophore but may lack the specific interactions needed for high potency on its own. The electron-donating methoxy group likely enhances the ligand properties of the isoquinoline nitrogen, facilitating metal coordination and subsequent redox cycling that generates ROS.

  • Steric Bulk and Target Specificity: The bulky dimethoxybenzyl group on Papaverine is crucial for its fit into the active site of phosphodiesterase enzymes. This steric hindrance defines its primary mechanism. Its moderate cytotoxicity suggests this mechanism is less broadly effective against cancer cell proliferation compared to the multi-target approach of berberine.

  • Rigidity and Planarity: Berberine's rigid, planar tetracyclic structure is key to its broad activity. This planarity facilitates intercalation into DNA and allows it to bind to numerous protein targets. The combination of the methylenedioxy bridge and methoxy groups creates a unique electronic and steric profile that enables its multi-targeting capabilities, explaining its superior potency across a wider range of cancer cell lines.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key assays used in the evaluation of these compounds.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the IC₅₀ value of a compound by measuring the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., A549, MCF-7).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 6-methoxyisoquinoline HCl) in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a "vehicle control" of DMSO at the same final concentration used for the highest drug dose.

    • Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Add 100 µL of medium with vehicle control to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control: Viability % = (OD_treated / OD_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Aspirate Medium, Add DMSO to Solubilize incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability, Determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the MTT Cell Viability Assay.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase and determining the IC₅₀ of an inhibitor.

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common commercial kit that uses a two-step process: first, remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor (e.g., 6-methoxyisoquinoline HCl) in DMSO. Include a DMSO-only control.

    • Prepare the kinase, its specific substrate peptide, and ATP at optimal concentrations (determined empirically) in the Kinase Assay Buffer.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2 µL of the kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This comparative guide demonstrates the profound impact of structural diversity on the biological activity of isoquinoline alkaloids.

  • 6-Methoxyisoquinoline serves as a valuable and versatile chemical scaffold. While its intrinsic activity may be modest, its structure can be readily modified—through methods like metal complexation or further derivatization—to produce compounds with potent and specific anticancer activities, such as the induction of oxidative stress.

  • Papaverine , a classic benzylisoquinoline, acts as a moderate antiproliferative agent primarily through PDE inhibition. Its utility may lie in specific cancer types or in combination therapies where smooth muscle relaxation or vasodilation is also desired.

  • Berberine , with its rigid and planar protoberberine structure, stands out as a potent, multi-targeting agent. Its ability to modulate fundamental cellular pathways like apoptosis and cell cycle progression makes it a compelling candidate for broad-spectrum anticancer research.

For researchers and drug developers, the key takeaway is that the isoquinoline nucleus is not a monolith; it is a highly tunable platform. The choice between a simple scaffold like 6-methoxyisoquinoline for further synthesis, or a complex natural product like berberine for mechanistic studies, will depend entirely on the specific biological question and therapeutic goal. Future research should continue to explore novel derivatives of the 6-methoxyisoquinoline core to develop next-generation inhibitors that are not only potent but also highly selective for their intended cancer targets.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs, is provided below for further reading and verification.

  • Title: Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines Source: PubMed URL: [Link]

  • Title: Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: IC50 (µM) values of berberine on TNBC cell lines ± standard deviation. Source: ResearchGate URL: [Link]

  • Title: Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways Source: MDPI URL: [Link]

  • Title: In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells Source: PubMed URL: [Link]

  • Title: List of alkaloids isolated from Papaver species. Source: ResearchGate URL: [Link]

  • Title: 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model Source: CONICET Digital URL: [Link]

  • Title: IC50 values for compounds 1 and 2 in various cancer cell lines and a... Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model Source: ResearchGate URL: [Link]

  • Title: The Biological Relevance of Papaverine in Cancer Cells Source: MDPI URL: [Link]

  • Title: The IC50 for (−)-P, (+)-P and (R)-P in CRC and fibroblast cell lines.... Source: ResearchGate URL: [Link]

  • Title: cytotoxicity ic50 values: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review Source: MDPI URL: [Link]

  • Title: Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine Source: OUCI URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates Source: ResearchGate URL: [Link]

  • Title: Phytochemistry and pharmacology of alkaloids from Papaver spp.: a structure–activity based study Source: OUCI URL: [Link]

  • Title: Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Anticancer Potential of Natural Isoquinoline Alkaloid Berberine Source: Xia & He Publishing Inc. URL: [Link]

  • Title: Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics Source: ACS Publications URL: [Link]

  • Title: Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition Source: TÜBİTAK Academic Journals URL: [Link]4310-111.html)

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A Comparative Guide to the Biological Activity of 6-Methoxyisoquinoline Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Isoquinoline Scaffold

The isoquinoline backbone is a privileged structural motif found in a vast array of natural and synthetic compounds exhibiting significant pharmacological properties.[1] This heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The introduction of various substituents to the isoquinoline ring system allows for the fine-tuning of its biological profile, making it a fertile ground for drug discovery and development.

This guide focuses on 6-Methoxyisoquinoline hydrochloride, a simple methoxy-substituted isoquinoline, and compares its known and extrapolated biological activities with those of its structurally related analogs. Due to a scarcity of direct comparative studies on 6-Methoxyisoquinoline hydrochloride, this guide will draw upon data from closely related compounds to build a comprehensive biological profile and to highlight promising avenues for future research.

Comparative Biological Activity: 6-Methoxyisoquinoline Hydrochloride and Key Analogs

While specific experimental data for 6-methoxyisoquinoline hydrochloride is limited in the public domain, we can infer its potential biological activities by examining its structural analogs. The primary areas of interest for isoquinoline derivatives are their anticancer and antimicrobial properties, as well as their potential as enzyme inhibitors.

Anticancer and Cytotoxic Potential

The isoquinoline scaffold is a common feature in many cytotoxic agents.[3] The substitution pattern on the ring system significantly influences the potency and selectivity of these compounds against various cancer cell lines.

Analogs and Structure-Activity Relationship (SAR):

Studies on related compounds provide valuable insights into the potential anticancer activity of methoxy-substituted isoquinolines.

  • Dimethoxyisoquinoline Analogs: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[5] In one study, an optimized derivative demonstrated an outstanding ability to reverse MDR, with a reversal fold of up to 467.7.[5] This suggests that the 6,7-dimethoxy substitution pattern is crucial for this activity.

  • Quinoline Analogs: While not isoquinolines, 6-methoxyquinoline derivatives have also been investigated for their anticancer properties. A series of 6-methoxy-2-arylquinolines showed P-gp inhibitory activity, with some derivatives exhibiting cytotoxicity in the micromolar range (IC50 values of 25.34–39.64 μM) against gastric carcinoma cells.[6] This indicates that the 6-methoxy group can contribute to cytotoxic and MDR-reversing activities.

  • Hydroxyisoquinoline Analogs: In a study of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines, the presence of a lipophilic substituent on the pendant phenyl group conferred the highest antibacterial activity, with one compound also showing low cytotoxicity to human lymphocytes.[7] This highlights the importance of other substitutions in concert with the isoquinoline core.

Table 1: Comparative in Vitro Cytotoxicity Data of Isoquinoline and Quinoline Analogs

Compound/DerivativeCell LineIC50 (µM)Reference
6-methoxy-2-arylquinoline derivative 5cEPG85-257RDB (gastric carcinoma)25.34[6]
6-methoxy-2-arylquinoline derivative 5dEPG85-257RDB (gastric carcinoma)39.64[6]
6-methoxy-2-arylquinoline derivative 5eEPG85-257RDB (gastric carcinoma)31.21[6]
Berberine (an isoquinoline alkaloid)A375 (melanoma)52.73 µg/mL[8]
Palmatine (an isoquinoline alkaloid)G361 (melanoma)~120 µg/mL[8]

Note: Data for 6-methoxyisoquinoline hydrochloride is not available in the cited literature. The presented data is for structurally related compounds to provide an indication of potential efficacy.

Antimicrobial Activity

Isoquinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[1]

6-Methoxyisoquinoline Hydrochloride: Specific minimum inhibitory concentration (MIC) values for 6-methoxyisoquinoline hydrochloride are not well-documented in the available literature.

Analogs and Structure-Activity Relationship (SAR):

  • Alkynyl Isoquinolines: A series of alkynyl isoquinoline derivatives have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 4–16 µg/mL.[9]

  • 6-Methoxyquinoline Derivatives: A study on new 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[10]

  • Tetrahydroisoquinoline Analogs: 1-Aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines have shown broad-spectrum bacteriostatic activity, with the most active compound exhibiting an MIC of 100 µg/mL against Escherichia coli.[7]

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Isoquinoline and Quinoline Analogs

MicroorganismAlkynyl Isoquinoline Derivatives[9]6-Methoxyquinoline-3-carbonitrile Derivatives[10]1-Aryl-6-hydroxy-tetrahydroisoquinolines[7]
Staphylococcus aureus4 - 16Moderate ActivityInhibition zones of 7-23 mm
Escherichia coliNot reportedModerate Activity100
Pseudomonas aeruginosaNot reportedModerate ActivityInhibition zones of 7-23 mm
Candida albicansNot reportedModerate ActivityNot reported
Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Isoquinoline derivatives have been explored as inhibitors of various enzymes, including kinases and phosphodiesterases.

6-Methoxyisoquinoline Hydrochloride: There is a lack of specific data on the enzyme inhibitory activity of 6-methoxyisoquinoline hydrochloride.

Analogs and Structure-Activity Relationship (SAR):

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A series of these compounds were evaluated as phosphodiesterase 4 (PDE4) inhibitors. One derivative displayed a promising inhibitory effect with an IC50 of 2.3 μM, comparable to the control drug rolipram. The study suggested that electron-donating groups in the meta and para positions of a pendant phenyl ring favored bioactivity.

  • General Isoquinolines: The isoquinoline scaffold is a known hinge-binding motif for many protein kinases, and numerous isoquinoline-based kinase inhibitors have been developed.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of 6-methoxyisoquinoline hydrochloride and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

1. Cell Culture: a. Maintain the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment: a. Prepare a stock solution of 6-methoxyisoquinoline hydrochloride and its analogs in a suitable solvent (e.g., DMSO, sterile water). b. Perform serial dilutions of the stock solutions to obtain a range of desired concentrations. c. Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

1. Preparation of Inoculum: a. From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of 6-methoxyisoquinoline hydrochloride and its analogs. b. Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

3. Inoculation and Incubation: a. Inoculate each well with the standardized microbial suspension. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum). c. Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

4. Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11]

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase.

1. Reagents and Materials: a. Recombinant protein kinase. b. Kinase substrate (peptide or protein). c. ATP (adenosine triphosphate). d. Kinase assay buffer. e. Test compounds (6-methoxyisoquinoline hydrochloride and analogs). f. Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

2. Assay Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

3. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the compound concentration and determine the IC50 value. c. To determine the inhibition constant (Ki), further kinetic studies are required, varying both substrate and inhibitor concentrations. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition is competitive.[12]

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate a representative signaling pathway potentially targeted by isoquinoline derivatives and a typical experimental workflow.

G cluster_0 Cell Proliferation Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Isoquinoline Isoquinoline-based Kinase Inhibitor Isoquinoline->PI3K Inhibits Isoquinoline->AKT Inhibits Isoquinoline->mTOR Inhibits

Caption: Potential mechanism of action for isoquinoline-based kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

G cluster_1 In Vitro Cytotoxicity Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with 6-Methoxyisoquinoline HCl & Analogs seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance at 570 nm assay->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

While 6-Methoxyisoquinoline hydrochloride itself remains a compound with underexplored biological potential, the available data on its structural analogs strongly suggest that it is a promising scaffold for the development of novel therapeutic agents. The 6-methoxy substitution, in concert with other functional groups, has been shown to contribute to anticancer and antimicrobial activities, as well as enzyme inhibition.

Future research should focus on the systematic evaluation of 6-Methoxyisoquinoline hydrochloride and a series of its mono- and di-substituted analogs in a panel of biological assays. Such direct comparative studies are crucial for elucidating clear structure-activity relationships and for identifying the most potent and selective compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating these much-needed investigations.

References

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Methoxyisoquinoline Hydrochloride

6-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic compound that serves as a key intermediate and structural motif in medicinal chemistry and materials science. Its rigid, planar isoquinoline core, functionalized with an electron-donating methoxy group, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive agents and functional materials. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for many biological and chemical applications.

Accurate and unambiguous structural confirmation of this compound is paramount for any research or development endeavor. Deviations in substitution patterns or the presence of isomeric impurities can drastically alter biological activity and chemical reactivity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 6-Methoxyisoquinoline hydrochloride: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Our approach moves beyond a mere recitation of data. As field-proven scientists, we will dissect the causality behind the observed spectral features, explain the rationale for specific experimental choices, and compare the data against logical alternatives to provide a comprehensive and validated analytical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Methoxyisoquinoline hydrochloride, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a detailed map of the hydrogen atoms within the molecule. The chemical shift of each proton is highly sensitive to the local electronic environment, which is influenced by the aromatic ring currents, the electronegativity of the nitrogen atom, and the electron-donating nature of the methoxy group.

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.

  • Sample Preparation: Dissolve 5-10 mg of 6-Methoxyisoquinoline hydrochloride in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it readily dissolves the sample and its residual water peak does not typically obscure key signals.[1] The use of deuterated chloroform (CDCl₃) may be limited by the compound's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving the closely spaced aromatic proton signals.

  • Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a standard pulse sequence, and an appropriate spectral width to encompass all signals.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[2][3]

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) instrument High-Field NMR (≥400 MHz) prep->instrument acquire Data Acquisition (298 K, 16-32 scans) instrument->acquire process Data Processing (Fourier Transform, Phasing) acquire->process reference Referencing (vs. residual DMSO @ 2.50 ppm) process->reference analyze Spectral Analysis (Integration, Coupling) reference->analyze

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

The protonated nitrogen in the hydrochloride salt significantly influences the electron density of the aromatic system, leading to a general downfield shift of the ring protons compared to the free base.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparison
H1~9.5 - 9.7s-Singlet, significantly deshielded by the adjacent protonated nitrogen (N-H⁺). In neutral isoquinoline, this proton is around δ 9.2.
H3~8.4 - 8.6d~6.0Doublet, coupled to H4. Deshielded by the adjacent N-H⁺.
H4~7.9 - 8.1d~6.0Doublet, coupled to H3. Less deshielded than H3.
H8~8.0 - 8.2d~9.0Doublet, coupled to H7. Experiences deshielding from the pyridine ring.
H5~7.8 - 7.9d~2.5Doublet, coupled to H7 (meta-coupling).
H7~7.6 - 7.7dd~9.0, ~2.5Doublet of doublets, coupled to H8 (ortho) and H5 (meta). Shifted upfield due to the ortho-methoxy group.
OCH₃~4.0 - 4.1s-Singlet, typical for an aryl methoxy group.
N-H⁺~12 - 14br s-Broad singlet, highly variable and solvent-dependent. Often exchanges with D₂O.

Causality and Comparison:

  • Comparison to Isoquinoline: In unsubstituted isoquinoline hydrochloride, the protons on the benzene ring (H5, H7, H8) would appear in a more complex, overlapping pattern. The methoxy group at C6 simplifies this by strongly shielding the ortho-proton (H7) and weakly shielding the para-proton (H5), pushing them upfield and aiding in assignment.

  • Solvent Effects: The choice of solvent can significantly alter chemical shifts.[4][5] In a less polar solvent like CDCl₃ (if soluble), hydrogen bonding interactions would be different, and the N-H⁺ proton signal might be shifted. Aromatic solvents like benzene-d₆ can cause notable upfield shifts (Anisotropic Solvent-Induced Shift, ASIS) due to specific solute-solvent interactions.[6]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment (e.g., hybridization, substitution).

The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

G cluster_workflow ¹³C NMR Experimental Workflow prep Sample Preparation (20-30 mg in 0.6 mL DMSO-d₆) instrument High-Field NMR (≥100 MHz) prep->instrument acquire Data Acquisition (Proton Decoupled, >256 scans) instrument->acquire process Data Processing (Fourier Transform) acquire->process reference Referencing (vs. DMSO-d₆ @ 39.52 ppm) process->reference analyze Peak Assignment reference->analyze

Caption: A standard workflow for acquiring a ¹³C NMR spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Comparison
C6~160 - 162The most downfield aromatic carbon due to direct attachment to the electronegative oxygen atom.
C1~150 - 152Deshielded by the adjacent protonated nitrogen.
C3~145 - 147Deshielded by the adjacent protonated nitrogen.
C4a, C8a (Quaternary)~135 - 138Bridgehead carbons, typically in this region for fused aromatics.
C8~130 - 132Aromatic CH carbon on the benzene ring.
C4~122 - 124Aromatic CH carbon on the pyridine ring.
C5~120 - 121Aromatic CH carbon, influenced by the para-methoxy group.
C7~105 - 107Significantly shielded (shifted upfield) by the strong electron-donating effect of the ortho-methoxy group.
OCH₃~55 - 56Typical chemical shift for an aryl methoxy carbon.

Causality and Comparison:

  • Comparison to 6-Methoxyquinoline: While structurally related, the position of the nitrogen atom changes the electronic landscape. In 6-Methoxyquinoline, the nitrogen's influence is strongest on C2 and C8a.[7] In our isoquinoline, the nitrogen's primary effect is on C1 and C3, leading to different and diagnostic chemical shifts for these carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid 6-Methoxyisoquinoline hydrochloride powder onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the typical range of 4000-400 cm⁻¹.

G cluster_workflow ATR-IR Spectroscopy Workflow background Acquire Background Spectrum (Clean ATR Crystal) sample Place Sample on Crystal (Apply Pressure) background->sample acquire Acquire Sample Spectrum (4000-400 cm⁻¹) sample->acquire process Background Subtraction & Data Analysis acquire->process

Caption: Workflow for obtaining an ATR-IR spectrum.

Wavenumber (cm⁻¹) Vibration Type Significance and Interpretation
~3100 - 3000Aromatic C-H StretchConfirms the presence of C-H bonds on the aromatic ring. These are typically of lower intensity and occur at a higher frequency than alkane C-H stretches.[8][9]
~2950 - 2850Aliphatic C-H StretchArises from the methyl group (CH₃) of the methoxy substituent.
~2700 - 2400N⁺-H StretchA very broad and characteristic absorption for amine hydrochlorides, often with multiple sub-peaks. This is a key indicator of the salt form.
~1620 - 1580Aromatic C=C & C=N StretchStrong absorptions characteristic of the isoquinoline ring system. The conjugated C=N bond vibration is included in this region.[9][10]
~1250 - 1200Aryl-O Stretch (Asymmetric)A strong, characteristic band for the C-O bond of the aryl ether (methoxy group).
~1050 - 1020Aryl-O Stretch (Symmetric)A second, typically less intense, C-O stretching band.
~900 - 675C-H Out-of-Plane (OOP) BendingThe pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic rings.[8][11]

Causality and Comparison:

  • Hydrochloride vs. Free Base: The most dramatic difference compared to the neutral 6-methoxyisoquinoline would be the presence of the broad N⁺-H stretch around 2700-2400 cm⁻¹ and the absence of vibrations associated with a free secondary amine.

  • Comparison to Anisole (Methoxybenzene): Anisole would show the aromatic C-H, aliphatic C-H, and strong aryl-O stretches. However, it would lack the C=N stretching vibrations and the complex fingerprint region associated with the fused heterocyclic system of isoquinoline.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, pre-charged molecules like hydrochloride salts.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.

  • Ionization: Use positive ion mode ESI (+ESI). The hydrochloride salt will readily form the protonated molecular ion [M+H]⁺, where M is the free base.

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). For fragmentation data (MS/MS), the precursor ion ([M+H]⁺) is selected and subjected to Collision-Induced Dissociation (CID).

G cluster_workflow ESI-MS Experimental Workflow solution Prepare Dilute Solution (e.g., Methanol) infusion Infuse into ESI Source (Positive Ion Mode) solution->infusion ionization Generate Gaseous Ions ([M+H]⁺) infusion->ionization analysis Mass Analysis (Full Scan MS) ionization->analysis fragmentation MS/MS Analysis (CID) (Optional) analysis->fragmentation

Caption: A typical workflow for ESI-Mass Spectrometry.

The free base, 6-methoxyisoquinoline, has a molecular formula of C₁₀H₉NO and a monoisotopic mass of approximately 159.07 Da.

m/z Value Ion Interpretation
160.08[M+H]⁺The protonated molecular ion. This is the base peak in the full scan MS spectrum and confirms the molecular weight of the free base.
145.05[M+H - CH₃]⁺Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatics.[12][13]
132.08[M+H - CO]⁺Loss of carbon monoxide, often seen in heterocyclic systems after initial fragmentation.
117.06[M+H - CH₃ - CO]⁺Subsequent loss of CO after the initial loss of the methyl radical.

Causality and Comparison:

  • Characteristic Fragmentation: The fragmentation of isoquinoline alkaloids is well-studied.[12][13][14] The loss of substituents from the aromatic ring system is a dominant pathway. The presence of the methoxy group provides a key diagnostic fragmentation via the loss of a methyl radical (15 Da), which would be absent in unsubstituted isoquinoline.[15] This distinguishes it from isomers like 7-methoxyisoquinoline, which might show a similar molecular ion but could have different relative fragment intensities due to stability differences in the resulting ions.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The isoquinoline ring system is an excellent chromophore.

  • Solvent Selection: Choose a UV-transparent solvent. Methanol or ethanol are common choices.

  • Sample Preparation: Prepare a dilute solution of known concentration to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

  • Analysis: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

  • Spectrum Acquisition: Scan the wavelength range from approximately 400 nm down to 200 nm.

G cluster_workflow UV-Vis Spectroscopy Workflow prep Prepare Dilute Solution (Known Concentration in Methanol) instrument Dual-Beam Spectrophotometer (Quartz Cuvettes) prep->instrument blank Run Solvent Blank instrument->blank acquire Acquire Sample Spectrum (400-200 nm) blank->acquire analyze Identify λₘₐₓ acquire->analyze

Caption: Standard workflow for UV-Vis spectral analysis.

Aromatic systems like isoquinoline typically display multiple absorption bands corresponding to π → π* electronic transitions.

Approximate λₘₐₓ (nm) Transition Type Interpretation
~320 - 330 nmπ → πThis band is characteristic of the extended conjugation of the isoquinoline system. The methoxy group, as an auxochrome, causes a bathochromic (red) shift compared to unsubstituted isoquinoline.
~270 - 280 nmπ → πA second, often more intense, absorption band.
~220 - 230 nmπ → π*A high-energy transition, common in aromatic systems.

Causality and Comparison:

  • Effect of Methoxy Group: The lone pair of electrons on the methoxy group's oxygen atom participates in resonance with the aromatic π-system. This delocalization lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths (a red shift) compared to unsubstituted isoquinoline.[16]

  • Effect of pH: The protonation state of the nitrogen significantly affects the electronic structure. Changing the pH of the solution will alter the UV spectrum. As the nitrogen becomes protonated (in the hydrochloride form), the λₘₐₓ values often shift. This pH-dependent behavior is a hallmark of nitrogen-containing heterocycles and can be used for characterization.

Conclusion: A Validated Spectroscopic Signature

The unambiguous identification of 6-Methoxyisoquinoline hydrochloride is achieved not by a single technique, but by the congruent data from a suite of spectroscopic methods.

Technique Key Validating Feature
¹H NMR Unique pattern of aromatic protons, especially the upfield shift of H7, and the characteristic singlet for the methoxy group.
¹³C NMR Diagnostic upfield shift of C7 (~106 ppm) and downfield shift of C6 (~161 ppm) confirming the substitution pattern.
IR The combination of a broad N⁺-H stretch (~2700-2400 cm⁻¹) and a strong aryl-O stretch (~1250 cm⁻¹) confirms both the salt form and the methoxy group.
MS A protonated molecular ion at m/z 160.08, with a characteristic fragmentation loss of a methyl radical (15 Da).
UV-Vis Characteristic absorption maxima (~325, 275, 225 nm) indicative of the methoxy-substituted isoquinoline chromophore.

This guide has detailed the foundational spectroscopic data for 6-Methoxyisoquinoline hydrochloride, grounding the interpretation in established chemical principles and comparative analysis. By understanding the causality behind the data and adhering to robust experimental protocols, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this critical chemical building block, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Available at: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1966). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry, 31(10), 3221-3226. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. Available at: [Link]

  • Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • Sreenivasan, A., et al. (2023). A review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05), 214-226. Available at: [Link]

  • Pattanayak, S., Prasanna, A. A., Kiranmayi, C., & Padmalatha, K. (n.d.). Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

"confirming the structure of synthesized 6-Methoxyisoquinoline hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Confirmation of Synthesized 6-Methoxyisoquinoline Hydrochloride

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its chemical structure. An erroneous structural assignment can invalidate biological data, derail research programs, and waste significant resources. This guide provides a comprehensive, field-proven comparison of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 6-Methoxyisoquinoline hydrochloride.

6-Methoxyisoquinoline serves as a vital heterocyclic scaffold and intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its correct structural characterization is therefore non-negotiable. We will move beyond a simple listing of methods to explore the causality behind our analytical choices, presenting a multi-faceted, self-validating workflow. This orthogonal approach, leveraging the distinct strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, provides the rigorous evidence required to move forward with confidence.

The Orthogonal Approach: A Triad of Analytical Certainty

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic-level blueprint of the molecule's hydrogen and carbon framework, revealing connectivity and the chemical environment of each atom.

  • Mass Spectrometry (MS) delivers a precise molecular weight and, through fragmentation analysis, offers corroborating evidence about the molecule's constituent parts.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy acts as a rapid screen for the presence of key functional groups, confirming that the expected chemical bonds are present in the final product.[5]

cluster_input Starting Point cluster_analysis Primary Analytical Techniques cluster_output Confirmation Synthesized_Product Synthesized 6-Methoxyisoquinoline HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR Connectivity & Environment MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight & Formula FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Groups Structure_Confirmed Unambiguous Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides unparalleled detail about the molecular skeleton. For 6-Methoxyisoquinoline hydrochloride, we employ both ¹H and ¹³C NMR, and can supplement with 2D techniques if any ambiguity remains.

Expertise & Causality: Why NMR is First

We begin with NMR because it gives the most direct and detailed structural information. The chemical shift of a nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling reveals which protons are adjacent to one another, allowing us to piece the structure together like a puzzle. The hydrochloride salt form means the nitrogen atom is protonated, which can influence the chemical shifts of nearby protons, a key diagnostic feature.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-N⁺ ~10-12 (broad) s (broad) 1H Acidic proton on the quaternized nitrogen; often broad and may exchange with residual water.
H1 ~9.5 s 1H Singlet, adjacent to the electron-withdrawing nitrogen.
H3, H4 ~8.2-8.5 m 2H Part of the pyridine ring, deshielded by the nitrogen.
H8 ~8.0 d 1H Aromatic proton ortho to the fused pyridine ring.
H5 ~7.5 d 1H Aromatic proton ortho to the methoxy group.
H7 ~7.3 dd 1H Aromatic proton meta to both the methoxy group and the fused ring.

| -OCH₃ | ~4.0 | s | 3H | Methoxy protons, appear as a sharp singlet.[6] |

¹³C NMR (Carbon NMR) Analysis

This technique identifies all unique carbon environments in the molecule. For 6-Methoxyisoquinoline, we expect to see 10 distinct signals: 9 for the isoquinoline ring system and 1 for the methoxy group carbon.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C6 ~160 Aromatic carbon directly attached to the electron-donating oxygen atom.[7][8]
C1, C3, C4, C8a ~140-155 Carbons of the pyridine ring and the bridgehead carbon, deshielded by nitrogen.
C4a, C5, C7, C8 ~105-130 Remaining aromatic carbons.

| -OCH₃ | ~55-60 | Methoxy carbon, in the typical range for an aliphatic carbon attached to an oxygen.[9] |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized 6-Methoxyisoquinoline hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution. Its residual solvent peak does not typically interfere with the aromatic or methoxy signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • For ¹H NMR, use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Verdict

While NMR provides the framework, MS confirms the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula.

Expertise & Causality: Why HRMS is Essential

Low-resolution MS can be ambiguous, but High-Resolution Mass Spectrometry (HRMS) provides a mass measurement accurate to several decimal places. This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars), providing definitive proof of the molecular formula. We use Electrospray Ionization (ESI) because it is a "soft" ionization technique that keeps the molecule intact, allowing us to observe the protonated molecular ion, [M+H]⁺.

Expected HRMS Data

Species Ion Formula Calculated m/z Observed m/z

| Protonated Molecule | [C₁₀H₁₀NO]⁺ | 160.0757 | Within 5 ppm of calculated |

Note: The observed species is the protonated free base, as the HCl is lost during the ESI process.

Fragmentation Analysis

Tandem MS (MS/MS) can be used to fragment the parent ion and observe characteristic daughter ions, providing further structural confirmation. For 6-Methoxyisoquinoline, a common fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group.[10]

Expected MS/MS Fragments for Precursor Ion m/z 160.0757

Fragment m/z Putative Neutral Loss Fragment Structure
145.0522 •CH₃ Loss of the methyl group from the methoxy ether.

| 117.0546 | CO | Subsequent loss of carbon monoxide from the resulting phenol. |

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • LC Method (for sample introduction):

    • A short C18 column can be used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Causality: Formic acid is added to the mobile phase to promote ionization in positive ESI mode, ensuring efficient formation of the [M+H]⁺ ion.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan mode over a mass range of m/z 50-500.

    • If performing fragmentation, use a targeted MS/MS experiment with the precursor ion set to the calculated m/z of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and straightforward technique that confirms the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[11]

Expertise & Causality: A Quick and Corroborative Check

While NMR and MS provide the fine details, FTIR offers a quick confirmation that the major structural features are present. For 6-Methoxyisoquinoline hydrochloride, we are looking for evidence of the aromatic rings, the C-O ether linkage, and vibrations associated with the protonated amine. It's an excellent method to quickly spot gross errors in synthesis, such as the failure of a reaction or the presence of starting material.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic C-H (-OCH₃)
~2700-2400 N⁺-H Stretch Ammonium salt
~1620-1580 C=N & C=C Stretch Isoquinoline ring system
~1250 C-O Stretch (asymmetric) Aryl-alkyl ether

| ~850-800 | C-H Bend (out-of-plane) | Aromatic ring substitution pattern |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the dry, solid 6-Methoxyisoquinoline hydrochloride powder directly onto the ATR crystal.

    • Causality: ATR is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and is non-destructive.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

cluster_nmr NMR Elucidation Logic cluster_confirmation Structural Assignment H1_NMR ¹H NMR - Proton environments - Splitting patterns - Integration Connectivity Proton-Proton Connectivity Map H1_NMR->Connectivity Coupling Data Framework Carbon-Hydrogen Framework H1_NMR->Framework C13_NMR ¹³C NMR - Carbon environments C13_NMR->Framework Carbon Data TwoD_NMR 2D NMR (Optional) - COSY (H-H) - HMBC (H-C) TwoD_NMR->Framework Resolve Ambiguity Connectivity->Framework Final_Structure Final Structure Assignment Framework->Final_Structure

Sources

A Comparative Guide to the Purity Analysis of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. 6-Methoxyisoquinoline hydrochloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-Methoxyisoquinoline hydrochloride against alternative analytical techniques. The methodologies, experimental data, and underlying scientific principles are detailed to empower you in selecting the most appropriate analytical strategy for your research and development needs.

The Critical Role of Purity in 6-Methoxyisoquinoline Hydrochloride

6-Methoxyisoquinoline and its derivatives are integral to the synthesis of a wide range of therapeutic agents, including potential treatments for various diseases. The seemingly minor inclusion of impurities can have significant consequences, potentially altering the compound's efficacy, safety profile, and stability. Therefore, a robust and validated analytical method for purity determination is not merely a quality control checkpoint but a fundamental aspect of drug discovery and development.

Common impurities in 6-Methoxyisoquinoline hydrochloride can originate from several sources[1]:

  • Process-Related Impurities: These include unreacted starting materials, by-products from the synthetic route, and residual solvents.

  • Degradation Impurities: Exposure to light, heat, or reactive atmospheric components can lead to the degradation of the primary compound.

  • Elemental Impurities: Trace metals from catalysts used during synthesis can also be present.

This guide will focus on the detection and quantification of process-related and degradation impurities, which are typically addressed by chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 6-Methoxyisoquinoline hydrochloride. Its high resolution, sensitivity, and accuracy make it an ideal choice for separating the main compound from closely related impurities.

The Science Behind the Separation: A Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation. For 6-Methoxyisoquinoline hydrochloride, a moderately polar, basic compound, a C18 column is a suitable stationary phase. The long alkyl chains of the C18 packing provide a non-polar environment for the retention of the analyte and its impurities based on their hydrophobicity.

The mobile phase composition is tailored to control the elution of the compounds. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically employed. The buffer controls the pH, which in turn influences the ionization state of the analyte and its impurities, thereby affecting their retention on the column. For a basic compound like 6-Methoxyisoquinoline, a slightly acidic mobile phase (e.g., pH 3-4) will ensure it is in its protonated, more polar form, leading to a reasonable retention time. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more hydrophobic impurities that may be present.

Experimental Protocol: A Validated HPLC Method

This section details a robust RP-HPLC method for the purity analysis of 6-Methoxyisoquinoline hydrochloride. This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradation products[2].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 6-Methoxyisoquinoline hydrochloride and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Neutralize Neutralize HCl Salt Extract Extract Free Base Neutralize->Extract Dilute Dilute Sample Extract->Dilute Inject Inject into GC Dilute->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Analyze Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

Sources

A Technical Guide to the Inter-Laboratory Comparison of 6-Methoxyisoquinoline Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of 6-Methoxyisoquinoline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for reproducible and reliable analytical data in drug development, this document outlines a framework for an inter-laboratory comparison study. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for isoquinoline derivatives.

Introduction: The Analytical Imperative for 6-Methoxyisoquinoline Hydrochloride

6-Methoxyisoquinoline hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of accurate and precise analytical methods for its characterization are of paramount importance in a Good Manufacturing Practice (GMP) environment.

Inter-laboratory comparison studies, also known as proficiency tests, are essential for evaluating the performance of different laboratories and analytical methods.[1][2] They provide an objective measure of a laboratory's competence and the reliability of its analytical results. This guide will simulate such a study, presenting a comparative analysis of three common analytical techniques.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for 6-Methoxyisoquinoline hydrochloride depends on the specific analytical goal, such as purity determination, impurity profiling, or structural confirmation. This section provides a comparative overview of HPLC-UV, GC-MS, and NMR spectroscopy for this purpose.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative analysis (purity, assay), impurity profiling.Identification and quantification of volatile impurities, structural elucidation of unknowns.Definitive structural elucidation, identity confirmation, quantitative analysis (qNMR).
Strengths High precision and accuracy for quantification, suitable for non-volatile and thermally labile compounds, robust and widely available.High sensitivity and selectivity, provides molecular weight and fragmentation information for structural confirmation.Provides unambiguous structural information, can be a primary ratio method for quantification (qNMR) without the need for a specific reference standard for each analyte.[3][4]
Limitations Requires a suitable chromophore for UV detection, may require derivatization for compounds with poor UV absorbance.[5]Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to MS, more complex data interpretation, higher instrument cost.
Reference Standard Required for quantification.Required for quantification and retention time matching.Can be used for quantification with an internal standard (qNMR).

Experimental Protocols: A Blueprint for Analysis

This section provides detailed, step-by-step methodologies for the analysis of 6-Methoxyisoquinoline hydrochloride using HPLC-UV, GC-MS, and NMR. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the generated data.

Certified Reference Material

A well-characterized certified reference material (CRM) is the cornerstone of any analytical study. For this inter-laboratory comparison, it is imperative to use a highly pure 6-Methoxyisoquinoline hydrochloride CRM from a reputable supplier, such as those accredited to ISO 17034.[6] The certificate of analysis should provide information on purity, identity, and traceability. Several pharmaceutical secondary standards are also commercially available.[7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from a validated procedure for a structurally related quinoline derivative and is optimized for the analysis of 6-Methoxyisoquinoline hydrochloride.[8]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (CRM in Mobile Phase) sst System Suitability Test (Inject Standard) prep_std->sst prep_sample Prepare Sample Solutions (in Mobile Phase) analysis Inject Samples & Standards prep_sample->analysis sst->analysis If SST passes integration Peak Integration & Identification analysis->integration quantification Quantification (External Standard Calibration) integration->quantification

Caption: Workflow for HPLC-UV analysis of 6-Methoxyisoquinoline hydrochloride.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[9]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 6-Methoxyisoquinoline hydrochloride CRM in 100 mL of mobile phase to obtain a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 1-100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the test sample in 100 mL of mobile phase. Dilute as necessary to fall within the calibration range.

  • System Suitability: Inject the mid-range standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 6-Methoxyisoquinoline hydrochloride in the sample solutions from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of 6-Methoxyisoquinoline hydrochloride and any volatile impurities.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standard Solutions (CRM in suitable solvent) gc_analysis Inject Samples & Standards prep_std_gc->gc_analysis prep_sample_gc Prepare Sample Solutions (in suitable solvent) prep_sample_gc->gc_analysis tic Total Ion Chromatogram (TIC) Analysis gc_analysis->tic ms_spectra Mass Spectra Interpretation (Library Search & Fragmentation Analysis) tic->ms_spectra quant_gc Quantification (Selected Ion Monitoring - SIM) ms_spectra->quant_gc

Caption: Workflow for GC-MS analysis of 6-Methoxyisoquinoline hydrochloride.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[10]

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Methoxyisoquinoline hydrochloride CRM in methanol. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the test sample in methanol.

  • Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system.

  • Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of the CRM. The fragmentation pattern of quinolines typically involves losses of CO, CHO, and the methyl group from the methoxy substituent.[1]

  • Quantification (SIM mode): Select characteristic ions of 6-Methoxyisoquinoline hydrochloride for quantification to enhance sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of 6-Methoxyisoquinoline hydrochloride. Quantitative NMR (qNMR) can also be used for purity assessment.[10][11]

Workflow for NMR Analysis

cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_nmr Data Processing & Analysis prep_nmr Dissolve Sample & Internal Standard (in deuterated solvent) acq_1h Acquire 1H NMR Spectrum prep_nmr->acq_1h acq_13c Acquire 13C NMR Spectrum prep_nmr->acq_13c proc_nmr Process Spectra (Phasing, Baseline Correction, Integration) acq_1h->proc_nmr acq_13c->proc_nmr assign_nmr Spectral Assignment (Chemical Shifts, Coupling Constants) proc_nmr->assign_nmr quant_nmr Purity Calculation (qNMR) assign_nmr->quant_nmr

Caption: Workflow for NMR analysis of 6-Methoxyisoquinoline hydrochloride.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 6-Methoxyisoquinoline hydrochloride and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure a sufficient relaxation delay (D1) in the ¹H NMR experiment for accurate integration in qNMR (typically 5 times the longest T1).

  • Spectral Analysis:

    • ¹H NMR: Expect signals for the aromatic protons on the isoquinoline ring and a singlet for the methoxy group protons.

    • ¹³C NMR: Expect signals for the carbon atoms of the isoquinoline ring and the methoxy group.[4]

  • Purity Calculation (qNMR): Calculate the purity of the sample by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard of known purity.

Inter-Laboratory Comparison: Study Design and Data Evaluation

This section outlines the design of a hypothetical inter-laboratory comparison study and the statistical methods for evaluating the results.

Study Design
  • Participants: A minimum of five laboratories with experience in pharmaceutical analysis.

  • Test Material: A homogenous and stable batch of 6-Methoxyisoquinoline hydrochloride, with a portion reserved as a reference material. The identity and purity of the test material should be thoroughly characterized by a reference laboratory.

  • Instructions: Provide each participating laboratory with the test material, the certified reference standard, and the detailed analytical protocols described in Section 3.

  • Reporting: Laboratories should report their results for the assay (purity) of the test material, along with the raw data, chromatograms, and spectra.

Statistical Evaluation of Results

The performance of each laboratory will be assessed using Z-scores, a widely accepted method in proficiency testing.[12][13]

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the mean of all participant results after removal of outliers, or the value determined by the reference laboratory).

  • σ is the target standard deviation for proficiency, which can be determined from the results of the inter-laboratory study or set based on the required precision of the method.

Interpretation of Z-scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance (outlier)

Conclusion: Towards Harmonized Analytical Practices

This guide has provided a comprehensive framework for the inter-laboratory comparison of 6-Methoxyisoquinoline hydrochloride analysis. By detailing robust analytical protocols for HPLC-UV, GC-MS, and NMR spectroscopy, and outlining a clear methodology for study design and data evaluation, this document serves as a valuable resource for ensuring the quality and consistency of analytical data in the pharmaceutical industry. The adoption of such comparative studies is crucial for fostering confidence in analytical results and ultimately, for safeguarding patient safety.

References

  • Ali, M., Ahuja, A., & Khan, H. (2016). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Pharmaceutical Sciences and Research, 7(10), 4065-4071.
  • CNAS-GL02:2006.
  • ISO 13528:2015.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Jackson, G. (2018). Comparison of measured and recommended acceptance criteria for the analysis of seized drugs using Gas Chromatography–Mass Spectrometry (GC-MS). Forensic Chemistry, 9, 53-60.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Thompson, M. (n.d.). Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry.
  • Asian Journal of Pharmaceutical Analysis. (2016). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

  • Reagecon. (n.d.). Selected Certified Reference Materials (Sigma). Retrieved from [Link]

  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

  • MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Journal of Chemical Education. (1998). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation. Retrieved from [Link]

  • ResearchGate. (2016). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1963). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Quantitative analysis of Cephardine using the modern HPLC method. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2024). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Retrieved from [Link]

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The Critical Role of 6-Methoxyisoquinoline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Reference Standards for 6-Methoxyisoquinoline Hydrochloride

This guide provides an in-depth technical comparison of reference standards for 6-Methoxyisoquinoline hydrochloride, tailored for researchers, scientists, and drug development professionals. The objective is to equip you with the necessary information to select the most appropriate reference standard for your application, ensuring the accuracy, reproducibility, and integrity of your analytical data. We will explore the critical analytical techniques for characterization, compare the tiers of available standards, and provide detailed experimental protocols.

6-Methoxyisoquinoline hydrochloride is a vital building block in the synthesis of numerous pharmaceutical compounds. As a key starting material or intermediate, its purity and identity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the use of a well-characterized reference standard is not merely a recommendation but a foundational requirement for robust analytical method development, validation, and routine quality control.

Physicochemical Characterization: A Multi-Technique Approach

Confirming the identity and purity of a 6-Methoxyisoquinoline hydrochloride reference standard requires a suite of orthogonal analytical techniques. No single method is sufficient; instead, a holistic profile is built from spectroscopic and chromatographic data.

PropertyValue
Chemical Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
CAS Number 23687-63-0
Appearance Typically an off-white to tan crystalline solid
Structural Confirmation via Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: Provides information about the chemical environment of each proton. For 6-Methoxyisoquinoline hydrochloride, one would expect to see distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methoxy (-OCH₃) group protons.[1][2] The exact chemical shifts can vary based on the solvent used.[1]

  • ¹³C NMR: Complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by showing characteristic losses of fragments from the parent ion.[4][5]

Purity Assessment via Chromatography

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds like 6-Methoxyisoquinoline hydrochloride.[6][7] A well-developed reverse-phase HPLC method can effectively separate the main component from process-related impurities and degradation products.[8]

A Comparative Guide to Reference Standard Grades

The selection of a reference standard is dictated by its intended use. The market offers various grades, each with a different level of characterization and traceability, which directly impacts their suitability for specific applications.

FeaturePharmacopeial Standard (e.g., USP)Certified Reference Material (CRM)Research Grade
Purity Highly characterized with an assigned purity value.Certified purity value with uncertainty statement.Typically >95-98%, but not certified.
Traceability Primary standard, provides traceability for secondary standards.[9][10]Traceable to SI units or a primary standard (e.g., NIST, USP).[11]Generally not traceable.
Certification Released by a Pharmacopeia (e.g., USP, EP, BP).[12][13]Produced under ISO 17034 accreditation.[10][11]None.
Documentation Official monograph and a concise certificate.Comprehensive Certificate of Analysis with methodology and uncertainty budget.[10]Basic Certificate of Analysis with purity by a single method (e.g., GC or HPLC).
Intended Use Definitive identification and quantitative assays for regulatory submissions.[9]Critical quantitative applications, method validation, instrument calibration.Early-stage R&D, qualitative identification, process development.

Expertise & Experience: For any work intended for regulatory submission (e.g., an IND or NDA filing), the use of a pharmacopeial standard is mandatory if a monograph exists. For developing a high-accuracy in-house quantitative assay, a CRM provides the highest metrological rigor. Research grade materials are cost-effective for exploratory work where absolute quantitation is not the primary goal.

Experimental Protocols: A Self-Validating System

The following protocol for HPLC purity analysis is designed to be robust and reliable, forming a self-validating system for assessing the purity of 6-Methoxyisoquinoline hydrochloride.

Protocol: HPLC Purity Determination
  • Instrumentation & Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan; likely in the 220-320 nm range.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Solvent (Diluent): A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

    • Reference Standard Stock Solution: Accurately weigh about 10 mg of the 6-Methoxyisoquinoline hydrochloride reference standard and dissolve it in 100 mL of diluent to get a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the test sample at the same nominal concentration as the standard solution.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by replicate injections of the reference standard solution to establish system suitability (checking for consistent retention times and peak areas).

    • Inject the sample solution.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The use of formic acid in the mobile phase ensures the analyte is protonated, leading to better peak shape and preventing interactions with residual silanols on the column packing.[14] Establishing system suitability before sample analysis is a critical step to ensure the chromatographic system is performing correctly.

Visualization of Workflows and Logic

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard SST System Suitability (Standard Injections) Standard->SST Sample Weigh & Dissolve Test Sample Inject_Sample Inject Sample Sample->Inject_Sample SST->Inject_Sample Chromatogram Generate Chromatogram Inject_Sample->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Area Purity Integrate->Calculate selection_logic Start What is the intended application? Regulatory Regulatory Submission (QC / Release Testing) Start->Regulatory Quantitative Quantitative Analysis (Non-Regulatory) Start->Quantitative Qualitative Qualitative R&D (Identification) Start->Qualitative Pharm_Std Use Pharmacopeial Standard (e.g., USP, EP) Regulatory->Pharm_Std CRM_Std Use Certified Reference Material (CRM) Quantitative->CRM_Std Research_Std Use Research Grade Standard Qualitative->Research_Std

Caption: Decision logic for selecting the appropriate grade of reference standard.

References

  • Vertex AI Search Result[1] - Provides expected ¹H NMR chemical shift ranges for protons on an isoquinoline ring and methoxy groups.

  • PubChem[4] - Database entry for 6-methoxyquinoline, a structurally related compound, providing mass spectrometry data.

  • Vertex AI Search Result[15] - General overview of analytical methods including sample extraction and chromatography.

  • ChemicalBook[2] - Provides access to ¹H NMR spectra for 6-Methoxyquinoline.

  • USP[9] - Describes the role and application of USP Reference Standards in ensuring quality and accelerating drug development.

  • Sigma-Aldrich[12] - Lists pharmacopeial standards (USP, EP, BP) available for analytical use.

  • The Royal Society of Chemistry[16] - Supplementary information showing examples of NMR spectra.

  • ATSDR[6] - Describes analytical methods, including HPLC, for detecting chemicals in biological and environmental samples.

  • Indian Academy of Sciences[17] - Discusses anomalous ¹H NMR spectra in related isoquinoline compounds, highlighting potential complexities.

  • SIELC Technologies[14] - Describes an HPLC method for the related compound 6-methoxyquinoline, suggesting mobile phase components.

  • Sigma-Aldrich[13] - Details the availability of reference standards from various pharmacopoeias and metrological institutes.

  • mzCloud[18] - An online mass spectrometry database that may contain spectral data for the compound or related structures.

  • Benchchem[7] - A comparative guide illustrating validation principles for analytical methods (HPLC and GC-MS) for a related compound.

  • Sigma-Aldrich - General portal for various types of chemical reference materials.

  • Sigma-Aldrich[10] - Explains the value and traceability of Pharmaceutical Secondary Standards as certified reference materials (CRMs).

  • LabRulez LCMS - Discusses the modernization and adjustment of older HPLC methods according to USP General Chapter <621>.

  • Sigma-Aldrich[19] - Provides guidance on permissible adjustments to pharmacopoeial HPLC methods.

  • USP[20] - Lists authorized distributors for USP reference standards.

  • Sigma-Aldrich[11] - Details the manufacturing and certification of Certified Reference Materials (CRMs) under ISO 17034 and ISO/IEC 17025.

  • ATSDR[21] - General chapter on analytical methods for chemical detection.

  • Sigma-Aldrich - Example of a product page for a research-grade chemical, showing typical information provided.

  • USP[22] - A list of authorized distributors for USP products.

  • ChemicalBook[23] - Provides access to ¹H NMR spectra for 6-Methoxyquinaldine, a related compound.

  • Sigma-Aldrich[24] - Product page for a related hydrochloride salt, indicating typical applications.

  • ResearchGate[8] - Article describing an improved RP-HPLC method for the analysis of related isoquinoline alkaloids.

  • MDPI[3] - Discusses mass spectrometry approaches for analyzing complex natural matrices.

  • National Academic Digital Library of Ethiopia[25] - A collection of HPLC methods for pharmaceutical analysis.

  • PMC - NIH[5] - Research article on differentiating positional isomers using chemical ionization-mass spectrometry.

  • Office of Justice Programs[26] - Describes gas chromatography/mass spectrometry analysis of related designer drug compounds.

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A Comparative Guide to the Efficacy of 6-Methoxyisoquinoline Hydrochloride and its Alternatives in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline alkaloid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of biologically active compounds. 6-Methoxyisoquinoline hydrochloride, a derivative of this important class, holds potential in various research applications, primarily attributed to the broader activities of isoquinoline alkaloids which include anticancer, anti-inflammatory, and fluorescent properties.[1] Due to the limited direct comparative data on 6-Methoxyisoquinoline hydrochloride, this guide will leverage data from the closely related and well-studied isoquinoline alkaloids as a proxy to evaluate its potential efficacy. We will focus on two primary applications: anticancer cytotoxicity assays and fluorescence-based cellular imaging.

Part 1: Anticancer Efficacy Evaluation in Cytotoxicity Assays

Isoquinoline alkaloids have demonstrated significant potential in oncology research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1] Here, we compare the potential efficacy of 6-Methoxyisoquinoline hydrochloride with a well-characterized isoquinoline alkaloid, Berberine, and a standard chemotherapeutic agent, Doxorubicin.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for Berberine and Doxorubicin against the HeLa (cervical cancer) cell line, providing a benchmark for evaluating novel compounds like 6-Methoxyisoquinoline hydrochloride.

CompoundTarget/Mechanism of ActionReported IC50 (HeLa cells)
6-Methoxyisoquinoline hydrochloride (Hypothetical) Putative anticancer agentData not available
Berberine Induces apoptosis, cell cycle arrest, inhibits proliferation[3][4][5][6]~25-50 µM
Doxorubicin DNA intercalator, topoisomerase II inhibitor~0.5-1.5 µM

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-Methoxyisoquinoline hydrochloride, Berberine, Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-Methoxyisoquinoline hydrochloride, Berberine, Doxorubicin) in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

DOT script for MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed HeLa cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compounds D Treat cells with compounds C->D E Incubate for 48-72h D->E F Add MTT solution G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Data Analysis I->J Calculate IC50

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Efficacy as a Fluorescent Probe in Cellular Imaging

Certain isoquinoline and quinoline derivatives exhibit intrinsic fluorescent properties, making them potential candidates for use as fluorescent probes in cellular imaging.[9][10] These probes can be used to visualize cellular structures and processes. We will compare the potential fluorescent properties of 6-Methoxyisoquinoline with a commonly used nuclear stain, DAPI (4',6-diamidino-2-phenylindole).

Comparative Analysis of Fluorescent Properties

Key parameters for evaluating fluorescent probes include the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)
6-Methoxyquinoline (as a proxy) ~320-360 nm~400-450 nmVariable, solvent-dependent
DAPI (bound to DNA) ~358 nm~461 nm~0.9

Note: The fluorescent properties of 6-Methoxyisoquinoline can be influenced by the solvent environment and binding to cellular components.

Experimental Protocol: Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the fluorescence properties of a compound.[11][12][13]

Materials:

  • 6-Methoxyisoquinoline hydrochloride

  • DAPI

  • Spectrofluorometer

  • Quartz cuvettes

  • Appropriate solvents (e.g., phosphate-buffered saline, ethanol)

Procedure:

  • Sample Preparation: Prepare dilute solutions of 6-Methoxyisoquinoline hydrochloride and DAPI in the desired solvent.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths to determine the emission maximum (λem).

  • Quantum Yield Measurement: The quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate). This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

DOT script for Fluorescence Spectroscopy Workflow:

Fluorescence_Spectroscopy_Workflow A Prepare dilute solution of the compound B Place sample in quartz cuvette A->B G Measure absorbance and integrated fluorescence intensity A->G C Set emission wavelength and scan excitation wavelengths B->C D Determine optimal excitation wavelength (λex) C->D E Set excitation to λex and scan emission wavelengths D->E F Determine emission maximum (λem) E->F H Calculate quantum yield relative to a standard G->H

Caption: General workflow for characterizing the fluorescent properties of a compound.

Conclusion

While direct experimental data for 6-Methoxyisoquinoline hydrochloride remains limited, by drawing comparisons with well-characterized isoquinoline alkaloids and standard laboratory reagents, we can infer its potential utility in specific assays. In the context of anticancer research, it is plausible that 6-Methoxyisoquinoline hydrochloride exhibits cytotoxic properties, though likely with a higher IC50 than established chemotherapeutics like Doxorubicin. Its intrinsic fluorescence, suggested by the properties of the related 6-methoxyquinoline, indicates a potential application as a fluorescent probe, although its performance would need to be rigorously compared against highly efficient and specific probes like DAPI.

The provided protocols for the MTT assay and fluorescence spectroscopy offer a robust framework for researchers to empirically evaluate the efficacy of 6-Methoxyisoquinoline hydrochloride and other novel compounds. Such systematic evaluation is paramount for the advancement of drug discovery and the development of new tools for cellular analysis.

References

  • The Anti-Cancer Mechanisms of Berberine: A Review - PMC - PubMed Central - NIH. (URL: [Link])

  • Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed Central. (URL: [Link])

  • Papaverine - Wikipedia. (URL: [Link])

  • The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma. (URL: [Link])

  • Papaverine and Its Mechanism of Action - Encyclopedia.pub. (URL: [Link])

  • Papaverine | C20H21NO4 | CID 4680 - PubChem - NIH. (URL: [Link])

  • What is the mechanism of Noscapine? - Patsnap Synapse. (URL: [Link])

  • Palmatine - Grokipedia. (URL: [Link])

  • (PDF) Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics - ResearchGate. (URL: [Link])

  • Berberine as a Potential Anticancer Agent: A Comprehensive Review - MDPI. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Palmatine: A review of pharmacological properties and pharmacokinetics - ResearchGate. (URL: [Link])

  • What is the mechanism of Papaverine Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - Frontiers. (URL: [Link])

  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. (URL: [Link])

  • Palmatine - Wikipedia. (URL: [Link])

  • Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC - NIH. (URL: [Link])

  • Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - Semantic Scholar. (URL: [Link])

  • Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - NIH. (URL: [Link])

  • The Anti-Cancer Activity of Noscapine: A Review - ResearchGate. (URL: [Link])

  • Fluorescent Probes and Labels for Cellular Imaging - PMC - PubMed Central. (URL: [Link])

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. (URL: [Link])

  • Fluorescence spectroscopy - Wikipedia. (URL: [Link])

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (URL: [Link])

  • Fluorescent Probes for Live Cell Imaging - MDPI. (URL: [Link])

  • New fluorescent technology tracks drug responses in cells - Drug Target Review. (URL: [Link])

  • Functional Probes for Live-Cell Imaging - FluoroFinder. (URL: [Link])

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC - NIH. (URL: [Link])

  • What Is Fluorescence Spectroscopy? Principles Overview - Agilent. (URL: [Link])

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (URL: [Link])

  • Introduction to Single molecule fluorescence spectroscopy (CHM409 Physical Methods in Chemistry, Course teacher: Dr. Biplab Kum. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxyisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxyisoquinoline hydrochloride, a heterocyclic compound commonly utilized in pharmaceutical research and development. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and overarching regulatory frameworks. This document is intended for researchers, scientists, and drug development professionals, offering a foundation of best practices that prioritize safety, compliance, and scientific integrity.

Disclaimer: This guide is based on available data for isoquinoline derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for 6-Methoxyisoquinoline hydrochloride provided by the manufacturer and to adhere to all institutional and local environmental health and safety (EHS) guidelines.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Methoxyisoquinoline hydrochloride is the first step in managing its disposal. While a specific SDS for this exact compound is not universally available, data from related isoquinoline and quinoline compounds provide a strong basis for a conservative risk assessment.

Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed, toxic or harmful in contact with skin, and potentially harmful if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4][5]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3][6]

Table 1: Summary of Potential Hazards for Isoquinoline Derivatives

Hazard CategoryDescriptionCommon GHS Classification (for related compounds)
Acute Oral Toxicity Harmful if ingested.Category 4[1][3]
Acute Dermal Toxicity Toxic or harmful in contact with skin.Category 3 or 4[3][6]
Skin Corrosion/Irritation Causes skin irritation upon contact.Category 2[1][7]
Eye Damage/Irritation Causes serious eye irritation or damage.Category 2/2A[1][3][7]
Aquatic Hazard Harmful to aquatic organisms.Chronic Category 3[3]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 6-Methoxyisoquinoline hydrochloride for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and closed-toe shoes.[5][6]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5][6]

Step-by-Step Disposal Protocol

The disposal of 6-Methoxyisoquinoline hydrochloride must be managed as hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory.[2][6]

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe disposal. Never mix incompatible waste streams.

  • Isolate Waste: Collect all waste materials containing 6-Methoxyisoquinoline hydrochloride, including residual powder, contaminated weighing paper, pipette tips, gloves, and any other contaminated disposables.[8]

  • Select Appropriate Container: Use a dedicated, sealable, and chemically compatible hazardous waste container. The container must be in good condition and free of leaks.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Methoxyisoquinoline hydrochloride," and all relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids.[1][2][5]

Step 2: Managing Spills

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[9][10] Gently sweep the material and place it into the designated hazardous waste container.[5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[10]

  • Decontamination: Decontaminate the spill area thoroughly. Use a suitable solvent (consult your institution's EHS guidelines) followed by soap and water. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways.[9][11]

Step 3: Final Disposal

The ultimate disposal of the collected waste is a regulated process that must be handled by professionals.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for disposal procedures. They will provide guidance on waste pickup schedules and specific documentation requirements.[8]

  • Regulatory Compliance (RCRA): In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[12] As the waste generator, it is your responsibility to determine if the waste is classified as hazardous under RCRA regulations (40 CFR parts 260-273).[13][14] This involves assessing if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[15]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste management company.[16] These companies are equipped to transport, treat, and dispose of the chemical waste safely, typically via high-temperature incineration in a licensed facility.[9] Never dispose of 6-Methoxyisoquinoline hydrochloride down the drain or in regular trash.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Methoxyisoquinoline hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generate 6-Methoxyisoquinoline hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all contaminated materials (solid waste, PPE, etc.) fume_hood->collect_waste Step 2 spill Spill Occurs fume_hood->spill waste_container Place in a dedicated, sealed, and compatible hazardous waste container collect_waste->waste_container label_container Label container clearly: 'Hazardous Waste', Chemical Name, Hazards waste_container->label_container store_waste Store in a designated Satellite Accumulation Area label_container->store_waste Step 3 contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs Step 4 rcra_det Perform RCRA Hazardous Waste Determination (per 40 CFR Part 261) contact_ehs->rcra_det licensed_disposal Transfer to Licensed Hazardous Waste Contractor rcra_det->licensed_disposal end End: Compliant Disposal (e.g., Incineration) licensed_disposal->end spill_ppe Don Emergency PPE spill->spill_ppe contain_spill Contain and clean up spill using dry methods spill_ppe->contain_spill spill_waste Collect spill residue and cleaning materials contain_spill->spill_waste spill_waste->waste_container Add to hazardous waste

Caption: Decision workflow for the safe disposal of 6-Methoxyisoquinoline hydrochloride.

Conclusion: A Commitment to Safety

The proper disposal of 6-Methoxyisoquinoline hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, consulting institutional EHS professionals, and maintaining a thorough understanding of the associated hazards, researchers can confidently manage this chemical waste stream with the highest standards of scientific integrity and responsibility.

References

  • Navigating the Safe Disposal of Isoquinoline-8-sulfonamide: A Procedural Guide. Benchchem.
  • Proper Disposal of Isoquinoline-6-carbonyl Chloride: A Step-by-Step Guide for Labor
  • MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE.
  • Isoquinoline - SAFETY D
  • SAFETY DATA SHEET - Hydroxylamine, O-methyl-, hydrochloride. Fisher Scientific.
  • 6-Methoxyquinoline - SAFETY D
  • 6-Methoxyquinoline - SAFETY D
  • SAFETY D
  • Material Safety Data Sheet - 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride. Cole-Parmer.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydr
  • SAFETY DATA SHEET - Isoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET - 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Methoxychlor. Fisher Scientific.
  • 6-Hydroxydopamine hydrochloride - SAFETY D
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • EPA Letter on RCRA Applicability to GeNO Permeation Device. U.S. Environmental Protection Agency.

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Navigating the Safe Handling of 6-Methoxyisoquinoline Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical compounds is paramount. 6-Methoxyisoquinoline hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound. Our commitment is to empower you with the knowledge to create a self-validating system of safety, fostering a culture of confidence and precision in your laboratory.

Understanding the Risks: Hazard Profile of 6-Methoxyisoquinoline Hydrochloride

Before implementing any safety protocol, it is crucial to understand the inherent hazards of the substance. Based on available safety data sheets (SDS) for 6-Methoxyisoquinoline hydrochloride and structurally related compounds, the primary risks include:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][4][6]

While specific occupational exposure limits (OELs) for 6-Methoxyisoquinoline hydrochloride are not established, the absence of this data necessitates a conservative approach, treating the compound as potentially potent and requiring stringent exposure controls.[7] In such cases, the hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—becomes the guiding principle for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the nature of the chemical, the quantity being handled, and the specific laboratory procedures. Below is a detailed breakdown of the essential PPE for handling 6-Methoxyisoquinoline hydrochloride.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[8]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.[1][5][9] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]Prevents skin contact, as the substance is harmful upon absorption through the skin and can cause significant irritation.[1][3][8] It is advisable to double-glove, especially when handling larger quantities or during prolonged procedures.[10]
Body Protection A laboratory coat with long sleeves and a solid front, preferably made of a low-permeability fabric.[8][10]Minimizes the risk of skin contact with spills or splashes.[8] Contaminated clothing should be removed immediately and decontaminated before reuse.[11]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][6][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is mandatory.[8]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocols for donning, doffing, and handling should be strictly followed.

Donning PPE: The Order of Application

A logical sequence for putting on PPE prevents cross-contamination and ensures all protective barriers are correctly in place.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash and Dry Hands Thoroughly Gown 1. Don Laboratory Coat Wash_Hands->Gown Inner_Gloves 2. Don First Pair of Gloves (under cuff) Gown->Inner_Gloves Respirator 3. Don Respirator (if required) Inner_Gloves->Respirator Goggles 4. Don Eye Protection (Goggles) Respirator->Goggles Face_Shield 5. Don Face Shield (if required) Goggles->Face_Shield Outer_Gloves 6. Don Second Pair of Gloves (over cuff) Face_Shield->Outer_Gloves Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Prep_Area Prepare Work Area in Fume Hood Verify_PPE Verify Correct PPE is Worn Prep_Area->Verify_PPE Weigh Weigh Compound in Fume Hood Verify_PPE->Weigh Dissolve Prepare Solutions in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate_Waste Segregate Waste for Disposal Decontaminate->Segregate_Waste

Figure 2: Workflow for the safe handling of 6-Methoxyisoquinoline hydrochloride.
Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where cross-contamination can easily occur. A deliberate and careful sequence is essential.

  • Outer Gloves: Remove the outer pair of gloves first, as they are the most likely to be contaminated. Peel them off by turning them inside out.

  • Face Shield and Goggles: Handle by the headband or earpieces to avoid touching the contaminated front surface.

  • Gown: Unfasten and roll the gown away from the body, turning it inside out to contain contaminants.

  • Respirator: Remove the respirator from behind the head.

  • Inner Gloves: Remove the inner pair of gloves last, again, by turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed. [10]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 6-Methoxyisoquinoline hydrochloride and any contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: Unused or waste 6-Methoxyisoquinoline hydrochloride should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and any other materials that have come into contact with the chemical should be considered hazardous waste.

  • Disposal Protocol:

    • Segregate all waste at the point of generation.

    • Place solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and labeled container.

    • Follow your institution's specific guidelines for the final disposal of chemical waste, which typically involves collection by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in general waste. [7][12] By integrating these detailed safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET.
  • Cayman Chemical. (2023, January 17). Safety Data Sheet.
  • Thermo Fisher Scientific. (2008, June 24). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2024, November 18). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.